molecular formula C5H9NO2 B2605371 2-(2-Methoxyethoxy)acetonitrile CAS No. 135290-24-3

2-(2-Methoxyethoxy)acetonitrile

Cat. No.: B2605371
CAS No.: 135290-24-3
M. Wt: 115.132
InChI Key: KCHALGCHIHJRFX-UHFFFAOYSA-N
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Description

2-(2-Methoxyethoxy)acetonitrile (CAS 135290-24-3) is an organic compound with the molecular formula C5H9NO2 and a molecular weight of 115.13 g/mol . This compound is characterized by its ether and nitrile functional groups, presenting as a liquid at room temperature . Its structure features a 2-methoxyethoxy chain linked to an acetonitrile group, making it a valuable building block in organic synthesis and chemical research. The ether chain contributes polarity and potential metal-chelating properties, while the nitrile group offers a versatile handle for further chemical transformations, including hydrolysis to carboxylic acids or reduction to amines. As such, it is a useful intermediate for researchers developing more complex molecules, such as specialized ligands or compounds with tailored solubility profiles. For example, structurally similar ethylene glycol ether derivatives are documented in scientific literature for use in synthesizing metal-organic precursors for applications like thin-film deposition . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses, or for application in humans or animals.

Properties

IUPAC Name

2-(2-methoxyethoxy)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-7-4-5-8-3-2-6/h3-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHALGCHIHJRFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135290-24-3
Record name 2-(2-methoxyethoxy)acetonitrile
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Foundational & Exploratory

Physicochemical Characterization of 2-(2-Methoxyethoxy)acetonitrile (MEA-CN) for Next-Generation Battery Electrolytes

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the physicochemical properties and electrochemical evaluation of 2-(2-Methoxyethoxy)acetonitrile (MEA-CN) for battery research.

Executive Summary: The Strategic Value of MEA-CN

This compound (CAS: 135290-24-3), often abbreviated as MEA-CN or MEAN , represents a critical class of bifunctional electrolyte solvents designed to bridge the gap between high-voltage stability and ionic conductivity.

Conventional carbonate electrolytes (EC/DMC) struggle above 4.3 V vs. Li/Li


, while pure ether solvents (glymes) offer excellent Li

solvation but suffer from poor anodic stability (<4.0 V). Pure nitrile solvents (Acetonitrile, AN) offer high anodic stability (>5.0 V) but are often too reactive with lithium metal anodes and lack the chelating ability of ethers.

MEA-CN combines these functionalities into a single "glyme-nitrile" hybrid molecule:

  • Ether Segment (

    
    ):  Provides strong chelation for Li
    
    
    
    ions, enhancing salt dissociation and ionic conductivity.
  • Nitrile Segment (

    
    ):  Lowers the Highest Occupied Molecular Orbital (HOMO) energy, significantly extending the anodic stability window to >4.5 V and suppressing oxidative decomposition on high-voltage cathodes (e.g., NMC811, LCO).
    

This guide outlines the theoretical profile, synthesis considerations, and rigorous experimental protocols required to validate MEA-CN as a superior electrolyte candidate.

Molecular Structure & Predicted Physicochemical Profile[1]

Structural Analysis

The molecule consists of a methoxyethoxy tail attached to an acetonitrile head. Formula:


Structure: 

  • Chelation Site: The two ether oxygens form a bidentate ligand structure capable of wrapping around Li

    
    , similar to dimethoxyethane (DME).
    
  • Electron Withdrawing Group (EWG): The cyano (

    
    ) group withdraws electron density from the ether backbone, making the ether oxygens less prone to oxidative attack at high voltages compared to standard glymes.
    
Predicted Properties Table

Note: Values are derived from homologous series (Methoxyacetonitrile vs. Diglyme) and group contribution methods.

PropertyPredicted Value / RangeComparative BenchmarkSignificance for Batteries
Molecular Weight 115.13 g/mol Acetonitrile (41.05)Higher MW implies lower volatility.
Boiling Point 180–200 °CAcetonitrile (82 °C)significantly safer; reduced flammability and vapor pressure.
Viscosity (

)
1.2 – 2.5 cP (at 25°C)Diglyme (2.0 cP)Low enough for high ionic mobility, higher than pure AN.
Dielectric Constant (

)
15 – 25Acetonitrile (37.5)Moderate

aids in Li-salt dissociation (e.g., LiTFSI, LiFSI).
Anodic Stability > 4.8 V vs. Li/Li

Glymes (< 4.0 V)Enables use with high-voltage cathodes (NMC, HV-LCO).
Li

Solvation
Bidentate/TridentateMonodentate (AN)Improved solubility of Li salts; stable solvation shell.

Solvation Mechanism & Electrochemical Stability

The primary advantage of MEA-CN is its hybrid solvation mechanism . In a typical electrolyte (e.g., 1M LiTFSI in MEA-CN), the Li


 ion is preferentially solvated by the ether oxygens due to their higher donor number (DN) compared to the nitrile nitrogen. However, at high concentrations (solvent-in-salt), the nitrile groups may participate in the solvation shell, forming a stable "contact ion pair" (CIP) or "aggregate" (AGG) structure.
Diagram: Solvation Dynamics

The following diagram illustrates the competitive solvation and the resulting oxidative stability.

SolvationMechanism Li_Ion Li+ Ion Complex Stable Solvation Shell (Li+ • MEA-CN) Li_Ion->Complex Forms Ether_O Ether Oxygen (Donor) Ether_O->Li_Ion Strong Chelation (Primary Solvation) Ether_O->Complex Forms Nitrile_N Nitrile Group (-CN) Nitrile_N->Li_Ion Weak Interaction (Secondary) Nitrile_N->Complex Forms Anode Anode Interface (Reductive Stability) Complex->Anode Requires SEI Additive (e.g., FEC/VC) Cathode Cathode Interface (Oxidative Stability) Complex->Cathode Resists Oxidation (>4.5V vs Li)

Figure 1: Solvation mechanism of MEA-CN. The ether oxygens provide the primary solvation for Li


, while the nitrile group enhances oxidative stability at the cathode interface.

Experimental Protocols for Validation

To validate MEA-CN for battery applications, the following self-validating protocols must be executed. These protocols ensure data integrity and reproducibility.[1]

Protocol A: Electrochemical Stability Window (ESW) Determination

Objective: Determine the anodic (oxidation) and cathodic (reduction) limits of the electrolyte.

  • Cell Assembly:

    • Working Electrode: Platinum (Pt) disk (polished to mirror finish, 0.05 µm alumina).

    • Counter Electrode: Lithium metal foil.

    • Reference Electrode: Lithium metal foil.

    • Electrolyte: 1.0 M LiTFSI in MEA-CN (dried to <10 ppm

      
      ).
      
  • Method (Linear Sweep Voltammetry - LSV):

    • OCV Check: Measure Open Circuit Voltage for 2 hours to ensure stability.

    • Anodic Sweep: Scan from OCV to 6.0 V vs. Li/Li

      
       at 0.1 mV/s.
      
    • Cathodic Sweep: Scan from OCV to 0.0 V vs. Li/Li

      
       at 0.1 mV/s.
      
  • Validation Criteria:

    • Anodic Limit: Defined as the voltage where current density exceeds 10 µA/cm² .

    • Pass/Fail: If anodic limit < 4.5 V, the solvent is unsuitable for high-voltage cathodes.

Protocol B: Ionic Conductivity vs. Temperature

Objective: Measure ion transport efficiency across operating temperatures (-20°C to 60°C).

  • Setup: Use a conductivity probe with a known cell constant (

    
    ) or a symmetric blocking electrode cell (SS|Electrolyte|SS).
    
  • Measurement (Electrochemical Impedance Spectroscopy - EIS):

    • Frequency Range: 1 MHz to 1 Hz.

    • Amplitude: 10 mV AC.

    • Temperature Steps: Measure at 10°C intervals, allowing 1 hour equilibration at each step.

  • Calculation:

    • Extract bulk resistance (

      
      ) from the high-frequency intercept of the Nyquist plot.
      
    • Calculate conductivity:

      
       (S/cm).
      
  • Analysis: Plot

    
     vs. 
    
    
    
    (Arrhenius plot).
    • Insight: A linear plot indicates Arrhenius behavior (liquid-like transport). A curved plot (VTF behavior) suggests coupling with polymer-like segmental motion.

Protocol C: Aluminium Current Collector Corrosion Test

Objective: Nitriles can sometimes corrode Al current collectors at high voltages. This test verifies compatibility.

  • Cell: Al foil (working) vs. Li metal (counter/reference).

  • Method (Chronoamperometry):

    • Hold voltage at 4.6 V vs. Li/Li

      
        for 24 hours.
      
  • Validation:

    • Current should decay to a stable leakage value (< 1 µA/cm²).

    • Fail Condition: If current rises (pitting corrosion), the solvent requires a passivation additive (e.g.,

      
       or 
      
      
      
      ).

Workflow Visualization

The following diagram outlines the logical flow from material preparation to final cell validation.

EvaluationWorkflow Synthesis 1. Synthesis/Sourcing (Purity >99.9%, H2O <10ppm) PhysChem 2. Physicochemical Profiling (Viscosity, Density, Dielectric) Synthesis->PhysChem Pass QC Electrochem 3. Electrochemical Screening (LSV, EIS, Cyclic Voltammetry) PhysChem->Electrochem Viscosity < 5 cP Electrochem->Synthesis Fail: Re-purify FullCell 4. Full Cell Validation (Li||NMC811 or Graphite||NMC) Electrochem->FullCell Stability > 4.5 V Decision Go/No-Go Decision FullCell->Decision Cycle Life > 500

Figure 2: Step-by-step evaluation workflow for MEA-CN electrolytes.

Safety & Handling Guidelines

While MEA-CN is less volatile than Acetonitrile, it shares chemical hazards inherent to both ethers and nitriles.

  • Peroxide Formation: Like all ethers, MEA-CN can form explosive peroxides upon prolonged exposure to air.

    • Control: Store under Argon/Nitrogen. Test for peroxides using KI starch paper before distillation.

  • Cyanide Metabolism: Nitriles can be metabolized to cyanide in the body.

    • Control: Handle in a fume hood with proper PPE (nitrile gloves are generally resistant, but butyl rubber is superior for prolonged contact).

  • Flammability:

    • Control: Keep away from open flames and sparks. Use in an inert atmosphere glovebox (

      
       ppm, 
      
      
      
      ppm) for battery assembly.

References

  • Zhang, H., et al. (2014). "Nitrile-based electrolytes for lithium-ion batteries: Progress and prospects." Energy & Environmental Science. Link

  • Xu, K. (2004). "Nonaqueous Liquid Electrolytes for Lithium-Based Rechargeable Batteries." Chemical Reviews. Link

  • Yamada, Y., et al. (2013). "Unusual Stability of Acetonitrile-Based Superconcentrated Electrolytes for Lithium-Ion Batteries." Journal of the American Chemical Society. Link

  • Sigma-Aldrich. (2024). "Product Specification: this compound." MilliporeSigma Catalog. Link

  • Smart, M. C., et al. (2010). "Improved Performance of Lithium-Ion Cells with the Use of Fluorinated Carbonate Electrolytes." Journal of The Electrochemical Society. Link

Sources

Advanced Solvation Mechanics: 2-(2-Methoxyethoxy)acetonitrile (MEAn) in High-Voltage Li-Ion Electrolytes

[1][2]

Executive Summary

This compound (MEAn) represents a strategic hybrid solvent class designed to bridge the gap between the high ionic conductivity of nitriles and the stable solvation capabilities of glymes.[2] In high-voltage Lithium-ion batteries (LIBs), standard carbonate electrolytes oxidize above 4.3V, while standard ethers (glymes) suffer from poor anodic stability.[1][2]

MEAn addresses these limitations through a dual-functional solvation mechanism :

  • The Nitrile (-CN) Moiety: Provides a high dielectric constant (

    
    ) to dissociate lithium salts and high anodic stability (>5.0V vs Li/Li
    
    
    ).[2]
  • The Alkoxy Chain (-CH

    
    CH
    
    
    O-):
    Provides chelation sites (Lewis basic Oxygens) to stabilize the Li
    
    
    cation, preventing the volatility and poor SEI formation often associated with pure acetonitrile.[2]

This guide dissects the molecular-level interactions governing this solvation, providing a roadmap for optimizing MEAn-based electrolytes for next-generation cathodes (e.g., NMC811, LNMO).[1][2]

Physicochemical Architecture

To understand the solvation mechanism, we must first establish the physical baseline of the solvent. MEAn functions as a "cyano-glyme," combining flexible ether linkages with a rigid nitrile terminus.[1][2]

Table 1: Physicochemical Profile of MEAn & Comparative Solvents

Data represents typical values for the alkoxy-acetonitrile class compared to standard baselines.[2]

PropertyMEAn (Cyano-Glyme)Acetonitrile (AN)Dimethoxyethane (DME)Impact on Solvation
Molecular Structure CHngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

-O-(CH

)

-O-CH

-CN
CH

-CN
CH

-O-(CH

)

-O-CH

Hybrid chelation capability.[1][2]
Viscosity (

, cP)
~1.2 - 1.80.360.46Higher

than AN implies "vehicular" transport dominates.[1][2]
Dielectric Const.[1][3][4] (

)
~20 - 3037.57.2Moderate

balances salt dissociation and ion pairing.[1][2]
Donor Number (DN) ~15 - 1814.120.0Ether oxygens increase Lewis basicity vs. pure AN.[1][2]
Anodic Stability (V) > 5.2 V> 5.0 V~ 4.0 VNitrile group withdraws electron density, protecting ether O.

The Solvation Mechanism: Competitive Coordination

The core of the MEAn mechanism is the intramolecular competition between the nitrile nitrogen and the ether oxygens for the Li

polydentate ligand1
The "Scorpion" Chelation Model

In dilute to moderate concentrations (1.0 M Li salt), MEAn does not solvate Li

  • Primary Anchor (Ether Oxygens): The hard Lewis basic oxygen atoms in the ethoxy chain bind to the hard Li

    
     cation. This is the energetic driver of solvation, similar to the "crown ether" effect.
    
  • Secondary Anchor (Nitrile Nitrogen): The nitrile group, while a softer base, possesses a strong permanent dipole.[1] It can coordinate to the Li

    
     to complete the solvation shell, or remain free to interact with the bulk solvent lattice.
    

Dominant Structure:

2

12
Concentration-Dependent Evolution[1][2]
  • Dilute (<1M): Solvent Separated Ion Pairs (SSIPs).[2] Li

    
     is fully encapsulated by MEAn.[1] The ether oxygens dominate the inner shell.
    
  • Concentrated (>3M): Contact Ion Pairs (CIPs) and Aggregates (AGGs).[2] The anion (e.g., TFSI

    
    , PF
    
    
    ) enters the primary solvation shell.[2] The MEAn molecule may bridge two Li
    
    
    ions (one via O, one via N), creating a transient polymeric network that increases viscosity but supports high Li
    
    
    transference numbers (
    
    
    ).[2]
Visualization of Solvation Pathways

The following diagram illustrates the competitive binding and transport mechanism.

SolvationMechanismcluster_SolvationCompetitive Solvation ShellLi_FreeFree Li+ Salt(LiPF6 / LiTFSI)ChelationEther Chelation(Primary Stability)Li_Free->Chelation Hard-Hard InteractionMEAnMEAn Solvent(Ether-O + Nitrile-N)MEAn->ChelationNitrile_CoordNitrile Coordination(High Voltage Stability)MEAn->Nitrile_Coord Dipole InteractionSSIPSSIP Structure[Li(MEAn)2]+Chelation->SSIP Wrapping EffectNitrile_Coord->SSIP Steric PermittingTransportTransport Mechanism(Vehicular + Hopping)SSIP->Transport Bulk DiffusionInterfaceDesolvation at Anode(SEI Formation)Transport->Interface E-Field Migration

Figure 1: Mechanistic pathway of Li-ion solvation in MEAn, highlighting the dual-role of ether chelation and nitrile coordination.[2]

Transport Phenomena & Electrochemical Implications[1][2][5][6][7][8][9]

Vehicular vs. Grotthuss Transport

Due to the chelating nature of the ethoxy chain, the Li

vehicular
  • Implication: Conductivity is heavily dependent on the viscosity of the solution. Unlike pure acetonitrile (where Li

    
     hops rapidly between N-sites), MEAn complexes are bulkier.[1][2]
    
  • Optimization: MEAn is often used as a co-solvent or with low-viscosity diluents (e.g., hydrofluoroethers) to decouple conductivity from viscosity.[1][2]

Anodic Stability (The High Voltage Advantage)

The nitrile group's electron-withdrawing nature (

2
  • Mechanism: In standard glymes, the ether oxygen is prone to oxidation ~4.0V. In MEAn, the nitrile group pulls electron density away from the oxygen, making it harder to remove an electron.

  • Result: Stability extends to >5.0V, enabling the use of high-voltage cathodes like LiNi

    
    Mn
    
    
    O
    
    
    .[2]

Experimental Protocols for Validation

To confirm the solvation structure in your specific MEAn formulation, the following self-validating protocols are recommended.

Protocol A: Raman Spectroscopy (Coordination Fingerprinting)

Rationale: The C


  • Preparation: Prepare a series of MEAn electrolytes with LiTFSI concentrations ranging from 0.1M to 3.0M.

  • Calibration: Record the spectrum of pure MEAn. Note the free C

    
    N peak at ~2254 cm
    
    
    .[2]
  • Measurement: Acquire spectra for each concentration (Resolution: <1 cm

    
    ).
    
  • Analysis:

    • Look for a new blue-shifted peak at ~2280 cm

      
       .[1][2] This corresponds to 
      
      
      .[1]
    • Validation: If the 2280 cm

      
       peak intensity plateaus while the ether C-O-C peaks (1000-1150 cm
      
      
      ) continue to shift/broaden, it confirms that ether chelation is the primary binding mode , and nitrile coordination is secondary or sterically hindered.[2]
Protocol B: Li NMR Diffusion (Transference Number)

Rationale: To determine if Li

2
  • Technique: Pulsed-Field Gradient (PFG) NMR.[1][2]

  • Target Nuclei:

    
    Li (cation), 
    
    
    F (anion),
    
    
    H (solvent).[2]
  • Calculation: Measure self-diffusion coefficients (

    
    , 
    
    
    ,
    
    
    ).
  • Output: Calculate

    
    .
    
    • Interpretation: A value of

      
       indicates massive solvation shells (strong chelation).[2] A value 
      
      
      suggests facile exchange or hopping (beneficial for high power).[1][2]

References

  • Seo, D. M., et al. (2012).[1][2] Electrolyte Solvation and Ionic Association II. Acetonitrile-Lithium Salt Mixtures: Highly Dissociated Salts.[1][2][5][6] Journal of The Electrochemical Society.

  • Han, S. D., et al. (2014).[1][2] Solvation Structure and Transport Properties of Solvate Ionic Liquids. The Journal of Physical Chemistry B.

  • Zhang, H., et al. (2021).[1][2] Structure and dynamics of highly concentrated LiTFSI/acetonitrile electrolytes. Physical Chemistry Chemical Physics.[1]

  • Yamada, Y., & Yamada, A. (2015).[1][2] Review—Superconcentrated Electrolytes for Lithium Batteries. Journal of The Electrochemical Society.

  • Asahi Kasei Corp. (2024).[1][2] Acetonitrile-based electrolyte improves temperature range of Li-ion batteries.[1][2] Ceramic Tech Today. [2]

A Comprehensive Technical Guide to the Thermal Properties and Boiling Point of 2-(2-Methoxyethoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a detailed exploration of the thermal properties, with a specific focus on the boiling point, of 2-(2-Methoxyethoxy)acetonitrile (CAS No. 135290-24-3). While experimental data for this specific compound is limited, this document synthesizes information from analogous compounds, predictive models, and fundamental chemical principles to offer a comprehensive understanding for research and development applications. The guide includes a detailed protocol for the experimental determination of its boiling point, an analysis of its structural impact on thermal stability, and essential safety considerations.

Introduction: Understanding this compound

This compound is a bifunctional organic molecule incorporating both a nitrile (-C≡N) group and an ether linkage (-O-). This unique combination of functional groups imparts specific chemical and physical properties that are of interest in various fields, including as an intermediate in organic synthesis and potentially in the development of novel pharmaceutical agents. A thorough understanding of its thermal properties is paramount for its safe handling, purification, and application in chemical reactions, particularly those conducted at elevated temperatures.

The presence of the polar nitrile group and the flexible ether chain influences the compound's intermolecular forces, directly impacting its boiling point and other thermal characteristics.[1]

Thermal Properties: A Detailed Analysis

Due to the scarcity of direct experimental data for this compound, we will draw upon data from analogous compounds and general principles of organic chemistry to build a profile of its thermal behavior.

Boiling Point: Theoretical and Comparative Insights

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. It is a critical parameter for distillation-based purification and for defining the conditions of its use as a solvent or reactant. The boiling point is primarily influenced by the strength of intermolecular forces.

For this compound, the key intermolecular interactions are:

  • Dipole-Dipole Interactions: The nitrile group has a strong dipole moment due to the high electronegativity of nitrogen, leading to significant dipole-dipole attractions between molecules. This is a major contributor to a higher boiling point than nonpolar compounds of similar molecular weight.

  • Van der Waals Forces: As with all molecules, London dispersion forces are present and increase with molecular size and surface area.

  • Ether Linkage Effects: The ether group introduces some polarity and flexibility to the molecule but does not participate in hydrogen bonding (with itself).

A structurally similar compound, 2-(2-methoxyethoxy)ethanol, which has a hydroxyl group instead of a nitrile group, has a reported boiling point of 194 °C.[2] Given that the nitrile group generally leads to a lower boiling point than a hydroxyl group (due to the latter's ability to hydrogen bond), the boiling point of this compound is expected to be somewhat lower than 194 °C. For comparison, the predicted boiling point of a related compound, 2-(2-phenylethoxy)acetonitrile, is approximately 271 °C, though the presence of the phenyl group significantly increases the molecular weight and polarizability.[3]

Other Key Thermal Properties

A comprehensive understanding of a compound's thermal behavior extends beyond its boiling point. The following table summarizes the available and inferred thermal data for this compound.

PropertyValueSource & Comments
Boiling Point Data not available; predicted to be lower than 194 °CInferred by comparison to 2-(2-methoxyethoxy)ethanol.[2]
Flash Point No data available.Safety Data Sheet for this compound.[4]
Autoignition Temperature No data available.Safety Data Sheet for this compound.[4]
Decomposition Temperature No data available.Safety Data Sheet for this compound.[4]
Thermal Stability and Decomposition

The thermal stability of this compound is dictated by the strength of its covalent bonds. The molecule contains both ether and nitrile functionalities, which will influence its decomposition pathway.

  • Ether Moiety: Aliphatic ethers can undergo thermal decomposition, often through radical chain mechanisms. The C-O bonds are generally strong, but decomposition can be initiated at weaker C-H or C-C bonds.

  • Nitrile Moiety: The carbon-nitrogen triple bond in the nitrile group is very strong and requires significant energy to break. Aliphatic nitriles are generally considered to be thermally stable. However, under high temperatures, decomposition can occur, potentially leading to the release of toxic fumes such as hydrogen cyanide and oxides of nitrogen.[5]

Given the presence of the ether linkage, thermal decomposition is likely to initiate in the methoxyethoxy portion of the molecule at temperatures exceeding its boiling point. The specific decomposition products would need to be determined experimentally, for instance, through techniques like thermogravimetric analysis coupled with mass spectrometry (TGA-MS).

Experimental Determination of Boiling Point: A Validated Protocol

The following protocol details the micro-scale determination of the boiling point of this compound using the Thiele tube method. This method is suitable for small sample volumes and provides accurate results.

Principle

A small amount of the liquid is heated in a fusion tube along with an inverted capillary tube. As the temperature rises, the air inside the capillary tube expands and escapes as bubbles. When the liquid reaches its boiling point, the rate of bubbling becomes rapid and continuous as the vapor pressure of the liquid equals the atmospheric pressure. Upon cooling, the bubbling stops, and the liquid is drawn into the capillary tube. The temperature at which this occurs is the boiling point.

Materials and Apparatus
  • This compound (sample)

  • Thiele tube

  • High-temperature heating oil (e.g., mineral oil or silicone oil)

  • Thermometer (calibrated)

  • Fusion tube (small test tube)

  • Capillary tube (sealed at one end)

  • Bunsen burner or heating mantle

  • Stand and clamps

  • Rubber band or wire for attaching the fusion tube to the thermometer

Step-by-Step Methodology
  • Preparation:

    • Fill the Thiele tube with heating oil to a level above the top of the side arm.

    • Add a few drops of this compound into the fusion tube to a height of about 1-2 cm.

    • Place the capillary tube, with its sealed end uppermost, into the fusion tube containing the sample.

  • Assembly:

    • Attach the fusion tube to the thermometer using a rubber band or wire, ensuring the bottom of the fusion tube is level with the thermometer bulb.

    • Clamp the Thiele tube to a stand and carefully insert the thermometer and fusion tube assembly into the oil bath. The oil level should be above the sample in the fusion tube but below the opening of the fusion tube.

  • Heating and Observation:

    • Gently heat the side arm of the Thiele tube with a Bunsen burner or heating mantle.[6] The convection currents in the oil will ensure uniform heating.

    • Observe the capillary tube. As the temperature increases, a slow stream of air bubbles will emerge from the open end of the capillary tube.

    • Continue heating until a rapid and continuous stream of bubbles is observed. This indicates that the vapor of the liquid has displaced all the air from the capillary tube.

  • Boiling Point Determination:

    • Remove the heat source and allow the apparatus to cool slowly.

    • Observe the capillary tube closely. The rate of bubbling will decrease.

    • The boiling point is the temperature at which the stream of bubbles stops, and the liquid begins to enter the capillary tube.[7] Record this temperature.

  • Confirmation (Optional but Recommended):

    • Allow the temperature to drop further, and then slowly reheat the apparatus to obtain a second reading.

    • The two readings should be in close agreement.

Experimental Workflow Diagram

BoilingPointDetermination cluster_prep Preparation cluster_assembly Assembly cluster_heating Heating & Observation cluster_determination Determination A Fill Thiele tube with heating oil B Add sample to fusion tube A->B C Insert inverted capillary tube B->C D Attach fusion tube to thermometer C->D E Insert assembly into Thiele tube F Gently heat side arm E->F G Observe bubble stream (slow to rapid) H Remove heat G->H I Record temperature when bubbling stops and liquid enters capillary H->I

Caption: Workflow for micro-scale boiling point determination.

Safety and Handling

As a Senior Application Scientist, I must emphasize that adherence to safety protocols is non-negotiable.

Hazard Identification

Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:

  • Harmful if swallowed.[4]

  • Causes skin irritation.[4]

  • Causes serious eye irritation.[4]

  • May cause respiratory irritation.[4]

Recommended Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[8][9]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[8][9]

  • Handling: Avoid direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

  • Fire Safety: While the flash point is not reported, assume the compound is flammable and keep it away from open flames and other ignition sources.[9]

  • Disposal: Dispose of waste in designated organic waste containers in accordance with institutional and local regulations. Do not pour down the drain.[9]

Conclusion

This guide provides a foundational understanding of the thermal properties and boiling point of this compound. While direct experimental data remains to be fully characterized, the principles of chemical structure and analogy to related compounds offer valuable insights for its application in research and development. The provided experimental protocol for boiling point determination offers a reliable method for obtaining this crucial physical constant. As with any chemical, a commitment to rigorous safety practices is essential when handling this compound.

References

  • Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks. Retrieved from [Link]

  • Determination of Boiling Point (B.P). Vijay Nazare. Retrieved from [Link]

  • The MSDS HyperGlossary: Nitrile. Interactive Learning Paradigms, Incorporated. Retrieved from [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry LibreTexts. Retrieved from [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. Retrieved from [Link]

  • 2-(2-Methoxyethoxy)ethanol. Wikipedia. Retrieved from [Link]

  • 2-(2-Phenylethoxy)acetonitrile Properties. EPA CompTox Chemicals Dashboard. Retrieved from [Link]

  • Determination of boiling point of liquid organic compound Class 11 Chemistry Practical. (2023, November 26). YouTube. Retrieved from [Link]

  • NITRILES. CDC. Retrieved from [Link]

Sources

Solubility Profiling in 2-(2-Methoxyethoxy)acetonitrile: A Technical Guide for Organic Synthesis & Process Development

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of Organic Precursors in 2-(2-Methoxyethoxy)acetonitrile Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

The selection of a reaction medium is rarely a binary choice between polar and non-polar. This compound (CAS: 135290-24-3), often abbreviated in technical circles as MEAN or MEVN , represents a "hybrid" solvent class. By fusing the high dielectric constant of a nitrile with the cation-chelating capability of a glycol ether, this solvent offers a unique solubility profile that bridges the gap between volatile nitriles (like Acetonitrile) and high-boiling polar aprotics (like DMF or NMP).

This guide provides a mechanistic analysis of solubility within this medium, establishing a self-validating protocol for determining precursor compatibility and optimizing reaction kinetics.

Part 1: Physicochemical Architecture & Solvation Mechanism

To predict the solubility of organic precursors, one must first understand the solvent's dual-nature architecture. Unlike simple alkyl nitriles, this compound possesses an internal "glyme-like" tail.

The Structure-Property Relationship

The molecule consists of two distinct functional domains:

  • The Nitrile Head (

    
    ):  Provides a high dipole moment (
    
    
    
    D), facilitating the dissolution of polar organic molecules and stabilizing dipolar transition states.
  • The Ether Tail (

    
    ):  Mimics the structure of 1,2-Dimethoxyethane (DME). This domain acts as a Lewis base, capable of chelating metal cations (Li
    
    
    
    , Na
    
    
    , K
    
    
    ).

Table 1: Comparative Physicochemical Profile

PropertyAcetonitrile (MeCN)This compound DMF
Boiling Point 82°C~210°C (Est.)*153°C
Dielectric Constant (

)
37.5High (Predicted >25) 36.7
Cation Solvation PoorExcellent (Chelation) Moderate
Volatility HighLow Low
Primary Solvation Mode Dipole-DipoleDipole + Chelation Dipole-Dipole

*Note: Boiling point is estimated based on the homologous series of methoxy-acetonitriles and industrial data for longer-chain analogues.

The "Dual-Mode" Solvation Mechanism

The critical advantage of this solvent is its ability to dissolve salts and polar precursors that typically require toxic solvents like HMPA or DMPU. The ether oxygen atoms coordinate with the cation of a salt precursor (e.g., Potassium Phthalimide), effectively "nakeding" the anion and increasing its nucleophilicity and solubility.

SolvationMechanism Fig 1: Dual-Mode Solvation Mechanism. The ether tail sequesters cations, while the nitrile head maintains a polar environment for the organic skeleton. Solvent This compound Interaction1 Nitrile Group (Stabilizes Bulk Polarity) Solvent->Interaction1 Interaction2 Ether Tail (Chelates Cation M+) Solvent->Interaction2 Precursor Ionic Precursor (M+ X-) Precursor->Interaction1 Dipole Interaction Precursor->Interaction2 Coordination Result Enhanced Solubility & 'Naked' Anion Reactivity Interaction1->Result Interaction2->Result

Part 2: Solubility Prediction for Precursor Classes

Based on Hansen Solubility Parameters (HSP) and functional group analysis, we can categorize organic precursors by their expected solubility behavior in this compound.

High Solubility (>100 mg/mL)
  • Polar Aprotic Electrophiles: Alkyl halides, Tosylates, and Mesylates. The solvent's polarity matches these leaving groups well.

  • Heterocycles: Pyridines, Imidazoles, and Pyrimidines. The nitrogen lone pairs interact favorably with the solvent's dipole.

  • Organometallic Precursors: Lithium and Magnesium reagents (Grignard). Note: While soluble, care must be taken regarding reactivity with the nitrile group (though the ether tail provides stabilization similar to THF).

Moderate Solubility (10–100 mg/mL)
  • Amino Acids (Protected): Boc- or Fmoc-protected amino acids dissolve well due to the organic protecting groups.

  • Carboxylic Acids: Soluble, but may require slight warming due to dimer formation in the bulk phase.

  • Inorganic Salts: Unlike pure Acetonitrile, this solvent dissolves alkali metal salts (e.g., K2CO3, CsF) significantly better due to the chelation effect, making it ideal for heterogeneous catalysis.

Low Solubility (<10 mg/mL)
  • Highly Lipophilic Hydrocarbons: Long-chain alkanes (Hexane, Heptane) are immiscible or poorly soluble.

  • Naked Peptides/Zwitterions: Without protecting groups, the high lattice energy of zwitterions often overcomes the solvation energy.

Part 3: Experimental Protocol (Self-Validating)

Do not rely on literature values alone. Batch-to-batch variability in precursor purity can alter solubility. Use this Thermodynamic Saturation Protocol to generate definitive data.

Materials Required[1]
  • Solvent: this compound (Anhydrous, <50 ppm water).

  • Precursor: Target organic compound (dried).

  • Equipment: HPLC with UV/Vis or CAD detector, Temperature-controlled shaker, 0.22 µm PTFE syringe filters.

The Workflow

Step 1: Supersaturation Add the precursor to 5.0 mL of solvent in a sealed glass vial until a visible solid precipitate remains (suspension).

Step 2: Equilibration (The Validation Step) Agitate the suspension at the target temperature (e.g., 25°C) for 24 hours.

  • Validation Check: If the solid disappears, add more precursor. A solid phase must be present to ensure thermodynamic equilibrium.

Step 3: Sampling & Filtration Stop agitation and allow the suspension to settle for 1 hour. Draw 0.5 mL of the supernatant and filter through a 0.22 µm PTFE filter (pre-wetted with solvent to prevent adsorption losses).

Step 4: Quantitation Dilute the filtrate 1:100 with mobile phase and analyze via HPLC. Calculate concentration using a pre-established calibration curve.

ProtocolWorkflow Fig 2: Thermodynamic Solubility Determination Workflow. Start Start: Solid Precursor + Solvent Agitate Agitate @ 25°C (24 hrs) Start->Agitate Check Is Solid Visible? Agitate->Check AddMore Add More Precursor Check->AddMore No Filter Filter Supernatant (0.22 µm) Check->Filter Yes (Equilibrium Reached) AddMore->Agitate Analyze HPLC Quantitation Filter->Analyze

Part 4: Strategic Applications & Safety

When to Use This Solvent

Switch from Acetonitrile or DMF to this compound when:

  • Reaction Temperature > 85°C: You need the thermal stability of the nitrile but the boiling point of a glyme.

  • Salt Solubility is Limiting: Your nucleophile (e.g., NaN3, KCN) is insoluble in MeCN, but you wish to avoid the workup difficulties of DMF/DMSO.

  • Battery Research: You are formulating high-voltage electrolytes where oxidative stability (nitrile) and ion transport (ether) are required [1].

Safety & Handling
  • Toxicity: Like all nitriles, this compound can metabolize to release cyanide in vivo, though the ether tail modifies absorption. Treat as Acutely Toxic (Oral/Dermal) .[1][2]

  • Permeation: The glycol ether moiety increases skin permeability. Double-gloving (Nitrile over Laminate) is recommended.

  • Waste: Segregate as non-halogenated organic solvent. Do not mix with strong acids (risk of hydrolysis to toxic amides/acids).

References

  • National Institute of Standards and Technology (NIST). (2023). Thermophysical Properties of Nitrile-Ether Systems. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (2024). Compound Summary: this compound.[3][4] National Library of Medicine. Retrieved from [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Contextual reference for solubility parameter prediction).

Sources

Methodological & Application

Application Note & Protocol: Enhancing High-Voltage Lithium-Ion Battery Performance with 2-(2-Methoxyethoxy)acetonitrile (MEEAN) Additive

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pursuit of higher energy density in lithium-ion batteries (LIBs) necessitates increasing the cell's upper cutoff voltage (>4.3 V).[1] However, this pushes conventional carbonate-based electrolytes beyond their electrochemical stability window, leading to rapid degradation and poor cycle life.[1][2] This document provides a detailed guide for researchers on the use of 2-(2-Methoxyethoxy)acetonitrile (MEEAN), a functional nitrile additive, to stabilize electrolyte performance at high voltages. We will explore the underlying mechanism of action and provide step-by-step protocols for electrolyte preparation and electrochemical evaluation, enabling the development of more durable and higher-energy LIBs.

Introduction: The High-Voltage Challenge

State-of-the-art LIBs rely on electrolytes typically composed of a lithium salt, like lithium hexafluorophosphate (LiPF₆), dissolved in a mixture of cyclic and linear organic carbonates such as ethylene carbonate (EC) and ethyl methyl carbonate (EMC).[3] While effective up to ~4.2 V, charging to higher voltages (e.g., 4.4 V and above) to maximize the capacity of modern cathodes (like LiNi₀.₈Mn₀.₁Co₀.₁O₂ (NMC811)) triggers aggressive oxidative decomposition of the electrolyte at the cathode surface.[1][4] This parasitic reaction leads to the formation of a thick, unstable cathode-electrolyte interphase (CEI), increased impedance, gas generation, and ultimately, rapid capacity fading.[4][5]

The incorporation of electrolyte additives is a highly effective and economical strategy to address this instability.[5] Additives are molecules added in small quantities (typically 1-5 wt%) that preferentially react at the electrode surface to form a stable, protective interphase layer, preventing bulk electrolyte decomposition.[5] Nitrile-based compounds, including MEEAN, are particularly promising due to their wide electrochemical windows and ability to form robust CEI layers.[4]

Mechanism of Action: The Role of MEEAN

The efficacy of MEEAN as a high-voltage additive stems from its molecular structure and electrochemical properties. The core principle is preferential oxidation .

  • Electrochemical Sacrificial Agent: MEEAN possesses a highest occupied molecular orbital (HOMO) energy level that is lower than that of the carbonate solvents. This means MEEAN will be oxidized on the high-voltage cathode surface at a lower potential than the EC or EMC molecules.

  • Formation of a Stable CEI: This preferential oxidation of MEEAN leads to its decomposition products being incorporated into the CEI. The presence of nitrogen and ether groups in MEEAN is believed to contribute to a thin, uniform, and stable CEI layer that is rich in nitrogenous species and polyethers.

  • Surface Passivation: This newly formed CEI layer effectively passivates the cathode surface. It is electronically insulating but ionically conductive, allowing Li⁺ ions to pass through while blocking electrons and preventing the underlying carbonate solvents from reaching the catalytically active cathode surface and decomposing.[2] This suppression of side reactions is critical for achieving long-term cycling stability at high voltages.[2]

The diagram below illustrates this proposed mechanism.

MEEAN_Mechanism cluster_cathode Cathode Surface (High Voltage) Cathode NMC Cathode Solvent EC/EMC Solvent Solvent->Cathode Decomposition Blocked MEEAN MEEAN Additive CEI Stable, N-rich CEI (Passivation Layer) MEEAN->CEI Preferential Oxidation (Forms protective layer) CEI->Cathode Passivates Surface

Caption: Proposed mechanism of MEEAN at the high-voltage cathode interface.

Protocol 1: Preparation of High-Voltage Electrolyte

This protocol details the preparation of a standard high-voltage electrolyte with MEEAN additive. All procedures must be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.

3.1. Materials and Equipment

  • Lithium Salt: Battery-grade Lithium Hexafluorophosphate (LiPF₆, >99.9%)

  • Solvents: Battery-grade Ethylene Carbonate (EC, anhydrous, >99.9%) and Ethyl Methyl Carbonate (EMC, anhydrous, >99.9%)

  • Additive: this compound (MEEAN, anhydrous, >99.5%)

  • Equipment:

    • Argon-filled glovebox

    • Analytical balance (±0.1 mg)

    • Magnetic stirrer and stir bars

    • Volumetric flasks and pipettes

    • Amber glass storage bottles

3.2. Electrolyte Formulation

The baseline electrolyte is 1.0 M LiPF₆ in EC/EMC (3:7 by weight). MEEAN is added at 2% by weight relative to the total electrolyte weight.

ComponentPurposeAmount (for 50g total)
LiPF₆Lithium Salt6.83 g
Ethylene Carbonate (EC)Solvent / SEI former12.95 g
Ethyl Methyl Carbonate (EMC)Co-Solvent30.22 g
MEEAN HV Additive 1.00 g

3.3. Step-by-Step Procedure

  • Prepare Solvent Mixture: In a volumetric flask, weigh 12.95 g of EC and 30.22 g of EMC. Mix thoroughly with a magnetic stirrer until a homogenous solution is formed. This is the EC/EMC (3:7 w/w) solvent base.

  • Dissolve Lithium Salt: Slowly add 6.83 g of LiPF₆ to the solvent mixture while stirring. Continue stirring until all the salt has completely dissolved. This process can be slightly exothermic. Ensure the solution returns to the glovebox ambient temperature. This creates the baseline electrolyte.

  • Introduce Additive: Weigh 1.00 g of MEEAN and add it to the baseline electrolyte solution.

  • Final Mixing: Stir the final solution for at least 2-3 hours at room temperature to ensure the additive is fully dispersed and the electrolyte is homogenous.

  • Storage: Transfer the prepared electrolyte into a labeled, sealed amber glass bottle. Store inside the glovebox. It is recommended to let the electrolyte rest for 24 hours before use in cell assembly.

Electrolyte_Prep_Workflow start Start (Inside Glovebox) weigh_solvents 1. Weigh EC and EMC (3:7 w/w) start->weigh_solvents mix_solvents 2. Mix Solvents weigh_solvents->mix_solvents weigh_salt 3. Weigh LiPF₆ Salt mix_solvents->weigh_salt dissolve_salt 4. Dissolve LiPF₆ in Solvents (Stir until clear) weigh_salt->dissolve_salt weigh_additive 5. Weigh MEEAN Additive (2 wt%) dissolve_salt->weigh_additive add_additive 6. Add MEEAN to Solution weigh_additive->add_additive final_mix 7. Stir for 2-3 hours add_additive->final_mix store 8. Store in Amber Bottle final_mix->store end_node End (Ready for Use) store->end_node

Caption: Workflow for the preparation of MEEAN-containing high-voltage electrolyte.

Protocol 2: Electrochemical Evaluation

To validate the effectiveness of the MEEAN additive, the prepared electrolyte should be tested in a standard electrochemical cell, such as a CR2032-type coin cell, using a high-voltage cathode material.

4.1. Cell Assembly

  • Cathode: LiNi₀.₈Mn₀.₁Co₀.₁O₂ (NMC811) coated on aluminum foil.

  • Anode: Lithium metal foil.

  • Separator: Microporous polyethylene (PE) or polypropylene (PP) separator.

  • Assembly: Assemble NMC811/Li half-cells in a CR2032 coin cell format inside an argon-filled glovebox. Use the prepared electrolyte with MEEAN and a baseline electrolyte (without MEEAN) for comparison.

4.2. Electrochemical Testing

  • Formation Cycles: Cycle the cells for 2-3 cycles at a low C-rate (e.g., C/10) between 3.0 V and 4.4 V. This step is crucial for the proper formation of the SEI and CEI layers.[1]

  • Linear Sweep Voltammetry (LSV): To determine the electrochemical stability window, perform an LSV scan on a Li/stainless steel cell from Open Circuit Potential (OCP) to 6.0 V vs. Li/Li⁺ at a slow scan rate (e.g., 0.1 mV/s). A higher oxidative stability onset potential is expected for the MEEAN-containing electrolyte.

  • Long-Term Cycling: Cycle the cells at a moderate rate (e.g., C/3 charge, 1C discharge) between 3.0 V and 4.4 V for an extended number of cycles (e.g., 200-500 cycles).[1] Record the discharge capacity and coulombic efficiency for each cycle.

  • Electrochemical Impedance Spectroscopy (EIS): Measure the impedance of the cells before and after cycling to analyze the change in interfacial resistance. A smaller increase in impedance is expected for cells with the MEEAN additive.

4.3. Expected Results & Data Interpretation

The inclusion of MEEAN is expected to yield significant performance improvements over the baseline electrolyte when cycled to high voltages.

Performance MetricBaseline Electrolyte (1M LiPF₆ in EC/EMC)Electrolyte with 2% MEEANCausality
Oxidative Stability (V vs. Li/Li⁺) ~4.5 V>4.7 VMEEAN's preferential oxidation forms a passivating CEI.
1st Cycle Coulombic Efficiency 85 - 90%90 - 94%The stable CEI reduces irreversible capacity loss from electrolyte decomposition.
Capacity Retention (after 200 cycles @ 4.4V) < 70%> 85%The passivating CEI suppresses continuous parasitic reactions, preserving the cathode structure.[2]
Interfacial Impedance Growth (after 200 cycles) HighLowThe thin and stable CEI has lower resistance compared to the thick, unstable layer formed from solvent decomposition.

Safety Precautions

  • LiPF₆ is highly toxic and reacts with moisture to produce hazardous hydrofluoric acid (HF). Always handle inside a glovebox.

  • Organic carbonate solvents and nitrile additives are flammable and volatile. Avoid inhalation and contact with skin.

  • Use appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and compatible gloves, at all times.

  • Dispose of all chemical waste according to institutional safety guidelines.

Conclusion

The use of this compound (MEEAN) as an electrolyte additive is a proven and effective strategy for stabilizing the performance of high-voltage lithium-ion batteries. By forming a robust and protective CEI through preferential oxidation, MEEAN significantly enhances cycling stability, coulombic efficiency, and capacity retention when operating at upper cutoff voltages of 4.4 V and beyond. The protocols outlined in this document provide a reliable framework for researchers to prepare and validate MEEAN-enhanced electrolytes, paving the way for the development of next-generation, high-energy-density storage systems.

References

  • Additives in Localized High Concentration Electrolytes for Safe Lithium-Ion Batteries. Pacific Northwest National Laboratory.
  • Re-evaluating common electrolyte additives for high-voltage lithium ion batteries. . Available at:

  • Overview of Electrolyte Additives for Lithium-Ion Batteries. Erytis Publishing Limited.
  • Rise of Electrolyte Additives in Advancing Lithium ion Battery. Sigma-Aldrich.
  • High‐Voltage Electrolyte Chemistry for Lithium Batteries. PMC.
  • (PDF) Multi-functional nitrile-based electrolyte additives enable stable lithium metal batteries with high-voltage nickel-rich cathodes. ResearchGate.
  • Acetonitrile-based electrolytes for lithium-ion battery application. Forschungszentrum Jülich.
  • Mechanistic Study of Electrolyte Additives to Stabilize High-Voltage Cathode-Electrolyte Interface in Lithium-Ion Batteries. PubMed.
  • Adiponitrile as a Novel Electrolyte Additive for High-Voltage Lithium-Ion Batteries. International Journal of Electrochemical Science.

Sources

Application Note: 2-(2-Methoxyethoxy)acetonitrile (MEA) as a Bifunctional Electrolyte Component for High-Voltage Lithium Metal Batteries

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the use of 2-(2-Methoxyethoxy)acetonitrile (MEA) in Lithium Metal Batteries (LMBs). This guide is designed for R&D professionals and follows a strict "First Principles" approach to electrolyte engineering.

Part 1: Executive Summary & Rationale

The Challenge

High-energy-density Lithium Metal Batteries (LMBs) face a dichotomous challenge:

  • Anode Instability: Lithium metal reacts aggressively with conventional carbonate electrolytes, leading to dendrite growth and low Coulombic Efficiency (CE).

  • Cathode Instability: Ether-based electrolytes (e.g., DME, DOL), while excellent for the Li anode, oxidize rapidly above 4.0 V vs. Li/Li

    
    , limiting their use with high-voltage cathodes like NMC811 or LCO.
    
The Solution: this compound (MEA)

MEA (CAS: 138585-08-7) represents a class of "Cyano-Ether" hybrid solvents. Its molecular structure,


, integrates two distinct functional groups:
  • Ether Segment (Glyme-like): Provides high Li

    
     solvation ability and compatibility with the lithium anode.
    
  • Nitrile Segment (Cyano-): Strong electron-withdrawing group that lowers the Highest Occupied Molecular Orbital (HOMO) energy, significantly extending the anodic stability window (>4.5 V) compared to pure ethers.

Key Application: MEA is utilized as a co-solvent or functional additive to engineer a robust Cathode Electrolyte Interphase (CEI) while maintaining a dendrite-suppressing Solid Electrolyte Interphase (SEI) rich in conductive nitrogen species.

Part 2: Material Properties & Mechanism

Physicochemical Profile
PropertyValue (Approx.)Relevance to LMBs
Molecular Weight 115.13 g/mol Moderate viscosity; good ion transport.
Boiling Point ~210°CLow volatility; improves safety over acetonitrile.
Dielectric Constant High (>20)Dissociates salts (LiFSI, LiTFSI) effectively.
Oxidation Potential ~5.0 V vs. Li/Li

Compatible with 4.3V+ cathodes (NMC, LCO).
Reduction Potential ~0.5 V vs. Li/Li

Requires SEI-forming additives (e.g., LiNO

, FEC).
Mechanistic Action

MEA functions through a Dual-Coordination Mechanism . The ether oxygen chelates Li


, preventing tight ion-pairing, while the nitrile nitrogen participates in the primary solvation shell only at high concentrations. Upon reduction, the cyano group decomposes to form Li

N and Li-N-C species, which are highly ionic conductive and suppress dendrites.

MEA_Mechanism MEA MEA Molecule (Ether + Cyano) Solvation Solvation Shell (Chelation) MEA->Solvation Coordinates Li Li+ Ion Li->Solvation Dissolves Anode Li Metal Anode (Reduction) Solvation->Anode Transport Cathode HV Cathode (Oxidation) Solvation->Cathode Transport SEI SEI Layer (Li3N, Li-N-C) Anode->SEI Reductive Decomp of Cyano Group CEI CEI Layer (Nitrile Polymer) Cathode->CEI Oxidative Stability & Surface Protection SEI->Anode Suppresses Dendrites CEI->Cathode Prevents Metal Dissolution

Figure 1: Mechanistic pathway of MEA in stabilizing both Anode and Cathode interfaces.

Part 3: Experimental Protocols

Safety & Handling
  • Toxicity: Nitrile compounds can liberate cyanide upon metabolism or thermal decomposition. Handle in a fume hood.

  • Moisture Sensitivity: Hygroscopic. Must be stored and handled in an Argon-filled glovebox (H

    
    O < 0.1 ppm). 
    
  • Purification: Commercial MEA often contains water and alcohol impurities.

    • Step 1: Dry over activated 4Å molecular sieves for 48 hours.

    • Step 2 (Optional): Vacuum distillation over CaH

      
       if high-precision coulometry is required.
      
Protocol A: High-Voltage Electrolyte Formulation

This protocol creates a "Localized High Concentration Electrolyte" (LHCE) mimic, balancing conductivity and stability.

Reagents:

  • Solvent: MEA (Purified)

  • Diluent: 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE) (Non-solvating, fire retardant)[1]

  • Salt: Lithium Bis(fluorosulfonyl)imide (LiFSI) (High conductivity)

  • Additive: Fluoroethylene Carbonate (FEC) (SEI stabilizer)

Formulation Steps:

  • Calculate Ratios: Target a molar ratio of LiFSI:MEA:TTE = 1:1.2:3.

    • Rationale: High salt-to-solvent ratio (1:1.2) ensures all MEA molecules are coordinated to Li

      
      , reducing free solvent molecules that could decompose. TTE acts as a diluent to lower viscosity without dissolving the salt.
      
  • Dissolution:

    • Add LiFSI salt to the MEA solvent slowly in a PTFE vial.

    • Stir at room temperature until fully dissolved (exothermic reaction; allow to cool).

  • Dilution:

    • Add TTE dropwise while stirring. The solution should remain clear. If phase separation occurs, add 5% more MEA.

  • Additives:

    • Add 2 wt% FEC to the final mixture to reinforce the LiF-rich SEI.

Protocol B: Cell Assembly & Testing

Cell Configuration: CR2032 Coin Cell or Pouch Cell.

Workflow:

  • Cathode Preparation: NCM811 (High Nickel) or LCO. Loading: 3-4 mAh/cm².

  • Anode Preparation: Thin Li foil (50 µm) on Cu current collector. Note: Polish Li foil to remove native oxide/nitride layer before assembly.

  • Separator: Polypropylene (Celgard 2500) or Glass Fiber (Whatman GF/D). Glass fiber is preferred for initial testing to ensure wettability.

  • Electrolyte Filling:

    • Add 40 µL of MEA-based electrolyte (for coin cells).

    • Wait Time: Allow 12 hours of resting (wetting) before testing.

Protocol C: Electrochemical Characterization
TestParametersPurposeSuccess Criteria
LSV (Linear Sweep Voltammetry) 3.0V to 6.0V vs Li/Li

, 1 mV/s
Determine Oxidation LimitCurrent onset > 5.2V
Li||Li Symmetric Cycling 1 mA/cm², 1 mAh/cm²Evaluate Dendrite SuppressionStable voltage profile > 500 hrs
Full Cell Cycling (Li||NCM811) 2.8V - 4.4V, 0.5C charge/dischargeEvaluate Capacity Retention>80% retention after 200 cycles

Part 4: Data Analysis & Interpretation

Interpreting Voltage Profiles
  • Flat Plating Plateau: In Li||Li cells, a flat voltage plateau indicates stable Li deposition.

  • "Noise" or Arcing: Voltage spikes indicate dendrite micro-shorts. MEA electrolytes should minimize this compared to standard carbonate electrolytes.

  • First Cycle Loss: Expect a slightly higher First Cycle Irreversible Capacity loss (10-15%) compared to pure carbonates due to the formation of the N-rich SEI. This is a trade-off for long-term stability.[2]

Troubleshooting Guide
  • Problem: Electrolyte turns brown/yellow during storage.

    • Cause: Impurities (amines) or polymerization of the nitrile group.

    • Fix: Re-purify MEA; store in dark/amber bottles; ensure salt (LiFSI) is acid-free.

  • Problem: High overpotential (>100 mV) in Li||Li cells.

    • Cause: Viscosity is too high or SEI is too thick.

    • Fix: Increase TTE diluent ratio or reduce salt concentration slightly.

  • Problem: Gas generation (pouch cell swelling).

    • Cause: Incompatible binder or moisture contamination.

    • Fix: Dry electrodes at 120°C under vacuum for 12h. Ensure MEA water content < 20 ppm.

Part 5: Workflow Visualization

MEA_Protocol_Workflow cluster_prep Phase 1: Preparation cluster_form Phase 2: Formulation (LHCE) cluster_assembly Phase 3: Assembly & Test Step1 Purify MEA (4Å Sieves / Distillation) Step3 Mix LiFSI + MEA (Exothermic Control) Step1->Step3 Step2 Dry LiFSI Salt (Vacuum, 100°C) Step2->Step3 Step4 Add Diluent (TTE) + Additive (FEC) Step3->Step4 Step5 Cell Assembly (Ar Glovebox) Step4->Step5 Step6 Resting (12h) & Formation Cycles Step5->Step6 Step7 Cycling (0.5C) & EIS Analysis Step6->Step7

Figure 2: Step-by-step experimental workflow for MEA electrolyte preparation and testing.

References

  • Design of Cyano-Ether Electrolytes: Electrolyte design combining fluoro- with cyano-substitution solvents for anode-free Li metal batteries. PNAS, 2024.

  • Nitrile Stability: Acetonitrile-based electrolytes for lithium-ion battery application.[3] Forschungszentrum Jülich.

  • High Voltage Ethers: Cyano-Ether Bifunctional Deep Eutectic Electrolytes for Stable Quasi-Solid Lithium Metal Batteries.[4] Small, 2026.[4]

  • Purification Protocols: A Practical and Instructive Approach to Purify Acetonitrile for a Wide Electrochemical Window. J. Mex. Chem. Soc., 2023.

  • LHCE Concepts: Acetonitrile-Based Local High-Concentration Electrolytes for Advanced Lithium Metal Batteries. PubMed, 2024.[5]

Sources

Application Note: Advanced Formulation Strategies for Monoethanolammonium Nitrate (MEAN) Non-Aqueous Electrolytes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

Monoethanolammonium Nitrate (MEAN) —often referred to in literature as 2-hydroxyethylammonium nitrate (EOAN)—is a Protic Ionic Liquid (PIL) characterized by its extensive hydrogen-bonding network, high ionic conductivity, and amphiphilic solvation capabilities.

While traditionally explored in electrochemical capacitors, MEAN has emerged as a critical excipient in drug development for solubilizing poorly water-soluble Active Pharmaceutical Ingredients (APIs) and stabilizing protein therapeutics.

This guide provides a rigorous, field-validated protocol for the synthesis, purification, and formulation of MEAN-based non-aqueous electrolytes. It bridges the gap between electrochemical energy storage (batteries/supercapacitors) and pharmaceutical formulation (transdermal/injectable delivery), addressing the specific needs of researchers in both sectors.

Core Directive: The "Why" Behind the Formulation

Successful formulation with MEAN hinges on managing its physicochemical duality:

  • The Protic Nature: Unlike aprotic ionic liquids (e.g., imidazolium-based), MEAN possesses labile protons. This facilitates Grotthus-type proton hopping (high conductivity) but limits the electrochemical stability window (ESW).

  • The Hygroscopicity Trap: MEAN is extremely hygroscopic. Water acts as an impurity that collapses the electrochemical window in batteries and hydrolyzes sensitive APIs in drug formulations.

The Golden Rule: Control the water, control the performance. The protocols below prioritize moisture management as the primary variable for reproducibility.

Part 1: Synthesis & Purification Protocol

Objective: Synthesize high-purity (>99.5%) MEAN with water content <100 ppm. Safety Warning: The reaction between nitric acid and amines is highly exothermic. Runaway reactions can occur if addition rates are uncontrolled.

Materials Required[1][2][3][4][5][6][7][8][9][10][11]
  • Monoethanolamine (MEA), ≥99.5% (Redistilled preferred).

  • Nitric Acid (HNO₃), 65-70% (ACS Reagent Grade).

  • High-purity Water (18.2 MΩ·cm).

  • Apparatus: Jacketed glass reactor, dropping funnel, rotary evaporator, vacuum drying oven (or lyophilizer).

Step-by-Step Synthesis Workflow
  • Preparation (Thermal Management):

    • Place 1.0 molar equivalent of MEA in a round-bottom flask.

    • Dilute slightly with high-purity water (10% v/v) to act as a heat sink.

    • Submerge flask in an ice/salt bath (

      
      ) with vigorous magnetic stirring.
      
  • Acid Addition (The Critical Step):

    • Validation Check: Ensure internal temperature probe is active.

    • Add 1.0 molar equivalent of HNO₃ dropwise.

    • Constraint: Maintain internal temperature

      
      . If temp spikes, halt addition immediately.
      
    • Mechanism:[1][2][3]

      
      
      
  • Equilibration:

    • After addition, stir at room temperature for 2 hours.

    • pH Check: Test a 1% aqueous aliquot. pH should be neutral (6.5–7.5). If acidic, add micro-aliquots of MEA.

  • Dehydration (Purification):

    • Stage 1: Rotary evaporation at

      
       under reduced pressure to remove bulk water.
      
    • Stage 2 (Deep Drying): Transfer to a vacuum line (

      
       mbar) at 
      
      
      
      for 48–72 hours.
    • For Pharma Grade: Use lyophilization (freeze-drying) to prevent thermal degradation of trace impurities.

Visualization: Synthesis Logic Flow

MEAN_Synthesis Start Raw Materials (MEA + HNO3) React Neutralization (Ice Bath, <10°C) Start->React Dropwise Add Check pH Validation (Target: 7.0) React->Check Check->React Fail (Adjust) Evap Rotary Evaporation (Bulk H2O Removal) Check->Evap Pass Vac High Vacuum Drying (48h, 60°C) Evap->Vac Final Pure MEAN (<100 ppm H2O) Vac->Final

Figure 1: Critical path for the synthesis of Monoethanolammonium Nitrate, emphasizing thermal control and pH validation points.

Part 2: Formulation Techniques

Once pure MEAN is obtained, it is rarely used alone due to its high viscosity and melting point (~52–55°C, though often supercooled liquid at RT). We employ two primary formulation strategies based on the application.

Strategy A: Binary Eutectic Systems (Energy Storage)

Goal: Lower the melting point and viscosity for battery/supercapacitor electrolytes.

  • Co-solvent Selection:

    • Gamma-butyrolactone (GBL): Increases conductivity, expands electrochemical window.

    • Propylene Carbonate (PC): Standard for Li-ion compatibility.

  • Protocol:

    • Mix MEAN with PC in molar ratios (e.g., 1:1, 1:2).

    • Heat to

      
       to ensure complete miscibility.
      
    • Cool slowly to determine the eutectic point (lowest melting temperature).

    • Validation: Measure ionic conductivity. A 1:1 mixture typically yields

      
       mS/cm at 
      
      
      
      .
Strategy B: API Solubilization (Drug Development)

Goal: Solubilize hydrophobic drugs (Class II/IV) for transdermal or injectable delivery.

  • Mechanism: MEAN acts as a hydrotrope. The hydroxyl group interacts with the drug's polar moieties, while the ethyl backbone accommodates non-polar sections.

  • Protocol:

    • Weigh target API (e.g., Ibuprofen, Griseofulvin).

    • Add MEAN (pre-warmed to

      
       if solid).
      
    • Vortex mix for 10 minutes.

    • Critical Step: If the API is sensitive to hydrolysis, add 1-5% v/v of a scavenger (e.g., molecular sieves) to the bulk IL prior to API addition.

Part 3: Characterization & Validation Protocols

Trustworthiness requires self-validating systems. Use these three protocols to certify your electrolyte.

Protocol 1: Water Content Determination (Karl Fischer)
  • Method: Coulometric Karl Fischer Titration.

  • Solvent: Hydranal-Coulomat AG (or equivalent for amines).

  • Standard: Water standard 0.1% or 1.0%.

  • Acceptance Criteria:

    • Battery Grade:

      
       ppm.
      
    • Pharma Grade:

      
       ppm (depending on API sensitivity).
      
Protocol 2: Electrochemical Window Determination
  • Setup: 3-Electrode Cell (Glassy Carbon Working, Pt Wire Counter, Ag/Ag+ Reference).

  • Scan: Linear Sweep Voltammetry (LSV) at 10 mV/s.

  • Analysis: Define the window limits at current density cutoff

    
     mA/cm².
    
  • Typical Result: Pure MEAN exhibits a window of ~2.5 V (limited by proton reduction).

Protocol 3: Thermal Stability (TGA/DSC)
  • TGA: Ramp

    
    /min under 
    
    
    
    . Define
    
    
    (onset of weight loss). MEAN is typically stable up to
    
    
    .
  • DSC: Cool to

    
    , heat to 
    
    
    
    . Identify
    
    
    (Glass Transition) and
    
    
    (Melting).

Data Presentation: Physicochemical Benchmarks

Use this table to benchmark your synthesized MEAN against literature standards.

PropertyValue (Pure MEAN)UnitNote
Molecular Weight 124.10 g/mol
Melting Point (

)
52 – 55°CPure salt. Often supercools to liquid at RT.
Density (

)
1.21g/cm³Denser than water.
Viscosity (

)
~300 - 500cPHighly dependent on water content.
Conductivity (

)
~2 - 5mS/cmIncreases significantly with temperature.
Water Tolerance Miscible-Hygroscopic.

Formulation Decision Matrix

Formulation_Matrix Start Formulation Goal Path_Energy Energy Storage (Battery/Supercap) Start->Path_Energy Path_Pharma Drug Delivery (Solubilization) Start->Path_Pharma Step_E1 Requirement: High Conductivity? Path_Energy->Step_E1 Step_P1 API Hydrophobicity? Path_Pharma->Step_P1 Step_P2 API Hydrolysis Risk? Path_Pharma->Step_P2 Action_E1 Add Co-solvent (PC, GBL, Acetonitrile) Step_E1->Action_E1 Yes Step_E2 Requirement: Leakage Prevention? Step_E1->Step_E2 No Action_E2 Add Gelling Agent (PVDF-HFP, Fumed Silica) Step_E2->Action_E2 Yes Action_P1 Use Pure MEAN (Warm to 40°C) Step_P1->Action_P1 Action_P2 Freeze Dry MEAN + Molecular Sieves Step_P2->Action_P2 High Risk

Figure 2: Decision matrix for selecting additives and processing steps based on the final application (Energy vs. Pharma).

References

  • Greaves, T. L., & Drummond, C. J. (2008). Protic Ionic Liquids: Properties and Applications. Chemical Reviews, 108(1), 206–237. [Link]

  • Yuan, W., et al. (2006). Properties of monoethanolammonium nitrate as a protic ionic liquid. Journal of Chemical & Engineering Data, 51(2), 617-620. [Link]

  • Hough, W. L., et al. (2007). The third evolution of ionic liquids: active pharmaceutical ingredients. New Journal of Chemistry, 31, 1429-1436. [Link]

  • Watanabe, M., et al. (2017). Application of Ionic Liquids to Energy Storage and Conversion Materials and Devices.[4] Chemical Reviews, 117(10), 7190–7239. [Link]

  • Rehder, S., et al. (2012). Ionic liquids as potential enhancers for transdermal drug delivery. European Journal of Pharmaceutics and Biopharmaceutics, 81(1), 16-24. [Link]

Sources

Technical Guide: 2-(2-Methoxyethoxy)acetonitrile (MEAN) in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 2-(2-Methoxyethoxy)acetonitrile (MEAN) as a functional co-solvent in organic synthesis.

Common Name: MEAN, (2-Methoxyethoxy)acetonitrile CAS Number: 135290-24-3 Molecular Formula:


Molecular Weight:  115.13  g/mol 

Executive Summary & Rationale

This compound (MEAN) represents a hybrid class of "glyme-nitrile" solvents. It combines the cation-chelating ability of glycol ethers (glymes) with the high dielectric constant and anodic stability of nitriles.

Unlike standard solvents (e.g., THF, Acetonitrile, DMF), MEAN is particularly effective as a co-solvent in:

  • Nucleophilic Substitutions (

    
    ):  The ether oxygens solvate cations (
    
    
    
    ,
    
    
    ,
    
    
    ), creating "naked" anions with enhanced nucleophilicity.
  • High-Voltage Electrochemistry: It offers a wide electrochemical window (>5.0 V vs Li/Li+), making it superior to standard glymes for oxidative coupling reactions.

  • High-Temperature Synthesis: With a boiling point significantly higher than acetonitrile (~82°C) and DME (~85°C), it enables reactions at elevated temperatures (100°C+) without pressurized vessels.

Physicochemical Properties & Safety Profile

Table 1: Comparative Solvent Properties
PropertyMEAN (Target)Acetonitrile (Ref)1,2-Dimethoxyethane (DME)
Boiling Point ~180–200°C (Est.)*82°C85°C
Dielectric Constant (

)
High (Predicted >30)37.57.2
Cation Chelation Strong (Bidentate)WeakStrong (Bidentate)
Viscosity MediumLowLow
Water Solubility MiscibleMiscibleMiscible
Flash Point >90°C (Est.)6°C-2°C

*Note: Exact BP depends on purity; structurally similar 2-(2-methoxyethoxy)ethanol boils at 194°C.

Safety & Handling (E-E-A-T)
  • Toxicity: Nitrile derivatives can release cyanide upon metabolism. Glycol ethers are potential reproductive toxins. Handle in a fume hood.

  • PPE: Nitrile gloves (double-gloved recommended), chemical splash goggles, and lab coat.

  • Storage: Hygroscopic. Store over activated 4Å molecular sieves under argon.

Mechanistic Insight: The "Glyme-Nitrile" Effect

The utility of MEAN arises from its dual-domain structure. The glyme domain (methoxyethoxy) wraps around metal cations, disrupting ion pairs. The nitrile domain (cyano group) interacts with the bulk polar medium, stabilizing the transition state of polar reactions.

Diagram 1: Cation Solvation Mechanism

SolvationMechanism Solvent MEAN Solvent Molecule Complex Solvated Cation Complex Solvent->Complex Ether Oxygens Chelate M+ Cation Metal Cation (M+) Cation->Complex sequestered Anion Nucleophile (Nu-) Reaction Accelerated SN2 Reaction Anion->Reaction High Reactivity Complex->Anion Releases 'Naked' Anion

Caption: MEAN acts as a phase-transfer catalyst mimic, sequestering cations to unleash anionic nucleophiles.

Application Protocol: Nucleophilic Fluorination

Context: Fluorination with alkali metal fluorides (e.g., CsF, KF) is notoriously difficult due to the low solubility of fluoride salts in organic solvents and the high lattice energy. MEAN serves as an excellent co-solvent to solubilize the salt and activate the fluoride ion.

Reagents
  • Substrate: Alkyl tosylate or mesylate (1.0 equiv).

  • Reagent: Cesium Fluoride (CsF) (1.5 – 2.0 equiv).

  • Solvent System: MEAN /

    
    -Amyl Alcohol (1:4 v/v). Note: 
    
    
    
    -Amyl alcohol is a bulky protic solvent that reduces basicity, while MEAN solubilizes the fluoride.
Step-by-Step Protocol
Phase A: Solvent Preparation
  • Drying: Dry MEAN over activated 4Å molecular sieves for 24 hours. Water content must be <50 ppm to prevent hydrolysis.

  • Degassing: Sparge the solvent with dry Nitrogen or Argon for 15 minutes.

Phase B: Reaction Setup
  • Charging: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add anhydrous CsF (1.5 equiv).

  • Solvation: Add the MEAN co-solvent (0.5 mL per mmol substrate) directly to the CsF. Stir at room temperature for 10 minutes to allow surface wetting and partial solvation.

  • Substrate Addition: Add the bulk solvent (

    
    -Amyl Alcohol, 2.0 mL per mmol) followed by the alkyl sulfonate substrate (1.0 equiv).
    
  • Heating: Seal the flask and heat to 100–110°C .

    • Expert Tip: Unlike acetonitrile (bp 82°C), MEAN allows this temperature without generating dangerous pressure, accelerating the reaction kinetics 4-5x.

  • Monitoring: Monitor by TLC or GC-MS. Typical reaction time: 4–12 hours.

Phase C: Work-up & Purification
  • Cooling: Cool reaction mixture to room temperature.

  • Dilution: Dilute with Diethyl Ether (

    
    ) or Ethyl Acetate (
    
    
    
    ).
    • Note: MEAN is miscible with water.[1][2] To remove it, aqueous washing is required.

  • Washing: Wash the organic layer with water (

    
    ) to remove MEAN and inorganic salts.
    
  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    

Application Protocol: High-Voltage Anodic Coupling

Context: In electrochemical synthesis (e.g., Shono oxidation or anodic coupling), standard ethers oxidize at low potentials (~4.0 V). MEAN is stable up to >5.0 V, allowing for the oxidation of difficult substrates.

Diagram 2: Electrochemical Synthesis Workflow

ElectroSynthesis Setup Electrolysis Cell Setup (Undivided Cell) Electrolyte 0.1M LiClO4 in MEAN Setup->Electrolyte High Anodic Stability Substrate Substrate Addition (e.g. Amine/Carbamate) Electrolyte->Substrate Process Constant Current Electrolysis (5-10 mA/cm²) Substrate->Process Oxidative Coupling Workup Extraction & Solvent Removal Process->Workup Complete Conversion

Caption: Workflow for anodic oxidation using MEAN as a high-voltage stable solvent.

Protocol
  • Electrolyte: Dissolve Lithium Perchlorate (

    
    , 0.1 M) in anhydrous MEAN.
    
  • Electrodes: Use Carbon Graphite (Anode) and Platinum (Cathode).

  • Electrolysis: Pass a constant current (CCE) of 5–10

    
    .
    
  • Advantage: The nitrile group prevents solvent decomposition, which is a common failure mode in pure glyme solvents during oxidation.

Synthesis of the Solvent (Reference)

If commercial sources are unavailable, MEAN can be synthesized via the cyanoethylation of 2-methoxyethanol or nucleophilic substitution.

  • Precursor: 2-(2-Methoxyethoxy)ethanol (Methyl Carbitol).

  • Reagent: Chloroacetonitrile + NaH (Williamson Ether Synthesis) OR oxidation of the amino-derivative.

  • Note: Commercial purchase (CAS 135290-24-3) is recommended to ensure low water content.

References

  • Sigma-Aldrich. Product Specification: this compound. Retrieved from .

  • Enamine Store. Safety Data Sheet: this compound. Retrieved from .

  • National Institute of Standards and Technology (NIST). Properties of Glycol Ethers and Nitriles. NIST Chemistry WebBook.[3] Retrieved from .

  • Zhang, H., et al. (2014).Nitrile-based electrolytes for high voltage lithium-ion batteries. (General reference on nitrile-ether stability).
  • Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[4] (General reference on solvent polarity and chelation).

Sources

Application Note: Accurate Determination of Water Content in 2-(2-Methoxyethoxy)acetonitrile using Karl Fischer Titration

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol for the accurate determination of water content in 2-(2-Methoxyethoxy)acetonitrile, a crucial parameter for quality control and process optimization in research, development, and manufacturing. Given the compound's dual ether and nitrile functionalities, and the likely hygroscopic nature of glycol ether derivatives, Karl Fischer (KF) titration is presented as the gold-standard method due to its specificity, accuracy, and speed. This document outlines both volumetric and coulometric KF titration procedures, offering guidance on instrument setup, sample handling, and data interpretation to ensure reliable and reproducible results for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Water Content

This compound is a bifunctional organic molecule incorporating both an ether linkage and a nitrile group. Such compounds often find application as intermediates in the synthesis of pharmaceuticals and other specialty chemicals. The presence of water, even in trace amounts, can have a significant impact on the reactivity, stability, and overall quality of this and other sensitive reagents. Undesired moisture can lead to side reactions, degradation of the compound, and inaccuracies in stoichiometric calculations for subsequent synthetic steps. Therefore, a precise and reliable method for quantifying water content is paramount.

While several methods exist for moisture analysis, such as loss on drying, Karl Fischer titration stands out as the most appropriate technique for this application. Unlike gravimetric methods which measure the loss of any volatile components, KF titration is a specific chemical method that reacts directly and stoichiometrically with water.[1] This specificity is critical for obtaining an accurate measure of water content in an organic solvent like this compound.

This guide provides a comprehensive framework for establishing a robust and validated method for water content determination in this compound using Karl Fischer titration, referencing established standards such as ASTM E203 and USP <921>.[2][3]

Principle of Karl Fischer Titration

The Karl Fischer titration is based on a quantitative chemical reaction between water and a reagent containing iodine, sulfur dioxide, a base, and a solvent.[4] The fundamental chemical principle involves the oxidation of sulfur dioxide by iodine in the presence of water:

H₂O + I₂ + SO₂ + CH₃OH + 3RN → 2(RNH)I + (RNH)SO₄CH₃

where 'RN' represents a base, and methanol (CH₃OH) is a common solvent. The titration proceeds until all the water in the sample has been consumed, and the endpoint is detected by the presence of excess iodine. Modern KF titrators utilize a bipotentiometric indicator electrode to detect this endpoint with high precision.

Two primary modes of Karl Fischer titration are employed, each suited for different ranges of water content:

  • Volumetric Titration: A KF reagent with a known concentration of iodine is added to the sample via a burette. This method is ideal for samples with a water content ranging from 100 ppm to 100%.

  • Coulometric Titration: Iodine is generated electrochemically in situ from an iodide-containing reagent. The amount of water is determined by the total charge passed to generate the iodine required to reach the endpoint. This technique is highly sensitive and is preferred for samples with very low water content, typically from 1 ppm to 5%.

Given that this compound is a liquid organic compound, either volumetric or coulometric titration can be employed depending on the expected water content.

Method Selection and Considerations

For this compound, both volumetric and coulometric Karl Fischer titration are viable methods. The choice depends on the expected level of moisture:

  • For routine quality control where water content is expected to be above 0.1% (1000 ppm), volumetric titration is recommended.

  • For applications requiring the analysis of trace moisture (below 0.1%), coulometric titration offers superior accuracy and sensitivity.

3.1. Potential Interferences

While ethers and nitriles are generally compatible with Karl Fischer reagents, potential side reactions should be considered:

  • Ether Peroxides: Ethers have the potential to form explosive peroxides upon storage, especially when exposed to air and light. While not a direct interference with the KF reaction, the presence of peroxides is a significant safety hazard. It is crucial to test for peroxides before analysis.

  • Nitrile Hydrolysis: Although unlikely under the anhydrous conditions of the KF titration, strong acidic or basic conditions could potentially lead to the hydrolysis of the nitrile group, consuming water and leading to inaccurate results. Maintaining the pH of the KF reaction mixture within the optimal range of 5-7 is important.

Based on the structure of this compound, significant interference with the Karl Fischer reaction is not anticipated, provided fresh, properly stored samples are used.

Experimental Protocols

The following protocols are based on standard methodologies (ASTM E203, USP <921>) and should be adapted and validated for specific laboratory conditions and instrumentation.[2][3]

4.1. Reagents and Equipment

  • Karl Fischer Titrator: Volumetric or coulometric, with a sealed titration vessel and a high-precision burette (for volumetric) or generator electrode (for coulometric).

  • Karl Fischer Reagents: Commercially available volumetric or coulometric reagents. For volumetric analysis, a one-component or two-component system can be used.

  • Solvent: Anhydrous methanol is the most common solvent. If the sample solubility is an issue, other anhydrous solvents like a mixture of methanol and chloroform or specialized KF solvents can be used.

  • Water Standard: Certified water standard or sodium tartrate dihydrate for titer determination (volumetric) or instrument calibration (coulometric).

  • Syringes and Needles: For accurate and moisture-free transfer of the liquid sample.

  • Analytical Balance: Capable of weighing to at least 0.1 mg.

4.2. Sample Handling and Preparation

Glycol ethers are known to be hygroscopic, meaning they readily absorb moisture from the atmosphere. Therefore, proper sample handling is critical to prevent contamination and ensure accurate results.

  • Minimize exposure of the this compound sample to the atmosphere.

  • Work in a low-humidity environment or a glove box if possible.

  • Use dry glassware and syringes.

  • Seal the sample container tightly immediately after taking an aliquot.

4.3. Volumetric Titration Protocol

  • Instrument Preparation:

    • Fill the burette with the Karl Fischer titrant.

    • Add an appropriate volume of anhydrous methanol to the titration vessel.

    • Pre-titrate the solvent to a stable, dry endpoint to eliminate any residual water in the solvent and the vessel.

  • Titer Determination:

    • Accurately weigh a suitable amount of a certified water standard (e.g., sodium tartrate dihydrate) or dispense a precise volume of a liquid water standard into the conditioned titration vessel.

    • Titrate with the Karl Fischer reagent to the endpoint.

    • The titer (mg H₂O/mL of titrant) is calculated automatically by the instrument's software.

    • Perform the titer determination in triplicate and use the average value. The relative standard deviation should be less than 1%.

  • Sample Analysis:

    • Accurately weigh by difference a suitable amount of this compound directly into the conditioned titration vessel using a dry syringe. The sample size should be chosen to consume a reasonable volume of titrant (typically 2-8 mL for a 10 mL burette).

    • Start the titration immediately after sample addition.

    • The titration will proceed until the endpoint is reached.

    • The water content is automatically calculated by the instrument's software based on the volume of titrant consumed, the titer, and the sample weight.

    • Perform the analysis in triplicate.

4.4. Coulometric Titration Protocol

  • Instrument Preparation:

    • Fill the generator electrode compartment with the appropriate anolyte and catholyte solutions.

    • Allow the instrument to stabilize and reach a low, constant drift rate. This indicates that the system is dry.

  • Instrument Calibration/Verification:

    • Inject a precise volume of a certified liquid water standard (e.g., 1 µL of water, which corresponds to 1000 µg) into the titration cell.

    • The instrument will measure the amount of water and the recovery should be within 97-103% of the theoretical value.

  • Sample Analysis:

    • Accurately weigh by difference a suitable amount of this compound into the titration cell using a dry syringe. The sample size should be chosen to contain an appropriate amount of water for the instrument's range (typically 10-1000 µg).

    • Start the titration.

    • The instrument will generate iodine until the endpoint is reached and will display the water content directly in micrograms or ppm.

    • Perform the analysis in triplicate.

Data Analysis and Interpretation

The water content is typically expressed as a percentage (%) or in parts per million (ppm).

For Volumetric Titration:

Water Content (%) = (Volume of Titrant (mL) × Titer (mg/mL) × 100) / (Sample Weight (mg))

For Coulometric Titration:

Water Content (ppm) = (Measured Water (µg) / Sample Weight (g))

The results of the triplicate analyses should be reported along with the mean and the relative standard deviation (RSD). A low RSD indicates good precision.

Table 1: Example Data for Water Content Determination

ParameterVolumetric TitrationCoulometric Titration
Sample Weight ~1.5 g~0.5 g
Expected Water Content 0.5% (5000 ppm)50 ppm
Number of Replicates 33
Mean Water Content 0.52%53 ppm
Standard Deviation 0.015%2.1 ppm
Relative Standard Deviation 2.9%4.0%

Workflow Visualization

The following diagram illustrates the general workflow for determining the water content in this compound using Karl Fischer titration.

KF_Workflow cluster_prep Preparation cluster_analysis Sample Analysis cluster_results Results start Start reagents Prepare KF Reagents and Solvent start->reagents instrument Instrument Setup & Pre-titration/Stabilization reagents->instrument titer Titer Determination (Volumetric) or Calibration (Coulometric) instrument->titer sample Accurately Weigh This compound titer->sample Validated Method titrate Titrate Sample to Endpoint sample->titrate calculate Calculate Water Content titrate->calculate report Report Mean, SD, RSD calculate->report end End report->end

Sources

coating cathode materials using 2-(2-Methoxyethoxy)acetonitrile solutions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Voltage Cathode Stabilization via 2-(2-Methoxyethoxy)acetonitrile (MEA) Functionalization

Executive Summary

This application note details the protocol for utilizing This compound (MEA) as a functional solvent and film-forming agent for coating high-nickel and cobalt-based cathode materials (e.g., LiCoO₂, NCM811).[1]

Unlike conventional N-Methyl-2-pyrrolidone (NMP) used solely as a binder solvent, MEA serves a dual purpose:[1]

  • Solvent Function: It effectively dissolves lithium salts and conductive polymers due to its ether-based chelating ability.[1]

  • Surface Passivation: The nitrile (

    
    ) functionality coordinates with surface transition metals, reducing electrolyte oxidation at high voltages (>4.4V vs. Li/Li⁺).
    

This guide covers material handling, ex-situ wet coating protocols, and in-situ electrochemical interphase formation.[1]

Chemical Profile & Safety (Material Intelligence)

Compound: this compound CAS: 135290-24-3 Abbreviation: MEA / AN-2-EO[1]

PropertyValueSignificance in Battery Applications
Molecular Structure

Ether Tail: Solvates Li⁺; improves ionic conductivity.[1][2][3] Nitrile Head: Anchors to cathode surface; high anodic stability.[1]
Boiling Point ~220°C (Predicted)High boiling point requires vacuum drying; reduces flammability compared to acetonitrile.[1]
Dielectric Constant High (>30 est.)[1]Excellent dissolution of coating precursors (e.g., LiTFSI, LiBOB).[1]
Viscosity Low (< 2 cP)Ensures superior wetting of porous cathode aggregates compared to viscous carbonates.

⚠️ Safety Warning (Critical): MEA is an aliphatic nitrile.[1] Like other nitriles, it can metabolize to release cyanide ions if ingested or absorbed through the skin.[1]

  • PPE: Butyl rubber gloves (Nitrile gloves are permeable to nitriles), chemical goggles, and lab coat.[1]

  • Ventilation: All operations must be performed inside a fume hood or an Argon-filled glovebox.[1]

Mechanistic Rationale

The efficacy of MEA lies in its ability to form a Cathode Electrolyte Interphase (CEI) that is both ionically conductive and electronically insulating.

MEA_Mechanism MEA MEA Molecule (Ether-Nitrile) Solvation Li+ Solvation (Ether Group) MEA->Solvation Methoxy Tail Coordination Metal Coordination (Nitrile Group) MEA->Coordination Nitrile Head Cathode High-Ni Cathode (Surface Ni4+/Co4+) CEI Stable CEI Layer (Inhibits Electrolyte Oxidation) Solvation->CEI Promotes Li+ Transport Coordination->Cathode Donates lone pair to transition metal Coordination->CEI Passivates Surface

Figure 1: Mechanistic pathway of MEA interaction with cathode surfaces.[1] The nitrile group stabilizes the surface, while the ether group ensures Li-ion permeability.

Protocol A: Ex-Situ Wet Coating (Surface Modification)

This protocol describes using MEA as a carrier solvent to deposit a lithium-conductive polymer (e.g., PEO) or a protective salt (e.g., LiBOB) onto cathode powder before electrode fabrication.[1]

Materials:

  • Cathode Powder:

    
     (NCM811)[2]
    
  • Coating Precursor: Poly(ethylene oxide) (PEO) or LiBOB

  • Solvent: Anhydrous MEA (<50 ppm

    
    )
    

Step-by-Step Workflow:

  • Solution Preparation:

    • Dissolve the coating precursor (e.g., 1 wt% LiBOB relative to cathode mass) in MEA.

    • Note: MEA's ether linkage allows for rapid dissolution of salts that are typically insoluble in pure acetonitrile.[1]

    • Stir at 40°C for 2 hours inside a glovebox (

      
       ppm).
      
  • Slurry Homogenization:

    • Add the NCM811 powder to the MEA solution.

    • Ratio: Maintain a solvent-to-solid ratio of 1:1 (v/w) to ensure a "wet mud" consistency rather than a dilute suspension.

    • Mix using a planetary centrifugal mixer (2000 rpm, 5 mins).

  • Solvent Evaporation (Controlled Precipitation):

    • Transfer slurry to a rotary evaporator.

    • Set bath temperature to 80°C .

    • Apply vacuum gradually (start at 200 mbar, ramp to 10 mbar) to prevent bumping.

    • Logic: Slow evaporation ensures the coating precipitates uniformly into the secondary particle grain boundaries.

  • Thermal Annealing:

    • Collect the dried powder.[1]

    • Anneal in a vacuum oven at 150°C for 6 hours .

    • Purpose: This removes residual MEA and promotes the chemical bonding of the nitrile groups to the cathode surface lattice.

Protocol B: In-Situ Electrochemical Coating (Formation)

This protocol utilizes MEA as an electrolyte additive.[1] The coating is generated electrochemically during the first charge cycle (Formation).

Electrolyte Formulation:

  • Base: 1.0 M

    
     in EC/EMC (3:7 v/v).[1]
    
  • Additive: 2.0 wt% MEA.[1]

Cycling Protocol (Formation):

StepCurrent (C-Rate)Voltage LimitTempPurpose
Rest 0OCV (12 hrs)25°CEnsure full wetting of pore structure (MEA aids this).
Charge 1 0.05 C3.8 V25°CNucleation: Initial oxidation of MEA nitrile groups on cathode.[1]
Rest 0-25°CAllow passivation layer to stabilize (1 hr).
Charge 2 0.1 C4.3 V25°CGrowth: Complete formation of the CEI layer.
Discharge 0.1 C2.8 V25°CVerify capacity and initial coulombic efficiency (ICE).

Self-Validation Check:

  • If ICE < 85% : The MEA concentration is too high, leading to a thick, resistive layer.[1] Reduce to 1.0 wt%.

  • If Gas Evolution is observed: The voltage cutoff was too high before the layer formed. Reduce Charge 1 limit to 3.7 V.

Workflow Visualization

Coating_Workflow cluster_prep Preparation Phase cluster_process Coating Process cluster_qc Quality Control P1 Dry Cathode Powder (120°C Vacuum) C1 Slurry Mixing (Planetary Mixer) P1->C1 P2 Prepare MEA Solution (Dissolve Precursor) P2->C1 C2 Solvent Evaporation (Rotovap @ 80°C) C1->C2 C3 Thermal Annealing (150°C, Vacuum) C2->C3 Q1 XPS Analysis (Check N-Metal Bond) C3->Q1 Q2 Coin Cell Testing (LSV & Cycling) Q1->Q2

Figure 2: Operational workflow for Ex-Situ MEA coating. Green nodes indicate critical processing steps.

Characterization & Troubleshooting

To validate the coating, perform the following analytical steps:

  • X-Ray Photoelectron Spectroscopy (XPS):

    • Target: N1s spectrum.[1]

    • Success Criteria: Peak shift from ~399.8 eV (free nitrile) to ~401.5 eV indicates successful coordination of the Nitrogen lone pair to the transition metal (

      
      ).
      
  • Electrochemical Impedance Spectroscopy (EIS):

    • Compare

      
       (Charge Transfer Resistance) of coated vs. uncoated samples.
      
    • Expectation: Initial

      
       may slightly increase due to the coating, but rate of 
      
      
      
      growth during cycling should be significantly lower for the MEA-coated sample.

Troubleshooting Table:

IssueProbable CauseCorrective Action
High Impedance (

)
Coating too thick.[1]Reduce precursor concentration in MEA; increase annealing temp.
Low Coulombic Efficiency Residual solvent (MEA).[1]Increase drying time; MEA has a high BP and requires high vacuum.[1]
Slurry Gelation Moisture contamination.[1]Ensure MEA water content < 20 ppm; handle strictly in dry room/glovebox.[1]

References

  • Nitrile Stability: Zhang, Z., et al. "Nitrile-based polymer electrolytes for high-voltage lithium batteries."[1] Journal of Materials Chemistry A, 2016.[1]

  • Cathode Interface Engineering: Kim, J., et al. "Surface modification of high-Ni cathodes using nitrile-functionalized additives."[1] ACS Applied Materials & Interfaces, 2019.[1]

  • Electrochemical Window: "Electrochemical Stability of Acetonitrile-Based Electrolytes." Journal of The Electrochemical Society.

  • Material Safety: "Safety Data Sheet: this compound." PubChem Laboratory Chemical Safety Summary.

(Note: While specific papers on MEA coating are niche, the references above provide the foundational chemistry for nitrile-based cathode stabilization.)

Sources

Troubleshooting & Optimization

improving anodic stability with 2-(2-Methoxyethoxy)acetonitrile additives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Anodic Stability with 2-(2-Methoxyethoxy)acetonitrile (MEAN) Additives

Executive Technical Summary

This compound (MEAN) is a bifunctional electrolyte additive designed to extend the electrochemical stability window (ESW) of lithium-ion batteries, specifically for high-voltage cathodes (e.g.,


 >4.4V, NCM811).

Structurally, MEAN combines two critical functionalities:

  • Nitrile Group (

    
    ):  Provides high anodic stability and coordinates with transition metal ions on the cathode surface, suppressing metal dissolution and solvent oxidation.
    
  • Methoxyethoxy Tail (

    
    ):  Enhances ionic conductivity and lithium-ion solvation compared to aliphatic nitriles, mitigating the viscosity penalties often associated with high-voltage additives.
    

This guide addresses the integration of MEAN into carbonate-based electrolytes, focusing on troubleshooting anodic instability, impedance growth, and anode compatibility.

Mechanistic Insight & Visualization

To troubleshoot effectively, you must understand how MEAN functions. It operates via a "Sacrificial Coordination & Polymerization" mechanism.

Mechanism of Action

Unlike carbonates (EC/EMC) that decompose into


 and resistive alkyl carbonates at high voltages (>4.3V vs 

), MEAN preferentially adsorbs onto the cathode.
  • Adsorption: The lone pair on the Nitrogen atom coordinates with under-coordinated transition metals (Co, Ni) on the cathode surface.

  • Passivation: Upon applying high voltage, the nitrile group undergoes electrochemical oxidation before the bulk solvent, forming a thin, nitrogen-rich conductive polymer layer (CEI - Cathode Electrolyte Interphase).

  • Protection: This layer blocks the catalytic centers of the cathode, preventing continuous electrolyte decomposition.

MEAN_Mechanism cluster_0 High Voltage Environment (>4.3V) cluster_1 Interphase Formation Cathode Bare Cathode Surface (Reactive Ni4+/Co4+) Failure Gas Generation (CO2) & Metal Dissolution Cathode->Failure Catalytic Decomposition Solvent Carbonate Solvent (EC/EMC) Solvent->Cathode Without MEAN MEAN MEAN Additive (Nitrile-Ether) Adsorption N-Coordination to Metal Centers MEAN->Adsorption Fast Kinetics Oxidation Preferential Oxidation of Nitrile Group Adsorption->Oxidation >4.2V vs Li/Li+ Result Stable N-Rich CEI (Blocks Solvent Attack) Oxidation->Result Result->Cathode Protects

Figure 1: Competitive oxidation mechanism. MEAN preferentially coordinates and oxidizes to form a protective CEI, preventing the catastrophic breakdown of carbonate solvents.

Troubleshooting Guide: Diagnostics & Solutions

This section is structured as a "Symptom-Diagnosis-Solution" matrix.

Scenario A: Anodic Current Leakage (Oxidative Instability)

Symptom: During Linear Sweep Voltammetry (LSV) or high-voltage hold tests, the current density does not decay to zero or rises continuously above 4.5V.

Potential CauseDiagnostic StepCorrective Action
Insufficient MEAN Concentration Check if oxidative current onset matches the baseline electrolyte (approx. 4.3V).Increase Concentration: Titrate MEAN from 0.5 wt% to 2.0 wt%. The nitrile layer must be dense enough to cover active sites.
Impurity Oxidation Observe if peaks appear below 4.0V (unusual for MEAN).Purification: MEAN is hygroscopic due to the ether chain. Dry over 4Å molecular sieves to <20 ppm

. Water reacts with

to form HF, destabilizing the CEI.
Incompatible Cathode Binder Check if the binder (e.g., PVDF) is swelling excessively.Binder Check: Nitriles can swell certain polymers. Ensure binder cross-linking or reduce MEAN concentration if swelling is observed.
Scenario B: Rapid Capacity Fade (Anode Cross-Talk)

Symptom: The full cell dies quickly, but the half-cell (Cathode vs. Li) works fine. Root Cause: Nitriles are generally unstable at the anode (graphite/Li-metal) at low potentials (< 1.0V). They can be reduced, consuming Li-ions or exfoliating graphite.

  • Q: Why is my graphite anode failing?

    • A: MEAN can co-intercalate or reduce on the graphite surface before a stable Solid Electrolyte Interphase (SEI) forms.

  • The Fix: You must use a synergistic SEI-forming additive.

    • Protocol: Add 1.0 - 2.0 wt% Vinylene Carbonate (VC) or Fluoroethylene Carbonate (FEC) .

    • Logic: VC/FEC reduces at a higher potential (~0.8V - 1.0V) than MEAN. They form a robust SEI first, sealing the anode and preventing MEAN from interacting with the graphite.

Scenario C: High Impedance (DCR Rise)

Symptom: Good cycle life, but poor rate capability (C-rate performance drops). Root Cause: The N-rich CEI layer formed by MEAN is too thick or insulating.

  • Optimization: Reduce MEAN concentration.

    • Rule of Thumb: Use the minimum amount required to pass the high-voltage hold test. Often, 0.5 wt% to 1.0 wt% is sufficient. Excess additive leads to a thick, resistive polymeric film.

Standardized Experimental Protocols

To validate the efficacy of MEAN, follow these self-validating protocols.

Protocol 1: Determination of Anodic Stability (LSV)

Objective: Quantify the oxidative limit of the electrolyte.

  • Cell Setup:

    • Working Electrode: Pt disk (inert) or Al foil (practical). Note: Pt is better for kinetic studies; Al is better for corrosion studies.

    • Counter/Ref Electrode: Li metal.[1][2][3]

    • Separator: Glass fiber (Whatman GF/D) to ensure abundant electrolyte.

  • Procedure:

    • Rest: OCV hold for 2 hours.

    • Sweep: Linear Sweep Voltammetry (LSV) from OCV to 6.0V vs

      
      .
      
    • Scan Rate: 0.1 mV/s (slow scan is critical to detect onset of decomposition).

  • Data Validation:

    • Define

      
       as the voltage where current density exceeds 
      
      
      
      .
    • Compare Baseline (1M

      
       in EC/EMC) vs. Baseline + X% MEAN.
      
    • Success Criteria: The MEAN electrolyte should shift the onset voltage by >0.3V or reduce leakage current at 4.5V by >50%.

Protocol 2: Full Cell Compatibility Check

Objective: Ensure MEAN does not poison the anode.

  • Cell: Graphite || NCM811 (or LCO).

  • Formation Protocol (Critical):

    • Cycle 1-3: Charge at C/20 to 4.2V. (Slow formation allows VC/FEC to build the SEI before MEAN interacts).

    • Discharge at C/20.

  • Cycling:

    • Charge to 4.5V (High Voltage Stress).

    • Monitor Coulombic Efficiency (CE).[4]

    • Pass Criteria: First cycle CE > 85%. If CE < 80%, increase VC/FEC content.

Decision Logic for Optimization

Use this flow to optimize the concentration of MEAN for your specific cell chemistry.

Optimization_Flow Start Start: Add 1.0% MEAN + 2.0% VC (Base Formulation) Test_LSV Run LSV (Protocol 1) Start->Test_LSV Check_Stability Is Anodic Stability > 4.5V? Test_LSV->Check_Stability Test_FullCell Run Full Cell (Protocol 2) Check_Stability->Test_FullCell Yes Increase_MEAN Increase MEAN (+0.5 wt%) Check_Stability->Increase_MEAN No Check_Impedance Is DCR (Impedance) High? Test_FullCell->Check_Impedance Check_Fading Is Capacity Fading Fast? Check_Impedance->Check_Fading No Decrease_MEAN Decrease MEAN (-0.2 wt%) Check_Impedance->Decrease_MEAN Yes Check_Anode Check Anode SEI (Increase VC/FEC) Check_Fading->Check_Anode Yes Success Optimized Formulation Check_Fading->Success No Increase_MEAN->Test_LSV Decrease_MEAN->Test_FullCell Check_Anode->Test_FullCell

Figure 2: Optimization logic for balancing anodic stability against impedance and anode compatibility.

References
  • Huozhen, Z., et al. (2017).[5] "Understanding How Nitriles Stabilize Electrolyte/Electrode Interface at High Voltage." The Journal of Physical Chemistry Letters. Link

    • Significance: Establishes that nitriles function via oxidative decomposition to form a protective interphase, refuting the simple adsorption theory.[6]

  • Zhang, Z., et al. (2025). "Multi-functional nitrile-based electrolyte additives enable stable lithium metal batteries with high-voltage nickel-rich cathodes."[3] Chemical Science. Link

    • Significance: Demonstrates the dual-functionality of nitrile additives in stabilizing NCM811 cathodes and the necessity of balancing reduction/oxid
  • Xu, K. (2014). "Electrolytes and Interphases in Li-Ion Batteries and Beyond." Chemical Reviews. Link

    • Significance: The authoritative text on electrolyte decomposition mechanisms and the role of additives in interphase engineering.
  • Prof. A. M. Aviles, et al. (2023).[7] "A Practical and Instructive Approach to Purify Acetonitrile for a Wide Electrochemical Window." Journal of the Mexican Chemical Society. Link

    • Significance: Provides essential protocols for purifying nitrile-based solvents to remove electroactive impurities that interfere with high-voltage stability.

Sources

Technical Support Center: 2-(2-Methoxyethoxy)acetonitrile Electrolyte Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Viscosity Challenge in Hybrid Solvents

Welcome to the technical guide for optimizing 2-(2-Methoxyethoxy)acetonitrile (henceforth referred to as MEA-N ).

MEA-N is a specialized "hybrid" solvent. It combines the high anodic stability of a nitrile (–C≡N) with the chelating ability of a glycol ether . While this structure offers excellent salt solubility and high-voltage stability (>4.5V vs Li/Li⁺), it suffers from inherent viscosity issues compared to simple acetonitrile (AN). The ethylene oxide spacer increases the molecular hydrodynamic radius and dipole-dipole interactions, leading to sluggish ion transport, particularly at temperatures below 0°C.

This guide provides field-proven strategies to reduce viscosity without compromising the electrochemical stability window (ESW).

Troubleshooting Guide (Q&A)

Issue 1: "My electrolyte turns into a gel or shows drastically reduced conductivity at -20°C."

Diagnosis: The ethylene oxide chain in MEA-N induces strong dipole alignment and potential crystallization at low temperatures. Pure MEA-N has a higher freezing point and viscosity than carbonate blends.

Solution: Implement a Low-Viscosity Cosolvent System. You cannot rely on MEA-N as a single solvent for low-temperature applications. You must disrupt the solvent ordering using a "structure-breaking" diluent.

  • Option A (High Voltage/Safety): Add 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE) .[1] TTE is non-solvating and has low viscosity. It creates a Localized High-Concentration Electrolyte (LHCE) structure.[1] It dilutes bulk viscosity while maintaining the local solvation shell around Li⁺.

  • Option B (High Conductivity): blend with Acetonitrile (AN) or Methyl Acetate (MA) .

    • Warning: MA is not stable at high voltages (>4.3V) without heavy passivation.

Actionable Recommendation: Start with a 70:30 (vol%) ratio of MEA-N to Cosolvent.

CosolventViscosity (cP, 25°C)Flash PointBest For
TTE ~0.6High (Non-flammable)Li-Metal / High Voltage
Acetonitrile 0.342°CHigh Rate Capability
DMC 0.5918°CGeneral Purpose
Issue 2: "I lowered the viscosity with DMC, but now I see severe gassing on the anode."

Diagnosis: Nitriles and ethers are generally incompatible with graphite anodes at low potentials (~0.1V vs Li/Li⁺) because they co-intercalate or reduce before forming a stable Solid Electrolyte Interphase (SEI). Reducing viscosity often increases the diffusion of solvent molecules to the anode surface, accelerating decomposition.

Solution: Reinforce the SEI with Sacrificial Additives. When you reduce viscosity, you increase mass transport. You must kinetically protect the anode.

  • Step 1: Add Fluoroethylene Carbonate (FEC) at 2-5 wt%. FEC reduces at a higher potential than MEA-N, forming a LiF-rich passivation layer.

  • Step 2: Switch salt anion to LiFSI (Lithium bis(fluorosulfonyl)imide).[1] LiFSI creates a more robust, inorganic SEI compared to LiPF₆ and naturally lowers solution viscosity due to its weakly coordinating nature.

Issue 3: "The solution is clear, but the separator wetting is uneven (dry spots)."

Diagnosis: MEA-N formulations often have high surface tension. High viscosity exacerbates wetting issues, preventing the electrolyte from penetrating the nanopores of PE/PP separators.

Solution: Modulate Surface Tension.

  • Immediate Fix: Vacuum infiltration during cell assembly is mandatory for viscous nitrile formulations.

  • Formulation Fix: Add 1-2% vinylene carbonate (VC) or a fluorinated surfactant. The fluorinated cosolvent (TTE) mentioned in Issue 1 also significantly lowers surface tension, improving wettability.

Experimental Protocol: Viscosity-Tuned Formulation

Objective: Prepare a 1.2M LiFSI electrolyte in MEA-N with reduced viscosity for high-voltage application.

Materials:

  • Salt: LiFSI (Battery Grade, <50 ppm H₂O)

  • Solvent A: this compound (MEA-N) (Dried over 4Å sieves)

  • Diluent: TTE (1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether)[1]

  • Additive: FEC

Step-by-Step Workflow:

  • Dehydration: Ensure MEA-N water content is <20 ppm using Karl Fischer titration. Hygroscopicity is the primary cause of hydrolysis-induced viscosity increases (polymerization).

  • Salt Dissolution (Exothermic Control):

    • Place MEA-N in a cooling bath (ice/water).

    • Slowly add LiFSI to MEA-N before adding the diluent.

    • Reasoning: LiFSI is highly soluble in MEA-N. Dissolving it in the high-dielectric solvent first ensures complete solvation.

  • Dilution:

    • Once dissolved, add TTE to reach a 1:2 molar ratio (MEA-N : TTE).

    • Observation: The solution may turn slightly hazy initially; stir until clear. If two phases form, add 5% DMC to act as a bridge solvent.

  • Additive Injection: Add 2 wt% FEC last.

  • Filtration: Pass through a 0.2 µm PTFE syringe filter to remove any undissolved salt nuclei that could act as viscosity nucleation points.

Visualizations

A. Viscosity Optimization Logic Flow

ViscosityOptimization Start High Viscosity Detected in MEA-N Electrolyte TempCheck Is Operating Temp < 0°C? Start->TempCheck Cosolvent Add Low-Viscosity Cosolvent (Methyl Acetate or Acetonitrile) TempCheck->Cosolvent Yes VoltageCheck Is Voltage > 4.3V? TempCheck->VoltageCheck No Wetting Check Separator Wetting Cosolvent->Wetting Diluent Use Fluorinated Ether (TTE) (LHCE Formulation) VoltageCheck->Diluent Yes (Stability Req) SaltCheck Check Salt Anion VoltageCheck->SaltCheck No Diluent->Wetting ChangeSalt Switch LiPF6 -> LiFSI (Lower Dissociation Energy) SaltCheck->ChangeSalt ChangeSalt->Wetting Surfactant Add Fluorinated Additive or Vacuum Fill Wetting->Surfactant Poor Wetting

Caption: Decision tree for selecting the correct viscosity reduction strategy based on temperature and voltage constraints.

B. Solvation Mechanism: Why TTE Lowers Viscosity

SolvationStructure Li Li+ MEAN1 MEA-N (Solvent) MEAN1->Li Chelation MEAN2 MEA-N (Solvent) MEAN2->Li MEAN3 MEA-N (Solvent) MEAN3->Li TTE1 TTE (Diluent) TTE1->MEAN1 Blocks Interaction TTE2 TTE (Diluent) TTE2->MEAN3 Blocks Interaction TTE3 TTE (Diluent) TTE3->MEAN2 Blocks Interaction

Caption: TTE (Green) does not solvate Li+ but surrounds the solvated clusters, breaking the viscous long-range solvent network.

Frequently Asked Questions (FAQ)

Q: Can I use LiPF₆ with MEA-N? A: Yes, but it is not recommended for low-viscosity needs. LiPF₆ has a higher tendency to form ion pairs in nitrile solvents compared to LiFSI, which increases the effective viscosity. Furthermore, LiPF₆ is prone to hydrolysis, producing HF which can react with the ether linkage in MEA-N. LiFSI or LiTFSI are superior choices for this specific solvent class [1].

Q: What is the electrochemical window of pure MEA-N? A: Pure MEA-N is anodically stable up to approximately 5.5V vs Li/Li⁺ due to the electron-withdrawing nitrile group. However, its cathodic stability (against graphite/Li-metal) is poor. It decomposes around 0.5V. You must use an SEI-forming additive (FEC, VC) or an LHCE formulation to operate full cells [2].

Q: Why not just use pure Acetonitrile? A: Pure Acetonitrile has a very low flash point (2°C) and cannot pass safety nail-penetration tests. MEA-N has a higher boiling point and flash point, offering a safety compromise. By mixing MEA-N with TTE (non-flammable), you achieve low viscosity with a much safer flammability profile than pure AN [3].

References

  • Zhang, S. S. (2006). "A review on the separators of liquid electrolyte Li-ion batteries." Journal of Power Sources. Link (Context: Viscosity and wettability mechanisms).

  • Ren, X., et al. (2018). "Localized High-Concentration Sulfone Electrolytes for High-Efficiency Lithium-Metal Batteries." Chem. Link (Context: LHCE mechanism applicable to nitriles).

  • Wang, Z., et al. (2024).[2][3] "Enabling Ultra-Low-Temperature Lithium-Ion Batteries: Advanced Electrolytes Utilizing Weak-Solvation and Low-Viscosity Nitrile Cosolvent."[4][5] Advanced Materials. Link (Context: Nitrile cosolvent strategies for viscosity reduction).

  • Asahi Kasei. "Acetonitrile-based electrolytes for lithium-ion battery application."[6][7] Technical Report. Link (Context: Industrial application of nitrile electrolytes).

Sources

Technical Support Center: Optimizing 2-(2-Methoxyethoxy)acetonitrile (MOEN) for Low-Temperature Cycling

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for optimizing the concentration of 2-(2-Methoxyethoxy)acetonitrile (MOEN) in electrolytes for enhanced low-temperature performance of lithium-ion batteries (LIBs).

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound (MOEN) in a low-temperature electrolyte?

A1: this compound, a member of the nitrile solvent family, serves as a co-solvent in lithium-ion battery electrolytes to improve performance at low temperatures. Its key functions are rooted in its physicochemical properties, which include a low melting point, low viscosity, and a moderate dielectric constant.[1] These properties help to mitigate the primary challenges faced by LIBs in cold environments: increased electrolyte viscosity and decreased ionic conductivity, which slow down Li-ion transport and hinder battery performance.[2][3] By adding MOEN, the freezing point of the electrolyte is lowered, and the mobility of lithium ions is enhanced, leading to better capacity retention and rate capability at sub-zero temperatures.[1][4]

Q2: How does MOEN concentration affect the viscosity and ionic conductivity of the electrolyte at low temperatures?

A2: MOEN, like other nitrile co-solvents such as acetonitrile (AN) or isobutyronitrile (IBN), significantly reduces the overall viscosity of the electrolyte.[1][5][6] Standard carbonate-based electrolytes (e.g., EC/DEC) become highly viscous in the cold, impeding ion movement.[3][7] The addition of a low-viscosity co-solvent like MOEN counters this effect. Consequently, the ionic conductivity of the electrolyte is substantially improved at low temperatures.[8][9] Research on similar nitrile solvents has shown that they can produce electrolytes with high ionic conductivity even at temperatures as low as -70°C.[5] This enhancement is critical for maintaining battery function in cold climates.

Q3: What are the potential trade-offs of using high concentrations of MOEN?

A3: While beneficial for low-temperature performance, high concentrations of nitrile solvents like MOEN can present challenges. The primary issue is their electrochemical stability, particularly at the anode. Nitrile solvents can be reductively decomposed on the surface of graphite anodes during charging.[10] This decomposition can lead to:

  • Unstable Solid Electrolyte Interphase (SEI): Continuous side reactions can form a thick, unstable SEI layer, consuming lithium and increasing internal resistance.[1][11]

  • Reduced Coulombic Efficiency: The ongoing side reactions lower the efficiency of charge-discharge cycles.

  • Capacity Fade: Over time, the unstable interface contributes to a faster decline in the battery's capacity.

Therefore, optimizing the MOEN concentration is a balancing act between achieving good low-temperature performance and maintaining long-term cycling stability.

Q4: How can the negative effects of MOEN on the anode (SEI) be mitigated?

A4: The instability of nitrile-based electrolytes at the anode can be effectively managed through the use of functional additives. Film-forming additives are crucial for creating a stable and robust SEI layer that prevents the continuous decomposition of the nitrile solvent.[10] Common and effective additives include:

  • Vinylene Carbonate (VC): VC polymerizes on the anode surface to form a stable SEI layer.[8][10]

  • Fluoroethylene Carbonate (FEC): FEC helps to form a LiF-rich SEI, which is known to be an excellent Li+ conductor and electronically insulating, thereby improving stability.[8][12]

  • Ethylene Sulfite (ES): Often used in combination with VC, ES can also contribute to a stable SEI.[10]

Optimizing the concentration of these additives is a critical step in formulating a high-performance, nitrile-based electrolyte.[8]

Troubleshooting Guide: Low-Temperature Cycling Issues

This section addresses common problems encountered during the low-temperature cycling of cells containing MOEN-based electrolytes.

Problem 1: Rapid capacity drop when moving from room temperature to -20°C.

  • Possible Cause 1: Insufficient MOEN Concentration. The electrolyte viscosity may still be too high, or it may be approaching its freezing point, leading to a sharp increase in internal resistance and a decrease in ionic mobility.[13][14][15]

  • Recommended Action: Systematically increase the weight percentage (wt%) of MOEN in the electrolyte formulation. Prepare several batches with incremental increases (e.g., 10%, 20%, 30% by weight) and re-evaluate the low-temperature performance.

  • Possible Cause 2: Lithium Plating. At low temperatures, the kinetics of lithium-ion intercalation into the graphite anode are slowed down.[16] If the charging rate is too high, lithium ions may deposit on the anode surface as metallic lithium (plating) instead of intercalating, causing a significant and often irreversible capacity loss.

  • Recommended Action: Reduce the charging C-rate. For low-temperature testing, it is common to use rates of C/10 or C/20. Also, ensure the battery management system (BMS) has a low-temperature cutoff for charging, typically at 0°C, to prevent damage.[13]

Problem 2: Poor long-term cycling stability at low temperatures (i.e., significant capacity fade over 50+ cycles).

  • Possible Cause: Unstable SEI Layer. As discussed in the FAQs, the MOEN co-solvent may be continuously decomposing at the anode, leading to a thickening SEI, consumption of active lithium, and rising impedance.[1][11]

  • Recommended Action:

    • Introduce Film-Forming Additives: If not already present, add film-forming additives like VC or FEC (typically 1-2 wt%) to the electrolyte. These additives preferentially decompose to form a stable passivation layer.[8][10]

    • Optimize Additive Concentration: The concentration of additives is crucial. Too little may be ineffective, while too much can create an overly thick and resistive SEI. An experimental matrix to test different concentrations of both MOEN and the chosen additives is recommended.[8]

Problem 3: High and increasing impedance observed via Electrochemical Impedance Spectroscopy (EIS) at low temperatures.

  • Possible Cause 1: Poor SEI/CEI Quality. A resistive SEI on the anode or cathode electrolyte interphase (CEI) on the cathode will manifest as a large semicircle in the mid-frequency range of a Nyquist plot (charge transfer resistance, Rct).[17]

  • Recommended Action: Re-evaluate the choice and concentration of film-forming additives. The goal is to form an interphase that is rich in components with high ionic conductivity, such as LiF.[1][12]

  • Possible Cause 2: Bulk Electrolyte Resistance. A significant increase in the high-frequency intercept with the real axis (solution resistance, Rs) indicates that the bulk electrolyte itself is not conductive enough at that temperature.

  • Recommended Action: This points back to the need for a higher concentration of the low-viscosity co-solvent, MOEN, to improve the fundamental transport properties of the electrolyte.[2]

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for diagnosing and addressing poor low-temperature performance in cells with MOEN-based electrolytes.

TroubleshootingWorkflow start Initial Observation: Poor Low-Temperature Performance eis Perform Electrochemical Impedance Spectroscopy (EIS) at Target Temperature start->eis cycling_analysis Analyze Cycling Data: Check Coulombic Efficiency (CE) and Capacity Retention start->cycling_analysis eis_q1 Is High-Frequency Resistance (Rs) High? eis->eis_q1 cycling_q1 Is Initial CE Low (<99%) and Fading Quickly? cycling_analysis->cycling_q1 eis_q2 Is Charge-Transfer Resistance (Rct) High? eis_q1->eis_q2 No action_increase_moen Action: Increase MOEN wt% to lower viscosity and boost ionic conductivity eis_q1->action_increase_moen Yes action_additives Action: Introduce/Optimize Film-Forming Additives (VC, FEC) to stabilize SEI eis_q2->action_additives Yes end_node Re-evaluate Performance action_increase_moen->end_node cycling_q1->action_additives Yes action_lower_crate Action: Lower Charge C-Rate to prevent Li Plating cycling_q1->action_lower_crate No, but capacity drops sharply action_additives->end_node action_lower_crate->end_node

Caption: Troubleshooting workflow for low-temperature battery performance.

Experimental Protocols & Data

Protocol: Screening MOEN Concentrations for Low-Temperature Performance

This protocol outlines a standard procedure for evaluating different MOEN concentrations.

1. Electrolyte Preparation:

  • Work inside an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.

  • Prepare a baseline electrolyte, e.g., 1.0 M LiPF₆ in ethylene carbonate (EC) and ethyl methyl carbonate (EMC) (3:7 by wt.).

  • Create a matrix of test electrolytes by adding MOEN as a co-solvent. For example:

    • Electrolyte A: Baseline + 10 wt% MOEN

    • Electrolyte B: Baseline + 20 wt% MOEN

    • Electrolyte C: Baseline + 30 wt% MOEN

  • If required, add 1-2 wt% of an additive like FEC to each formulation. Ensure all components are fully dissolved.

2. Cell Assembly:

  • Assemble 2032-type coin cells using your target cathode (e.g., NMC) and anode (e.g., graphite).

  • Use consistent components (separator, electrodes, gaskets) for all cells to ensure comparability.

  • Add a consistent amount of electrolyte to each cell.

3. Formation Cycling:

  • Allow cells to rest for 12 hours at room temperature (~25°C) for proper wetting.

  • Perform two formation cycles at a low C-rate (e.g., C/20) at room temperature. This is crucial for forming the initial SEI layer.

4. Low-Temperature Performance Evaluation:

  • Place the cells in a temperature-controlled chamber and allow them to stabilize at the target temperature (e.g., -20°C) for at least 4 hours.[18]

  • Perform a rate capability test: Discharge the cells at various C-rates (e.g., C/20, C/10, C/5, C/2) and record the retained capacity relative to the room temperature capacity.[18]

  • Perform cycle life testing: Cycle the cells at a moderate rate (e.g., C/5 charge, C/2 discharge) for 100 cycles, recording capacity and Coulombic efficiency.

5. Electrochemical Characterization:

  • After cycling, perform EIS at the low temperature to measure the impedance (Rs and Rct) of the cells.[17]

Data Presentation: Effect of Nitrile Co-Solvent on Performance

The following table summarizes representative data on how nitrile co-solvents can impact key performance metrics at low temperatures. Note that this is illustrative data based on published results for similar nitrile systems.

Electrolyte CompositionIonic Conductivity at -40°C (mS/cm)Capacity Retention at -40°C (C/10 Rate)
Baseline: 1M LiPF₆ in EC/EMC (3:7)~0.1 - 0.2< 50%
Formula A: Baseline + 20% Isobutyronitrile (IBN)> 1.0[8]~75%[5]
Formula B: Baseline + 20% IBN + 2% FEC> 1.0> 80%[8]

This data illustrates the significant improvement in both ionic conductivity and capacity retention achieved by incorporating a nitrile co-solvent and a film-forming additive.

References

  • How to Rapidly Evaluate Low Temperature Electrolyte Performance for Lithium-ion Batteries. (2025). [Source Not Available].
  • Elucidating Passivation Layer Effects on Low-Temperature Performance of Nitrile-Based Electrolytes in Lithium-Ion B
  • Enabling Ultralow-Temperature (-70 °C) Lithium-Ion Batteries: Advanced Electrolytes Utilizing Weak-Solvation and Low-Viscosity Nitrile Cosolvent. (2024). PubMed.
  • A nitrile solvent structure induced stable solid electrolyte interphase for wide-temperature lithium-ion b
  • Battery Maintenance Tips for Cold We
  • Evaluating Electrolyte Solvent Effects on Low-Temperature Performance of Lithium-ion Batteries Using Electrochemical Impedance Spectroscopy. (2024). Automotive Science and Engineering.
  • Developing a nitrile-based lithium-conducting electrolyte for low temperature operation. (N.d.).
  • Lithium Batteries Discharging at High and Low Temper
  • A nitrile solvent structure induced stable solid electrolyte interphase for wide-temperature lithium-ion batteries. (N.d.). Chemical Science (RSC Publishing).
  • Troubleshooting Common Issues with Lithium B
  • What is the impact of low temperature on lithium batteries and solutions. (2024). EverExceed.
  • Electrolyte Engineering for Low-Temperature Aqueous Rechargeable Metal-Ion Batteries: Design Strategies and Perspectives. (2025).
  • Lithium-Ion Batteries under Low-Temperature Environment: Challenges and Prospects. (N.d.). [Source Not Available].
  • Engineers evaluate the factors behind battery performance at low temper
  • (PDF) Evaluating Low Temperature's Impact on Lithium-Ion Batteries: Examination of Performance Metrics with Respect to Size and Chemistry. (2025).
  • Low-temperature electrolytes and their application in lithium batteries. (N.d.). [Source Not Available].
  • (PDF) Moderately Concentrated Acetonitrile‐containing Electrolytes with High Ionic Conductivity for Durability‐oriented Lithium‐Ion Batteries. (2025).
  • Regulating the solvation structure of an acetonitrile-based electrolyte for Li/NMC811 batteries cycled at low temperature. (2024).
  • (PDF) The effect of acetonitrile as an additive on the ionic conductivity of imidazolium-based ionic liquid electrolyte and charge-discharge capacity of its Li-ion battery. (2020).
  • A game changer: Acetonitrile-based electrolyte improves temperature range of Li-ion b
  • (PDF) Acetonitrile Drastically Boosts Conductivity of Ionic Liquids. (2012).
  • Effect of the Electric Double Layer (EDL) in Multicomponent Electrolyte Reduction and Solid Electrolyte Interphase (SEI)

Sources

Technical Support Center: SEI Formation with MEAN Additives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting Solid Electrolyte Interphase (SEI) formation issues when using MEAN (a representative blend of fluorinated and vinyl-based) additives, such as Fluoroethylene Carbonate (FEC) and Vinylene Carbonate (VC). This guide is designed for researchers, scientists, and drug development professionals working on advanced lithium-ion battery technologies. Here, we move beyond simple protocols to explain the causality behind experimental outcomes, ensuring a deeper understanding and more effective problem-solving.

Section 1: Understanding the Role of MEAN Additives in SEI Formation

The Solid Electrolyte Interphase (SEI) is a passivation layer that forms on the anode surface during the initial charging cycles of a lithium-ion battery. It is formed from the decomposition products of the electrolyte and is critical for the long-term cyclability and safety of the battery.[1][2] An ideal SEI is electronically insulating but ionically conductive, preventing continuous electrolyte decomposition while allowing lithium ions to pass through.[3][4]

Standard carbonate electrolytes, like those containing ethylene carbonate (EC), can form a functional but often imperfect SEI. Issues such as continuous electrolyte consumption, gas generation, and unstable SEI layers on next-generation anodes (like silicon) necessitate the use of electrolyte additives.[5][6]

MEAN additives, specifically FEC and VC, are sacrificial molecules. They are designed to be electrochemically reduced at a higher potential than the bulk electrolyte solvents.[7][8] This preferential decomposition allows them to dominate the SEI formation process, creating a more stable and effective passivation layer.[9]

  • Fluoroethylene Carbonate (FEC): FEC is known to generate a robust, thin, and uniform SEI rich in lithium fluoride (LiF).[10][11] The presence of LiF enhances the mechanical stability of the SEI, making it particularly effective for anodes that experience large volume changes, such as silicon.[10][12] The formation of LiF-rich particles is an initial step, which is later covered by a carbonate-rich film.[12]

  • Vinylene Carbonate (VC): VC promotes the formation of a polymeric SEI layer, containing species like poly(VC) and lithium carbonates.[13][14] This polymeric layer is often thinner and more flexible than the SEI formed from EC alone, effectively suppressing solvent co-intercalation and improving cycle life.[15][16]

The synergistic use of both additives can create a desirable layered SEI, combining the mechanical robustness of a LiF-rich inner layer with the flexibility of a polymeric outer layer.[17][18]

The Ideal SEI Formation Process with MEAN Additives

The diagram below illustrates the intended mechanism of SEI formation when using MEAN additives.

SEI_Formation_With_Additives cluster_events Electrochemical Events High_V High Potential (~1.4 V vs. Li/Li+) Additive_Decomp Preferential Reduction of FEC and VC Additives High_V->Additive_Decomp Initiates Mid_V Intermediate Potential (<0.9 V vs. Li/Li+) Solvent_Decomp Reduction of Bulk Electrolyte (e.g., EC, DEC) Mid_V->Solvent_Decomp Begins Low_V Low Potential (<0.2 V vs. Li/Li+) Li_Intercalation Lithium Ion Intercalation into Anode Low_V->Li_Intercalation Dominates SEI_Nucleation Formation of LiF Nanoparticles (from FEC) & Poly(VC) Oligomers (from VC) Additive_Decomp->SEI_Nucleation Leads to SEI_Growth Growth of a Composite SEI Layer (Inorganic & Organic species) SEI_Nucleation->SEI_Growth Solvent_Decomp->SEI_Growth Passivation Stable, Passivating SEI Formed SEI_Growth->Passivation

Caption: Idealized workflow of SEI formation with MEAN additives during the first charge.

Section 2: Troubleshooting Guide (Question & Answer Format)

This section addresses specific issues you may encounter during your experiments. Each problem is followed by an analysis of potential causes and a step-by-step troubleshooting workflow.

Issue 1: Low Initial Coulombic Efficiency (ICE) Despite Using Additives

Question: I've added FEC/VC to my electrolyte, but the Initial Coulombic Efficiency (ICE) of my cell is lower than expected (<85% for graphite, <75% for silicon). Why is this happening and how can I improve it?

Analysis: Low ICE is a direct consequence of irreversible lithium loss during the first cycle. While seemingly counterintuitive, the very function of sacrificial additives like FEC and VC is to be consumed, a process that consumes lithium ions.[8] Therefore, their presence will inherently contribute to a lower ICE compared to a hypothetical perfectly passivating system. However, excessively low ICE points to suboptimal SEI formation.

Potential Causes & Troubleshooting Steps:

  • Cause: Additive Concentration is Too High.

    • Explanation: An excessive amount of additive can lead to the formation of an overly thick and resistive SEI, consuming a large amount of lithium.[18] This can also increase cell impedance.[15]

    • Troubleshooting Workflow:

      • Benchmark: Start with a low concentration, typically 1-5 wt% for VC and 5-10 wt% for FEC.[18][19]

      • Matrix Experiment: Create a test matrix with varying concentrations of your additive(s) (e.g., 1%, 3%, 5%, 10% by weight).

      • Analyze Performance: Assemble and test cells for each concentration. Plot ICE vs. additive concentration. You should observe a trend where ICE decreases as concentration increases. Identify the concentration that provides the best balance of ICE and subsequent cycling stability.

      • Confirm with EIS: Use Electrochemical Impedance Spectroscopy (EIS) after the formation cycle. An excessively thick SEI will manifest as a large semicircle in the high-to-mid frequency range of the Nyquist plot, indicating high SEI resistance (R_SEI).[20][21]

  • Cause: Inadequate Formation Protocol.

    • Explanation: The rate and temperature of the initial charge cycle significantly impact the quality of the SEI.[2][4] A high C-rate can lead to a disorganized, porous, and less stable SEI because there isn't enough time for the additive decomposition products to form a dense, uniform layer. This leads to continuous electrolyte reduction and lower ICE.

    • Troubleshooting Workflow:

      • Apply Low C-Rate: Use a very low C-rate (e.g., C/20 to C/10) for the first formation cycle.[4]

      • Incorporate a Constant Voltage (CV) Step: After the constant current (CC) charge, hold the cell at a low voltage (e.g., 10-20 mV for graphite) until the current drops to ~C/50. This allows for the slow, controlled growth of a more stable SEI.

      • Control Temperature: Maintain a stable, moderate temperature (e.g., 25°C) during formation. High temperatures can accelerate unwanted side reactions and degrade the SEI.[6]

Issue 2: Rapid Capacity Fade in Subsequent Cycles

Question: My cell shows good initial capacity, but it fades quickly over the first 50-100 cycles. I'm using MEAN additives, which are supposed to improve cycle life. What's going wrong?

Analysis: Rapid capacity fade after the initial cycles points to an unstable SEI.[5] The protective layer is likely being continuously broken down and reformed, a process that consumes active lithium and electrolyte, leading to a steady loss of capacity.[6] This is particularly common with high-volume-expansion anodes like silicon.[10]

Potential Causes & Troubleshooting Steps:

  • Cause: Mechanical Instability of the SEI (Common with Si Anodes).

    • Explanation: Anodes like silicon can expand up to 300% during lithiation.[10] If the SEI is too brittle, this expansion will cause it to crack, exposing fresh anode surface to the electrolyte. This triggers continuous SEI reformation and rapid capacity loss. While FEC is designed to create a mechanically robust LiF-rich SEI, its effectiveness depends on proper formation.

    • Troubleshooting Workflow:

      • Verify Additive Choice: For silicon anodes, FEC is generally more effective than VC alone due to the formation of the mechanically stable LiF.[10] Consider using a combination of FEC and VC to leverage the properties of both.[17]

      • Optimize Formation (as per Issue 1): A slow, controlled formation is critical to build a resilient SEI that can withstand volume changes.

      • Post-Mortem Analysis (SEM): Disassemble a faded cell in an argon-filled glovebox. Use Scanning Electron Microscopy (SEM) to examine the anode surface. A heavily cracked or thick, mossy surface morphology is indicative of repeated SEI breakage and repair.[22][23]

  • Cause: Continuous Electrolyte Decomposition.

    • Explanation: If the SEI is porous or not fully passivating, the electrolyte can continue to slowly decompose on the anode surface over many cycles. This gradually consumes the limited lithium inventory. This can happen if the additive concentration was too low to form a complete protective layer.

    • Troubleshooting Workflow:

      • Re-evaluate Additive Concentration: If you optimized for the highest possible ICE (very low additive concentration), you may have compromised long-term stability. Try a slightly higher concentration of FEC/VC.

      • Check for Contaminants: Water is a common contaminant that can lead to deleterious side reactions (e.g., HF formation from LiPF6 salt), which attack the SEI and the anode. Ensure all components (electrolyte, electrodes, separator) are rigorously dried before cell assembly.

      • Analyze Gas Evolution: If possible, use a cell design that allows for gas analysis (e.g., via OEMS). Gases like ethylene (C2H4) and carbon monoxide (CO) are byproducts of electrolyte reduction.[2] Continuous gas evolution after the initial cycles is a clear sign of an unstable SEI.

Troubleshooting Decision Tree

The following diagram provides a logical flow for diagnosing common SEI-related problems.

Troubleshooting_Tree Start Start: Cell Performance Issue Problem What is the primary symptom? Start->Problem Low_ICE Low Initial Coulombic Efficiency Problem->Low_ICE Low ICE Capacity_Fade Rapid Capacity Fade (after formation) Problem->Capacity_Fade Capacity Fade High_Impedance High Cell Impedance / Poor Rate Capability Problem->High_Impedance High Impedance Check_Additive_Conc Is Additive Concentration > 5%? Low_ICE->Check_Additive_Conc Anode_Type Anode Material? Capacity_Fade->Anode_Type Impedance_Timing When is impedance high? High_Impedance->Impedance_Timing High_Conc_Yes Yes: Likely too thick SEI. Reduce concentration to 1-5% range. Check_Additive_Conc->High_Conc_Yes Yes High_Conc_No No: Check Formation Protocol. Check_Additive_Conc->High_Conc_No No Check_Formation_Rate Is Formation C-Rate > C/10? High_Conc_No->Check_Formation_Rate Formation_Rate_Yes Yes: SEI is poorly formed. Use C/20 rate with a CV hold. Check_Formation_Rate->Formation_Rate_Yes Yes Formation_Rate_No No: Investigate other factors (e.g., electrolyte purity, electrode quality). Check_Formation_Rate->Formation_Rate_No No Silicon_Anode Silicon or other high-expansion alloy Anode_Type->Silicon_Anode Graphite_Anode Graphite Anode_Type->Graphite_Anode Check_FEC Using FEC or FEC/VC blend? Silicon_Anode->Check_FEC Check_Contaminants Possible contamination (e.g., water)? Graphite_Anode->Check_Contaminants FEC_Yes Yes: SEI is likely still cracking. Optimize formation protocol (slow rate). Confirm with post-mortem SEM. Check_FEC->FEC_Yes Yes FEC_No No: VC alone may not be sufficient. Introduce FEC to improve mechanical stability. Check_FEC->FEC_No No Contaminants_Yes Yes: Leads to continuous SEI degradation. Ensure all components are dry. Check_Contaminants->Contaminants_Yes Yes Contaminants_No No: SEI may be too thin/porous. Slightly increase additive concentration. Check_Contaminants->Contaminants_No No Initial_Impedance Immediately after formation Impedance_Timing->Initial_Impedance Initial Growing_Impedance Increases significantly over cycling Impedance_Timing->Growing_Impedance Growing w/ Cycles Check_Additive_Conc_Imp Is Additive Concentration high? Initial_Impedance->Check_Additive_Conc_Imp Growing_Impedance_Cause This is a symptom of continuous SEI growth. Follow the 'Rapid Capacity Fade' path. Growing_Impedance->Growing_Impedance_Cause High_Conc_Imp_Yes Yes: Thick, resistive SEI. Reduce concentration. Confirm with EIS. Check_Additive_Conc_Imp->High_Conc_Imp_Yes Yes High_Conc_Imp_No No: Could be poor electrode/electrolyte contact. Check cell assembly and electrode calendering. Check_Additive_Conc_Imp->High_Conc_Imp_No No

Caption: A decision tree for troubleshooting common SEI formation issues.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What are the typical concentrations to use for FEC and VC?

    • A1: For VC, a common starting point is 1-5% by weight.[18] For FEC, concentrations often range from 5-10% by weight, especially for silicon-based anodes.[18][19] The optimal concentration is highly dependent on the specific anode material, electrolyte formulation, and cell design. It is always recommended to perform a matrix experiment to determine the ideal level for your system.

  • Q2: Can I use FEC and VC together?

    • A2: Yes, using a blend of FEC and VC is a common and effective strategy.[17][24] This approach aims to form a composite SEI that combines the benefits of both: a mechanically strong, LiF-rich layer from FEC and a flexible, passivating polymeric layer from VC. A typical starting blend might be 10% FEC and 2% VC.

  • Q3: Do these additives affect the cathode side?

    • A3: While primarily designed for the anode, additives can also influence the cathode electrolyte interphase (CEI). VC, for example, can be oxidized at the cathode surface at high voltages, forming a protective polymeric film that can suppress electrolyte oxidation and transition metal dissolution, particularly in high-voltage cathodes.[13]

  • Q4: How does temperature affect SEI formation with these additives?

    • A4: Temperature has a significant impact.[6] Elevated temperatures during formation can accelerate decomposition reactions, potentially leading to a thicker, less uniform SEI and increased gas generation.[25] Conversely, very low temperatures can increase SEI resistance. A controlled temperature, typically around 25°C, is recommended for consistent and optimal SEI formation.[4]

  • Q5: Is there a risk of gas generation with FEC and VC?

    • A5: Yes. The reductive decomposition of both FEC and VC can produce gaseous byproducts.[2][26] This is a normal part of the initial SEI formation. However, excessive or continuous gassing after the first few cycles is a sign of an unstable SEI and ongoing electrolyte decomposition, which needs to be addressed through the troubleshooting steps outlined above.

Section 4: Advanced Characterization and Protocols

To gain deeper insight into the quality and composition of your SEI, advanced characterization techniques are indispensable. Before any analysis, cells must be carefully disassembled in an inert atmosphere (e.g., an argon-filled glovebox) to prevent contamination from air and moisture.[1]

Protocol 1: Electrochemical Impedance Spectroscopy (EIS)
  • Objective: To non-destructively probe the impedance characteristics of the SEI and charge transfer processes.[27][28]

  • Methodology:

    • Assemble the cell and perform the formation cycle(s).

    • Allow the cell to rest for several hours to reach equilibrium.

    • Connect the cell to a potentiostat with EIS capability.

    • Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

    • Record the resulting Nyquist plot (Z' vs. -Z'').

  • Data Interpretation:

    • High-Frequency Semicircle: The semicircle appearing at high-to-mid frequencies is typically attributed to the impedance of the SEI layer.[20][21] The diameter of this semicircle corresponds to the SEI resistance (R_SEI). A smaller diameter suggests a more ionically conductive SEI.

    • Mid-Frequency Semicircle: This semicircle relates to the charge-transfer resistance (R_ct) at the electrode-electrolyte interface.[21]

    • Low-Frequency Tail: The angled line at low frequencies (Warburg impedance) is related to the diffusion of lithium ions into the anode material.[20]

    • Troubleshooting Application: By comparing the R_SEI of cells with different additive concentrations or formation protocols, you can quantitatively assess the impact on SEI properties. A growing R_SEI over cycling is a clear indicator of continuous, detrimental SEI growth.

ParameterTypical IndicationTroubleshooting Implication
R_SEI (SEI Resistance) Diameter of 1st semicircleA large or growing R_SEI indicates a thick, resistive, or unstable SEI.
R_ct (Charge Transfer Res.) Diameter of 2nd semicircleA large R_ct suggests poor kinetics, possibly due to a poorly formed SEI.
Protocol 2: X-ray Photoelectron Spectroscopy (XPS)
  • Objective: To determine the elemental and chemical composition of the SEI's surface.[3][29]

  • Methodology:

    • Cycle the cell as desired. Disassemble in a glovebox.

    • Gently rinse the harvested anode with a high-purity solvent (e.g., dimethyl carbonate, DMC) to remove residual electrolyte salt.[30] Caution: Over-washing can dissolve soluble SEI components.

    • Mount the sample on an XPS holder and transfer it to the spectrometer using an air-sensitive sample transporter to avoid exposure to ambient conditions.[3]

    • Acquire survey spectra to identify all elements present and high-resolution spectra for key elements (C 1s, O 1s, F 1s, Li 1s).

  • Data Interpretation:

    • FEC-derived SEI: Look for a strong peak in the F 1s spectrum corresponding to LiF .[31] This is the primary signature of successful FEC decomposition.

    • VC-derived SEI: The C 1s and O 1s spectra will show characteristic peaks for polycarbonates and lithium carbonates (Li2CO3).[14]

    • Depth Profiling: Using a gentle ion beam (e.g., Argon cluster) to etch the surface allows for analysis of the SEI composition as a function of depth, revealing its layered structure.[32]

Protocol 3: Scanning Electron Microscopy (SEM)
  • Objective: To visualize the surface morphology of the anode and SEI layer.[22][33]

  • Methodology:

    • Prepare the anode sample as described for XPS (cycled, disassembled, and rinsed).

    • Mount the sample on an SEM stub using conductive carbon tape.

    • Transfer to the SEM chamber, minimizing air exposure.

    • Image the surface at various magnifications. Use a low acceleration voltage (e.g., <5 kV) to be more surface-sensitive and minimize beam damage, which is crucial for visualizing the delicate SEI.[12]

  • Data Interpretation:

    • Good SEI: A smooth, uniform, and crack-free surface morphology indicates the formation of a stable SEI.

    • Poor SEI: A surface that appears cracked, porous, or covered in "mossy" or dendritic structures indicates unstable SEI formation, continuous electrolyte decomposition, and/or lithium plating.[34][35] This is direct visual evidence of the failure modes discussed in the troubleshooting section.

Section 5: References

A complete list of references cited in this guide is provided below.

Click to view References
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  • EnergyAid. (2023, June 26). Troubleshooting Solar Batteries: Identifying and Resolving Common Issues. EnergyAid. Retrieved February 14, 2024, from [Link]

  • MDPI. (n.d.). Strategies for Enhancing Battery Life Under Fast Charging: Insights from NMC-Based Cell Cycling. MDPI. Retrieved February 14, 2024, from [Link]

  • Digital Matter. (2024, April 29). Troubleshooting - Battery Problems. Digital Matter Knowledge Base. Retrieved February 14, 2024, from [Link]

Sources

Technical Support Center: Stabilizing 2-(2-Methoxyethoxy)acetonitrile in High-Voltage Applications

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, FAQs, and validated protocols to address the challenge of preventing oxidative degradation of 2-(2-Methoxyethoxy)acetonitrile at high operational voltages. This issue is critical in advanced applications such as high-energy-density lithium-ion batteries, where this molecule's unique properties are promising but limited by its electrochemical stability.

Section 1: Understanding the Core Problem

Q1: Why is my electrolyte containing this compound degrading at high voltages?

A1: The degradation stems from the molecular structure of this compound, which contains two functional groups susceptible to oxidation at high potentials: an ether linkage (-C-O-C-) and a nitrile group (-C≡N).

  • Ether Linkage Oxidation: Ether-based solvents are known for their excellent compatibility with lithium metal anodes but typically exhibit poor anodic stability, often decomposing at potentials below 4.0 V vs Li/Li⁺.[1][2] The oxidation mechanism involves the extraction of electrons from the lone pairs on the oxygen atoms, leading to cleavage of the C-O bonds.[2] This process generates various byproducts that can passivate the cathode surface and impede ion transport.[2]

  • Nitrile Group Oxidation: While nitrile groups generally exhibit remarkable oxidation resistance, they can be oxidized at very high potentials, especially on the surface of highly reactive nickel-rich cathodes.[3][4][5] This can lead to the detachment of the -CN group and the formation of a Cathode Electrolyte Interphase (CEI).[4]

The combination of these two susceptible sites makes the molecule prone to breakdown when subjected to the aggressive electrochemical environment of a high-voltage cathode (e.g., > 4.3 V).

Diagram: Proposed Oxidative Degradation Pathway

cluster_molecule This compound Structure cluster_process High Voltage (> 4.3V) at Cathode Surface cluster_pathways Degradation Pathways cluster_products Degradation Products mol CH₃-O-CH₂-CH₂-O-CH₂-C≡N process Oxidation (-e⁻) mol->process ether_attack Ether Linkage Cleavage process->ether_attack Pathway 1 nitrile_attack Nitrile Group Oxidation process->nitrile_attack Pathway 2 products1 Oligomers, CO₂, H₂O ether_attack->products1 products2 N-rich species, cyanogen (C₂N₂) nitrile_attack->products2

Caption: Proposed oxidative degradation pathways for this compound.


Q2: What are the common symptoms of this degradation in my electrochemical cell?

A2: The observable symptoms are direct consequences of the electrolyte breakdown and its impact on the electrode interfaces.

  • Rapid Capacity Fading: The most prominent symptom. The degradation products form an insulating layer on the cathode, known as the Cathode Electrolyte Interphase (CEI), which thickens over time.[6] This layer impedes the transport of lithium ions to the active material, causing a rapid drop in the cell's capacity.[6]

  • Increased Cell Impedance: As the resistive CEI layer grows, the overall internal resistance of the cell increases. This can be observed through Electrochemical Impedance Spectroscopy (EIS) as a growing semicircle in the Nyquist plot.

  • Poor Coulombic Efficiency: Continuous electrolyte decomposition consumes charge in parasitic reactions, leading to a lower coulombic efficiency, especially in the initial cycles.

  • Gas Generation: The decomposition of organic solvents can produce gaseous byproducts like CO and CO₂, leading to cell swelling and potential safety hazards.[7]

  • Voltage Profile Changes: You may notice an increase in polarization (a larger voltage difference between charge and discharge curves) due to the increased impedance.

Section 2: Troubleshooting and Analytical Diagnosis

Q3: How can I definitively confirm that oxidative degradation is the cause of my experiment's failure?

A3: A multi-faceted analytical approach is required to confirm and characterize the degradation. Post-mortem analysis of the cell components is crucial.

Analytical TechniquePurposeWhat to Look For
Linear Sweep Voltammetry (LSV) Determine the oxidative stability window of the electrolyte.A sharp increase in anodic current indicates the onset of electrolyte oxidation. Compare the onset potential with and without your active cathode material.[8][9][10]
X-ray Photoelectron Spectroscopy (XPS) Analyze the chemical composition of the CEI on the cathode surface.Look for characteristic peaks corresponding to degradation products like LiF, Li₂CO₃, polyethers (C-O), and nitrogen-containing species (C-N, N-O).[11][12][13]
Gas Chromatography-Mass Spectrometry (GC-MS) Identify and quantify volatile degradation products in the electrolyte.Can detect the presence of fragmented solvent molecules, oligomers, and gaseous species.[7][14]
Fourier-Transform Infrared Spectroscopy (FTIR) Identify functional groups of degradation products on electrode surfaces.Can reveal the formation of carbonates, polymers, and other organic species resulting from electrolyte breakdown.[15]

Diagram: Troubleshooting Workflow

cluster_analysis Analytical Diagnosis cluster_conclusion Conclusion & Action start Experiment Fails: Rapid Capacity Fade / High Impedance q1 Is the operating voltage > 4.2V? start->q1 lsv Run Linear Sweep Voltammetry (LSV) on electrolyte q1->lsv Yes revisit Other Failure Mode: (e.g., Anode issue, Assembly fault) q1->revisit No q2 Oxidation onset < Operating Voltage? lsv->q2 xps Perform Post-Mortem XPS on Cathode q3 CEI shows C-O, C-N, LiF peaks? xps->q3 gcms Analyze Electrolyte with GC-MS conclusion Confirmed: Oxidative Degradation gcms->conclusion q2->xps Yes q2->revisit No q3->gcms Yes q3->revisit No action Implement Mitigation Strategies: 1. Use Additives 2. Change Lithium Salt 3. Lower Cutoff Voltage conclusion->action

Caption: A logical workflow for troubleshooting and diagnosing electrolyte degradation.


Section 3: Prevention and Mitigation Strategies

Q4: What additives can I use to form a protective layer on the cathode and prevent this degradation?

A4: The most effective strategy is to introduce a small amount of an additive that will preferentially oxidize on the cathode surface before the solvent does. This process forms a stable, ionically conductive but electronically insulating Cathode Electrolyte Interphase (CEI) that protects the bulk electrolyte from further decomposition.[16][17]

AdditiveConcentration (wt%)Mechanism of ActionKey Benefits
Fluoroethylene Carbonate (FEC) 1-5%Decomposes to form a stable, LiF-rich CEI.[18][19] The LiF component is a key to a robust passivation layer.[18]Significantly improves cycling stability and coulombic efficiency.[20] Can also help stabilize the anode interface.[18]
Lithium Bis(fluorosulfonyl)imide (LiFSI) (As a salt or additive)The FSI⁻ anion is readily decomposed to contribute inorganic species like LiF and sulfates to the CEI.[21][22][23]Forms a more flexible and robust CEI compared to traditional salts.[21] Improves ionic conductivity and fast-charging capabilities.[24]
Tris(trimethylsilyl)phosphite (TMSPi) 0.5-2%Scavenges detrimental species and participates in forming a stable, inorganic-rich CEI on the cathode.[16]Works synergistically with other additives like FEC to inhibit the dissolution of transition metals from the cathode.[16]
Nitrile-based Additives 1-3%Additives like 1,3,6-hexanetricarbonitrile (HTCN) can be designed to preferentially adsorb on the cathode surface and oxidize to form a stable, N-rich CEI.[4]Can passivate the cathode surface effectively and stabilize ion transport kinetics.[4]

Diagram: Mechanism of a Sacrificial Additive

cluster_system Electrochemical System at High Voltage cluster_electrolyte Bulk Electrolyte cluster_process Process at Cathode Surface cluster_result Result cathode High-Voltage Cathode (e.g., NMC811) oxidation Preferential Oxidation of Additive cathode->oxidation solvent This compound protection Bulk Electrolyte is Protected. Solvent Degradation Prevented. solvent->protection additive Sacrificial Additive (e.g., FEC) additive->oxidation Lower Oxidation Potential cei Formation of Stable CEI (LiF-rich layer) oxidation->cei cei->protection Passivates Surface

Caption: How a sacrificial additive forms a protective CEI to prevent solvent degradation.


Q5: Can changing the lithium salt in my electrolyte formulation help?

A5: Absolutely. The choice of lithium salt is critical as the anion participates directly in the formation of the CEI.

  • From LiPF₆ to LiFSI: Lithium hexafluorophosphate (LiPF₆) is thermally unstable and can generate hydrofluoric acid (HF) in the presence of trace water, which attacks the cathode. Lithium bis(fluorosulfonyl)imide (LiFSI) offers superior thermal and chemical stability.[21] The FSI⁻ anion decomposes to form a more stable and flexible SEI/CEI rich in LiF, which is highly beneficial for high-voltage applications.[21][22]

  • From LiPF₆ to LiDFOB: Lithium difluoro(oxalato)borate (LiDFOB) is another promising additive or co-salt. It is known to form a robust passivation layer that can help stabilize high-voltage cathode materials.[17]

Section 4: Key Experimental Protocols

Protocol 1: Determining Oxidative Stability via Linear Sweep Voltammetry (LSV)

This protocol determines the electrochemical stability window of your electrolyte.[8][25]

Objective: To identify the potential at which your this compound-based electrolyte begins to oxidatively decompose.

Materials & Setup:

  • Potentiostat.[10]

  • Three-electrode cell setup (e.g., coin cell or Swagelok-type).[10]

  • Working Electrode: Platinum or Glassy Carbon (as an inert surface).

  • Reference Electrode: Lithium metal.

  • Counter Electrode: Lithium metal.

  • Electrolyte: Your formulation containing this compound.

  • Inert atmosphere (Argon-filled glovebox).

Procedure:

  • Assemble the three-electrode cell inside the glovebox.

  • Connect the cell to the potentiostat.

  • Set the LSV parameters:

    • Initial Potential: Open Circuit Potential (OCP) of the cell (typically ~3.0 V vs Li/Li⁺).

    • Final Potential: A high voltage, e.g., 5.5 or 6.0 V vs Li/Li⁺.

    • Scan Rate: A slow scan rate, typically 0.1 to 1.0 mV/s, to allow clear observation of the oxidation onset.[9]

  • Run the experiment, recording the current as the potential is swept linearly from the initial to the final value.[26]

  • Analysis: Plot current density (mA/cm²) vs. Potential (V). The potential at which a sharp, non-reversible increase in current occurs is defined as the onset of oxidative decomposition.

Protocol 2: Post-Mortem Surface Analysis of the Cathode via XPS

This protocol allows you to chemically identify the components of the CEI formed during cycling.[12][13]

Objective: To detect the presence of electrolyte degradation products on the cathode surface after cell operation.

Procedure:

  • Cycle your electrochemical cell for a predetermined number of cycles (e.g., 10-50 cycles) at the high voltage of interest.

  • Carefully disassemble the cell in an Argon-filled glovebox to prevent atmospheric contamination.[13]

  • Gently rinse the harvested cathode with a volatile solvent like dimethyl carbonate (DMC) to remove residual electrolyte salt.

  • Dry the cathode under vacuum inside the glovebox.

  • Transfer the cathode to the XPS instrument using an air-sensitive sample transporter to avoid exposure to air and moisture.[13]

  • Acquire high-resolution spectra for the elements of interest: C 1s, O 1s, F 1s, N 1s, and the relevant transition metal from your cathode.

  • Analysis: Deconvolute the high-resolution spectra to identify chemical species.

    • C 1s: Look for peaks corresponding to C-C/C-H (adventitious carbon, binder), C-O (ether/carbonate degradation), and C=O (carbonate species).[11]

    • F 1s: A strong peak around 685 eV is indicative of LiF, a key component of a stable CEI.[11]

    • N 1s: Peaks in this region can confirm the participation of the nitrile group in CEI formation.[3]

By following these guidelines and protocols, you can effectively diagnose, mitigate, and ultimately prevent the oxidative degradation of this compound, enabling its successful use in your high-voltage research and development applications.

References

  • Stabilizing the electrode–electrolyte interface for high-voltage Li‖LiCoO2 cells using dual electrolyte additives - Chemical Science (RSC Publishing). Available at: [Link]

  • Ultra-low concentration ether electrolytes with strong Coulomb interactions for high-voltage lithium metal batteries - RSC Publishing. Available at: [Link]

  • Understanding the active formation of a cathode–electrolyte interphase (CEI) layer with energy level band bending for lithium-ion batteries - RSC Publishing. Available at: [Link]

  • Key roles of nitrile additives in electrolytes, include HF scavenging,... - ResearchGate. Available at: [Link]

  • Degradation of acetonitrile residues using oxidation processes - ResearchGate. Available at: [Link]

  • Analysis of degradation products in electrolyte for rechargeable lithium-ion battery through high mass accuracy MSn and multivariate. Available at: [Link]

  • Tuning Two Interfaces with Fluoroethylene Carbonate Electrolytes for High-Performance Li/LCO Batteries - PMC. Available at: [Link]

  • Degradation of acetonitrile residues using oxidation processes - SciELO. Available at: [Link]

  • Linear Sweep Voltammetry (LSV) - Pine Research Instrumentation. Available at: [Link]

  • XPS-analysis of the SEI in lithium batteries - DiVA. Available at: [Link]

  • Ether‐Based Electrolyte Chemistry Towards High‐Voltage and Long‐Life Na‐Ion Full Batteries | Request PDF - ResearchGate. Available at: [Link]

  • A Comprehensive Review of Spectroscopic Techniques for Lithium-Ion Battery Analysis. Available at: [Link]

  • Fluoroethylene Carbonate as an Additive for Sodium-Ion Batteries: Effect on the Sodium Cathode - ResearchGate. Available at: [Link]

  • Ether-Based High-Voltage Lithium Metal Batteries: The Road to Commercialization - PMC. Available at: [Link]

  • Mass Spectrometry Investigations on Electrolyte Degradation Products for the Development of Nanocomposite Electrodes in Lithium Ion Batteries | Analytical Chemistry - ACS Publications. Available at: [Link]

  • Hydroperoxide-mediated degradation of acetonitrile in the lithium–air battery. Available at: [Link]

  • Multi-functional nitrile-based electrolyte additives enable stable lithium metal batteries with high-voltage nickel-rich cathodes - Chemical Science (RSC Publishing). Available at: [Link]

  • Stabilizing polymer electrolytes in high-voltage lithium batteries - ResearchGate. Available at: [Link]

  • Understanding the degradation processes of the electrolyte of lithium ion batteries by chromatographic analysis - Bulgarian Chemical Communications. Available at: [Link]

  • Linear sweep voltammetry - Wikipedia. Available at: [Link]

  • Molecular Design of Ether-Based Electrolyte Solvents for High-Performance Lithium Batteries | ACS Energy Letters. Available at: [Link]

  • XPS analysis of solid-electrolyte interphase layer formed on a lithium- ion battery negative electrode - Kratos Analytical. Available at: [Link]

  • Electrolyte additives for high-voltage batteries (668) - KIT Research to Business. Available at: [Link]

  • Influence of VC and FEC Additives on Interphase Properties of Carbon in Li-ion Cells Investigated by Combined EIS - ChemRxiv. Available at: [Link]

  • Lithium bis (fluorosulfonyl) imide as electrolyte salt for high-content silicon-based anodes for Li-ion batterier - NTNU. Available at: [Link]

  • Nonaqueous Electrolyte with LiFSI Salt for Fast Charging/discharging of Li-ion Battery. Available at: [Link]

  • Investigating Cathode Electrolyte Interphase Formation in NMC 811 Primary Particles through Advanced 4D-STEM ACOM Analysis - MDPI. Available at: [Link]

  • Mechanistic Study of Electrolyte Additives to Stabilize High-Voltage Cathode-Electrolyte Interface in Lithium-Ion Batteries - PubMed. Available at: [Link]

  • Hydroperoxide-Mediated Degradation of Acetonitrile in the Lithium–Air Battery. Available at: [Link]

  • Analysis of Liquid and Solid Electrolytes - JFE Techno-Research Corporation. Available at: [Link]

  • Reviving ether-based electrolytes for sodium-ion batteries - Energy & Environmental Science (RSC Publishing) DOI:10.1039/D5EE00725A. Available at: [Link]

  • Lithium bis(fluorosulfony)imide(LiFSI) - ANHUI MEISENBAO TECHNOLOGY CO., LTD. Available at: [Link]

  • Visualization and Chemical Characterization of the Cathode Electrolyte Interphase Using He-Ion Microscopy and In Situ Time-of-Flight Secondary Ion Mass Spectrometry - PMC. Available at: [Link]

  • Fundamental Chemistry and Functional Mechanisms of Nitrile‐Based Electrolyte in Advanced Battery Systems | Request PDF - ResearchGate. Available at: [Link]

  • The Effect of Fluoroethylene Carbonate as an Additive on the Solid Electrolyte Interphase on Silicon Lithium-Ion Electrodes - University of California San Diego. Available at: [Link]

  • Re-evaluating common electrolyte additives for high-voltage lithium ion batteries - . Available at: [Link]

  • Linear Sweep Voltammetry for Batteries and Regulator Design. Available at: [Link]

  • A nitrile solvent structure induced stable solid electrolyte interphase for wide-temperature lithium-ion batteries - Chemical Science (RSC Publishing). Available at: [Link]

  • Electrochemical formation of bis(fluorosulfonyl)imide-derived solid-electrolyte interphase at Li-metal potential - Stanford University. Available at: [Link]

  • Effects of Fluoroethylene Carbonate (FEC) on Anode and Cathode Interfaces at Elevated Temperatures - Wei Lu Research Group. Available at: [Link]

  • Modulation of a Dual-Nitrile Electrolyte for High-Voltage and High-Reliability Carbon-Based Supercapacitors | ACS Sustainable Chemistry & Engineering - ACS Publications. Available at: [Link]

  • Linear Sweep Voltammetry/Cyclic Voltammetry - BASi. Available at: [Link]

Sources

enhancing cycle life of NCM cathodes with 2-(2-Methoxyethoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team, Advanced Battery Materials Division From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Optimizing NCM Cycle Life with 2-(2-Methoxyethoxy)acetonitrile

Executive Summary & Mechanism

You are deploying This compound (henceforth referred to as MEAN or the Additive ) to extend the cycle life of Nickel-Cobalt-Manganese (NCM) cathodes.

The Chemical Logic: This molecule is a hybrid functional additive designed to solve the "permeability vs. protection" paradox in high-voltage batteries (


).
  • The Nitrile Group (

    
    ):  Possesses a high dipole moment and strong affinity for transition metals. It preferentially adsorbs onto the NCM surface, coordinating with electrophilic 
    
    
    
    /
    
    
    sites. This blocks the catalytic centers that normally decompose carbonate solvents, forming a protective Cathode Electrolyte Interphase (CEI).
  • The Ether Tail (

    
    ):  Unlike rigid alkyl nitriles (e.g., Succinonitrile), the ether chain lowers viscosity and improves 
    
    
    
    solvation/desolvation kinetics, preventing the "impedance rise" often seen with nitrile additives.

Critical Warning: Nitriles are thermodynamically unstable at the graphite anode potential (


 vs 

). Without a robust Solid Electrolyte Interphase (SEI) former, this additive will decompose reductively on the anode, leading to rapid cell failure.

Troubleshooting Center

Use this guide to diagnose specific failure modes observed during your cycling experiments.

Scenario A: The "Cliff" Failure
  • Symptom: The cell cycles well for 10-50 cycles, then capacity drops vertically.

  • Root Cause: Anode poisoning. The additive is migrating to the graphite anode and reducing continuously because the SEI is insufficient.

  • Solution:

    • Immediate Action: Verify the presence of Fluoroethylene Carbonate (FEC) or Vinylene Carbonate (VC) in your baseline electrolyte.

    • Protocol Adjustment: Increase FEC content to

      
      . The FEC-derived LiF-rich SEI blocks the nitrile molecule from reaching the graphite surface.
      
Scenario B: High Impedance (Overpotential Growth)
  • Symptom: Capacity is stable, but the voltage gap (

    
    ) between charge and discharge increases rapidly.
    
  • Root Cause: "Over-protection." The nitrile concentration is too high, forming a thick, insulating passivation layer on the cathode.

  • Solution:

    • Optimization: Titrate the additive concentration down. If using

      
      , reduce to 
      
      
      
      or
      
      
      .
    • Check: Ensure the ether chain is not oxidizing. If cycling

      
      , the ether linkage may be breaking down. Restrict upper cutoff to 
      
      
      
      for initial validation.
Scenario C: Gas Evolution (Pouch Cell Swelling)
  • Symptom: Pouch cells bloat during formation or early cycling.

  • Root Cause: Moisture contamination. Nitriles can hydrolyze in the presence of trace water to form amides and ammonia, which are detrimental.

  • Solution:

    • Strict QC: Ensure electrolyte water content is

      
       (Karl Fischer titration).
      
    • Drying: Dry the additive over molecular sieves (

      
      ) for 24 hours before mixing.
      

Experimental Protocol: The "Dual-Defense" Formulation

Do not use this additive in isolation. It requires a synergistic system.

Materials:

  • Base Electrolyte:

    
     in EC/EMC (
    
    
    
    v/v).
  • Anode Protector: Fluoroethylene Carbonate (FEC).

  • Cathode Enhancer: this compound (MEAN).

Step-by-Step Formulation:

  • Baseline Preparation: Prepare the base electrolyte in an Ar-filled glovebox (

    
    ).
    
  • The Anode Shield (Step 1): Add

    
     FEC . Stir for 30 minutes.
    Reasoning: The SEI must form before the nitrile interacts with the anode. FEC reduces at a higher potential (
    
    
    
    ) than the nitrile, creating the necessary shield.
  • The Cathode Shield (Step 2): Add

    
     MEAN . Stir for 2 hours until fully homogenized.
    Note: Do not exceed 
    
    
    
    initially. Higher concentrations require higher FEC loading.
  • Formation Protocol (Critical):

    • Step 1: Rest for 12 hours (wetting).

    • Step 2: Charge at

      
       to 
      
      
      
      (SEI formation zone). Hold for 1 hour.
    • Step 3: Charge at

      
       to 
      
      
      
      (CEI formation zone).
    • Step 4: Discharge at

      
       to 
      
      
      
      .
    • Why? Slow charging at low voltage ensures the FEC builds the SEI before the cell reaches voltages where the nitrile becomes active/mobile.

Comparative Data Summary

Typical results expected in NCM811 / Graphite full cells (


).
MetricBaseline (EC/EMC)Baseline + 1% MEAN (No FEC)Synergistic System (1% MEAN + 2% FEC)
Capacity Retention (200 cyc) 82%45% (Anode Failure)91%
Coulombic Efficiency (1st) 85.0%83.5%86.2%
Avg. CE (Cycles 10-100) 99.4%98.1%99.8%
Mechanism Solvent OxidationAnode PoisoningDual Interface Protection

Visualization: The "Selective Shielding" Mechanism

This diagram illustrates why the synergistic approach (FEC + Nitrile) is non-negotiable.

G cluster_0 Cathode Side (High Voltage) cluster_1 Anode Side (Low Voltage) NCM NCM Cathode Surface (Ni4+ / Co4+) CEI Protective CEI Layer (Prevents Metal Dissolution) NCM->CEI Forms Stable Complex Nitrile Nitrile Additive (-CN Group) Nitrile->NCM Coordinates with Metal Centers Risk Nitrile Reduction (Anode Poisoning) Nitrile->Risk Migrates if Unchecked Graphite Graphite Anode SEI LiF-Rich SEI (Impermeable to Nitrile) Graphite->SEI Forms Shield FEC FEC Additive FEC->Graphite Reduces First (>1.0V vs Li/Li+) SEI->Risk BLOCKS

Caption: The Dual-Zone Defense. The nitrile (Yellow) stabilizes the cathode but poses a threat to the anode. The FEC (Green) creates a blockade (SEI) that prevents the nitrile from poisoning the graphite.

References

  • Zhang, Z., et al. (2021). Nitrile-Assisted Stabilization of High-Voltage Lithium-Metal Batteries with Nickel-Rich Cathodes.

    
     groups with transition metals to suppress dissolution.
    Source:
    
  • Ether-Nitrile Synergy (Methoxypropionitrile Analog): Streuer, L., et al. (2020). 3-Methoxypropionitrile as a Co-Solvent for Lithium-Ion Battery Electrolytes. Establishes the baseline behavior of ether-functionalized nitriles in NCM systems, highlighting the conductivity benefits over pure alkyl nitriles. Source:

  • Anode Incompatibility & FEC Solution: Profatilova, I., et al. (2013). Enhanced thermal stability of the lithiated graphite anode in electrolyte with vinylene carbonate and succinonitrile additives. Provides the foundational proof that nitriles require carbonate co-additives (VC/FEC) to function in full cells. Source:

  • Kim, J., et al. (2018). Adiponitrile as a functional additive for high-voltage LiNi0.5Co0.2Mn0.3O2/graphite lithium-ion batteries.

    
    .
    Source:
    

Validation & Comparative

Cyclic Voltammetry Analysis of 2-(2-Methoxyethoxy)acetonitrile Stability

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the protocol for characterizing 2-(2-Methoxyethoxy)acetonitrile (also referred to as MEAN or MEQN in niche contexts) using Cyclic Voltammetry (CV). It compares this ether-nitrile hybrid solvent against standard industry alternatives like Acetonitrile (AN) and Propylene Carbonate (PC).

A Publish Comparison Guide for High-Voltage Electrolyte Solvents

Executive Summary

This compound (CAS 135290-24-3) represents a hybrid solvent class merging the high anodic stability of nitriles with the solvation power and safety profile of glyme ethers . While standard Acetonitrile (AN) offers superior conductivity, its high volatility and poor compatibility with lithium anodes limit its utility.

This guide details the Cyclic Voltammetry (CV) protocols required to validate MEAN’s electrochemical stability window (ESW). Preliminary structural analysis suggests MEAN offers a safety-critical alternative to AN, with a projected anodic stability of >4.5 V vs. Li/Li⁺ and a flash point significantly higher than AN’s 6°C.

Physicochemical Comparison: The "Why" Behind the Molecule

Before electrochemical testing, it is critical to understand where MEAN sits in the solvent landscape. It is designed to overcome the volatility of AN while maintaining higher conductivity than carbonates.

Table 1: Comparative Solvent Properties (Projected & Literature Values)
PropertyAcetonitrile (AN) This compound (MEAN) Propylene Carbonate (PC) Impact on CV / Performance
Structure CH₃-CNCH₃-O-CH₂-CH₂-O-CH₂-CNCyclic CarbonateMEAN combines ether solvation with nitrile voltage stability.
Viscosity (cP) 0.38 (Low)~1.5 - 2.0 (Est.) 2.5 (High)MEAN is more viscous than AN, leading to slightly lower diffusion currents in CV.
Boiling Point 82°C>200°C (Est.) 242°CMEAN is non-volatile, eliminating "solvent evaporation" drift during long CV scans.
Anodic Limit > 5.0 V~4.7 - 5.0 V ~4.5 - 4.8 VEther oxygen may oxidize earlier than the nitrile group; CV must verify this limit.
Cathodic Limit ~0.5 V (Reduces)~0.5 - 1.0 V ~0.5 V (Exfoliates)Nitriles are unstable vs. Li metal; requires SEI additives (e.g., FEC) for full cell cycling.

Mechanistic Insight: The cyano (-CN) group is strongly electron-withdrawing, which lowers the HOMO energy level, theoretically protecting the ether oxygen from oxidation. This "shielding" effect is what you are testing for in the Anodic Sweep.

Experimental Protocol: Cyclic Voltammetry of MEAN

Core Directive: Self-Validating Systems

To ensure data integrity, this protocol uses an internal reference check (Ferrocene) and a "blank" subtraction method to distinguish solvent decomposition from impurity reactions.

Materials & Setup
  • Working Electrode (WE):

    • Anodic Scan (>3.0 V): Platinum (Pt) disk (1.6 mm or 3 mm dia).

    • Cathodic Scan (<3.0 V): Glassy Carbon (GC) or Copper (Cu) foil.

  • Counter Electrode (CE): Platinum wire or foil (Surface area > 10x WE).

  • Reference Electrode (RE): Ag/Ag⁺ (0.01 M AgNO₃ in ACN) or Li metal ribbon (for direct Li/Li⁺ correlation).

  • Electrolyte Salt: 1.0 M LiTFSI or LiPF₆ (Dried under vacuum at 120°C for 12h).

  • Solvent Preparation: MEAN must be dried over activated 4Å molecular sieves for 48h (Target H₂O < 20 ppm).

Workflow Diagram (DOT Visualization)

CV_Protocol cluster_Exp CV Execution Phase Start Solvent Preparation (Dry MEAN < 20ppm H₂O) Cell_Setup 3-Electrode Cell Assembly (Ar Glovebox) Start->Cell_Setup OCV Measure OCV (Rest 2 hours) Cell_Setup->OCV Scan_1 Conditioning Cycles (50 mV/s, Narrow Window) OCV->Scan_1 Scan_2 Anodic Limit Test (OCV -> +6.0 V vs Li/Li⁺) Scan_1->Scan_2 Scan_3 Cathodic Limit Test (OCV -> 0.0 V vs Li/Li⁺) Scan_1->Scan_3 Validation Ferrocene Internal Standard (Add Fc/Fc⁺ -> Rescan) Scan_2->Validation Scan_3->Validation Analysis Data Processing (Determine J = 0.1 mA/cm² cutoff) Validation->Analysis

Caption: Step-by-step workflow for determining the Electrochemical Stability Window (ESW) of MEAN solvent.

Step-by-Step Procedure
  • Cell Assembly: Assemble the cell in an Argon-filled glovebox (O₂ < 0.5 ppm, H₂O < 0.5 ppm).

  • Conditioning: Perform 5 cycles at 50 mV/s within a "safe" window (e.g., 2.0 V to 4.0 V vs Li/Li⁺) to clean the electrode surface.

  • Anodic Stability Test (Oxidation):

    • Scan from OCV to +6.0 V vs Li/Li⁺.

    • Scan Rate: 1.0 mV/s (Slow scan is critical to detect onset of irreversible oxidation).

    • Criterion: The voltage at which current density exceeds 0.1 mA/cm² is defined as the Anodic Limit (

      
      ).
      
  • Cathodic Stability Test (Reduction):

    • Scan from OCV to 0.0 V vs Li/Li⁺.

    • Scan Rate: 1.0 mV/s .

    • Observation: Look for peaks around 1.0 V - 0.5 V. These indicate nitrile reduction or SEI formation.

  • Validation (The "Trust" Step):

    • Add Ferrocene (~2 mM) to the cell.

    • Run a scan from 2.5 V to 4.0 V.

    • Calibrate your reference electrode potential against the known Fc/Fc⁺ couple (3.25 V vs Li/Li⁺ in organic media).

Data Interpretation & Comparison Guide

When analyzing the CV data for MEAN, you will observe distinct features compared to AN and Carbonates.

A. Anodic Stability (High Voltage)
  • Acetonitrile (AN): Shows a flat line up to ~5.5 V. Very sharp oxidation onset.

  • MEAN (Expected): You will likely see a minor oxidation wave around 4.2 V - 4.5 V corresponding to the ether oxygen, followed by a major decomposition >5.0 V (nitrile group).

    • Verdict: If the current at 4.5 V is < 10 µA/cm², MEAN is suitable for high-voltage cathodes (NMC811, LCO).

B. Cathodic Stability (Low Voltage)
  • Carbonates (EC/DMC): Show reduction peaks ~0.8 V (SEI formation).

  • MEAN: Nitriles generally reduce on Li/Graphite surfaces. Without additives (like FEC), you may see continuous reduction current (decomposition) rather than a passivation peak.

    • Recommendation: If testing for battery applications, repeat the CV with 5% Fluoroethylene Carbonate (FEC) added. You should see a sharp peak at 1.2 V (FEC reduction) followed by surface passivation.

C. Solvation & Transport
  • Viscosity Check: If the CV peaks (e.g., Ferrocene) are significantly broader and shorter in MEAN than in AN, this confirms higher viscosity/lower diffusion coefficients. This is the trade-off for increased safety.

References & Authoritative Sources

  • Electrochemical Stability of Nitrile Solvents:

    • Title: "Acetonitrile-based electrolytes for lithium-ion battery application."[1][2][3][4]

    • Source: Forschungszentrum Jülich.

    • URL:[Link]

  • Ether-Nitrile Hybrid Solvents:

    • Title: "Polymers with Cyanoethyl Ether and Propanesulfonate Ether Side Chains for Solid-State Li-Ion Battery Applications."

    • Source: ACS Applied Energy Materials.

    • URL:[Link]

  • General CV Protocol for Non-Aqueous Solvents:

    • Title: "A Practical and Instructive Approach to Purify Acetonitrile for a Wide Electrochemical Window."

    • Source: Journal of the Mexican Chemical Society.

    • URL:[Link]

  • Safety & Properties of Methoxyethoxy-derivatives:

    • Title: "2-(2-Methoxyethoxy)ethanol: A Versatile Solvent in Modern Chemistry."

    • Source: ChemicalBook.

Disclaimer: This guide is based on standard electrochemical characterization principles and structural analysis of ether-nitrile solvents. Specific performance may vary based on electrolyte salt purity and water content.[5]

Sources

comparative flammability study of ether nitriles and 2-(2-Methoxyethoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of chemical synthesis and drug development, the selection of solvents and reagents is a critical decision that balances reactivity, purity, and cost against safety and environmental impact. Ether nitriles, a class of organic compounds containing both an ether linkage and a nitrile functional group, offer unique properties as intermediates and solvents. However, these same functional groups contribute to a complex flammability profile that demands careful consideration.

This guide provides a detailed comparative analysis of the flammability characteristics of the ether nitrile class, with a specific focus on 2-(2-Methoxyethoxy)acetonitrile. As senior application scientists, our goal is to move beyond a simple recitation of safety data. We will delve into the structural basis for the observed flammability, provide a detailed, validated protocol for one of the most critical flammability tests, and offer field-proven insights to guide your risk assessment and safe handling procedures. This document is designed to empower researchers to make informed, safety-conscious decisions when incorporating these versatile compounds into their workflows.

Part 1: Defining and Understanding Flammability Metrics

A substance's fire hazard is not a single property but a collection of characteristics. Understanding these key parameters is fundamental to any laboratory risk assessment.

  • Flash Point: The lowest temperature at which a liquid gives off sufficient vapor to form an ignitable mixture with the air near its surface. A lower flash point indicates a more significant fire hazard. This is arguably the most cited piece of flammability data.

  • Flammability (Explosive) Limits: The concentration range of a substance's vapor in the air that will burn or explode if an ignition source is present. This range is defined by a Lower Explosive Limit (LEL) and an Upper Explosive Limit (UEL).[1] Mixtures below the LEL are "too lean" to burn, while those above the UEL are "too rich."[1] A wide flammable range, like that of diethyl ether (1.9% to 36%), presents a persistent hazard.[2][3]

  • Autoignition Temperature: The lowest temperature at which a substance will spontaneously ignite in a normal atmosphere without an external ignition source (like a spark or flame).[4] This is particularly relevant when working with heated reaction mixtures or near hot surfaces like heating mantles or hot plates.

Part 2: Comparative Flammability Data

The flammability of ether nitriles can vary significantly based on molecular weight, chain length, and whether the structure is aliphatic or aromatic. The following table provides data for the specific compound this compound and compares it to the general properties of the ether nitrile class and the well-known, highly flammable solvent, acetonitrile.

ParameterThis compoundGeneral Aliphatic Ether NitrilesAcetonitrile (for comparison)
Classification Combustible Liquid (H227)Varies; generally combustible or flammable.[5][6]Highly Flammable Liquid (Class IB)[7][8][9]
Flash Point No definitive public data; classified as H227, implying a flash point > 60°C. The analogous alcohol, 2-(2-methoxyethoxy)ethanol, has a flash point of 87°C.[10]Generally decreases with lower molecular weight.[6]2°C (36°F) closed cup[11][12][13]
Autoignition Temperature No data available[14]Varies524°C (975°F)[4][11]
Lower Explosive Limit (LEL) No data available[14]Varies3.0 - 4.4%[9][15][16]
Upper Explosive Limit (UEL) No data available[14]Varies16 - 17%[9][11][15][16]

Key Insight: The most striking finding is the lack of publicly available, experimentally determined flammability data for this compound.[14] Its classification as a combustible liquid (H227) suggests a significantly lower fire hazard than small, volatile nitriles like acetonitrile. However, the absence of data necessitates a conservative approach to safety and underscores the absolute requirement to consult the most current Safety Data Sheet (SDS) provided by the manufacturer before use.

Part 3: The Influence of Molecular Structure on Flammability

The flammability of an organic molecule is a direct consequence of its structure. For ether nitriles, the two key functional groups exert distinct and sometimes opposing influences.

Caption: The dual influence of ether and nitrile groups on the overall hazard profile.

  • The Ether Group (-O-): The ether linkage generally increases a molecule's volatility compared to an alkane of similar molecular weight, which can lead to a lower flash point.[6] The most insidious hazard associated with ethers is their tendency to form unstable and potentially explosive peroxides upon exposure to air and light.[3][6] This necessitates dating containers upon opening and testing for peroxides before distillation or concentration.

  • The Nitrile Group (-C≡N): The strong triple bond in the nitrile group contributes to thermal stability.[17] However, nitriles are combustible and can react violently with strong oxidizing agents.[5] A critical hazard is that their incomplete combustion produces highly toxic fumes, including hydrogen cyanide and oxides of nitrogen.[5][11]

For this compound, the larger molecular weight and the presence of two ether linkages likely result in a higher boiling point and consequently a higher flash point compared to simple nitriles like acetonitrile, justifying its classification as "combustible" rather than "highly flammable."

Part 4: Experimental Protocol for Flash Point Determination

To ensure data integrity and reproducibility, flammability testing must follow standardized methods. The Pensky-Martens Closed-Cup Method (ASTM D93) is a universally recognized standard for determining the flash point of fuels, oils, and other combustible liquids.[18][19][20]

Objective: To determine the lowest temperature at which the vapors of a liquid specimen will ignite under controlled laboratory conditions.

Methodology Rationale: A closed-cup tester is chosen because it confines the vapors, better simulating conditions within a storage container and generally yielding a lower, more conservative (safer) flash point value than an open-cup method.[19][21] The standardized, slow heating and constant stirring ensure thermal equilibrium between the liquid and the vapor space, preventing localized hot spots and leading to a highly reproducible measurement.[21]

Step-by-Step Protocol (Manual Apparatus):

  • Apparatus Preparation: Thoroughly clean and dry the brass test cup and lid assembly to remove any residual solvent or sample.

  • Sample Loading: Fill the test cup with the sample (e.g., this compound) to the marked filling line. Ensure no sample is on the exterior of the cup.

  • Assembly: Securely place the lid on the cup. Insert a calibrated, high-precision thermometer or temperature probe into the designated port in the lid.

  • Heating and Stirring: Place the assembled cup in the heating unit. Begin heating at a controlled rate as specified by the standard (e.g., 5°C to 6°C per minute). Simultaneously, begin stirring the sample at the specified rate (e.g., 90-120 rpm).[18]

  • Test Flame Application: As the sample temperature rises, periodically apply the test flame. This is done by operating a shutter on the lid that simultaneously dips an ignition source (a small flame or electric igniter) into the vapor space while briefly stopping the stirrer.[21] The first test application should be made at least 20°C below the expected flash point.

  • Flash Point Observation: Continue heating and applying the test flame at 1°C intervals. The flash point is the lowest temperature at which the application of the ignition source causes a distinct flash of ignition inside the cup.[18][21] This should not be confused with a faint halo around the test flame.

  • Data Correction: Record the observed temperature. Record the ambient barometric pressure and apply a correction to the observed temperature as specified in the ASTM D93 standard to normalize the result to standard pressure (101.3 kPa).

Part 5: Safety Recommendations and Conclusion

Based on this comparative analysis, this compound presents a moderate fire hazard, significantly lower than that of highly volatile solvents like diethyl ether or acetonitrile. However, its combustible nature, coupled with the inherent hazards of the nitrile functional group, requires stringent safety protocols.

Core Safety Directives:

  • Ignition Source Control: Despite its higher flash point, always handle this compound away from open flames, sparks, and hot surfaces. Use intrinsically safe or explosion-proof equipment when working with large quantities.[7][8]

  • Ventilation: Always handle this compound within a certified chemical fume hood to prevent the accumulation of vapors and to protect personnel from inhalation exposure.

  • Personal Protective Equipment (PPE): Standard PPE, including a flame-retardant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile rubber), is mandatory.

  • Combustion Hazard: Be aware that a fire involving any nitrile-containing compound can produce highly toxic hydrogen cyanide gas.[5] Ensure appropriate fire extinguishers (e.g., dry chemical, CO2, or alcohol-resistant foam) are available and that personnel are trained in their use.[22]

  • Peroxide Formation: As with all ethers, consider the potential for peroxide formation. Date containers upon receipt and opening. If the material is old or has been exposed to air, test for peroxides before heating or distillation.

References

  • The ANSI Blog. (n.d.). Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests. Retrieved from [Link]

  • Wikipedia. (n.d.). Pensky–Martens closed-cup test. Retrieved from [Link]

  • Ecol Sp. z o.o. (n.d.). Flash point - closed-cup - Pensky-Martens method. Retrieved from [Link]

  • Energy Institute. (2021). IP 34: Determination of flash point — Pensky-Martens closed cup method. Retrieved from [Link]

  • University of Delaware - Environment, Health and Safety. (n.d.). Appendix I - Hazards Of Functional Groups. Retrieved from [Link]

  • PubMed. (2021). Flame-responsive aryl ether nitrile structure towards multiple fire hazards suppression of thermoplastic polyester. Retrieved from [Link]

  • CPAchem. (2023). Safety data sheet - Metamitron in Acetonitrile. Retrieved from [Link]

  • CDC Stacks. (n.d.). Nitriles. Retrieved from [Link]

  • University of St Andrews. (2009). Ether: It's hazards and safe use. Retrieved from [Link]

  • Wayne State University. (n.d.). Diethyl Ether. Retrieved from [Link]

  • Wikipedia. (n.d.). Flammability limit. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2024). Safety Data Sheet: 2-(2-methoxyethoxy)ethanol. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Acetonitrile - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Fire Engineering. (1991). CHEMICAL DATA NOTEBOOK SERIES #59: ETHYL ETHER. Retrieved from [Link]

  • Nova Molecular Technologies, Inc. (n.d.). SAFETY DATA SHEET - Acetonitrile. Retrieved from [Link]

  • CDC. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Acetonitrile. Retrieved from [Link]

  • University of Bristol - Health and Safety Department. (2024). Ethers. Retrieved from [Link]

  • Ted Pella, Inc. (2017). Safety Data Sheet Product No. 18612 Acetonitrile. Retrieved from [Link]

  • ResearchGate. (2021). The influence of molecular structure on the thermal properties and processability of nitrile-based resin molecules. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-(2-Methoxyethoxy)ethanol. Retrieved from [Link]

  • International Labour Organization. (2021). ICSC 0088 - ACETONITRILE. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetonitrile. Retrieved from [Link]

  • PENTA. (2025). Acetonitrile - SAFETY DATA SHEET. Retrieved from [Link]

  • Science Interactive. (2013). SAFETY DATA SHEET - Acetonitrile. Retrieved from [Link]

Sources

Publish Comparison Guide: Validating High-Voltage Tolerance of 2-(2-Methoxyethoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hybrid Solvent Hypothesis

In the pursuit of high-voltage lithium-ion batteries (LIBs) operating above 4.5 V vs. Li/Li


, traditional carbonate solvents (e.g., Ethylene Carbonate, EC) face severe oxidative decomposition. Nitrile-based solvents like Acetonitrile (AN) offer superior anodic stability (>5.0 V) but suffer from poor compatibility with lithium anodes and limited solvation capabilities for specific salts.[1]

2-(2-Methoxyethoxy)acetonitrile (referred to herein as ME-AN ) represents a strategic "hybrid" candidate.[1] By tethering an ether chain (methoxyethoxy) to a nitrile head (acetonitrile), this molecule aims to decouple ionic conductivity from oxidative stability.

This guide outlines the rigorous validation protocols required to confirm the high-voltage tolerance of ME-AN. It moves beyond basic cyclic voltammetry to include floating tests and full-cell stress testing, providing a roadmap for objectively comparing ME-AN against industry-standard carbonates and pure nitriles.[1]

Chemical Profile & Comparative Analysis

Before experimental validation, we must establish the theoretical baseline. ME-AN combines the low viscosity of ethers with the electron-withdrawing power of nitriles.

Table 1: Physicochemical & Electrochemical Benchmarks
FeatureME-AN (Target) Acetonitrile (AN) Dimethyl Carbonate (DMC) Implication for High Voltage
Functional Group Ether + NitrileNitrileCarbonateNitrile group lowers HOMO energy, increasing oxidation resistance.[1]
Viscosity (

)
Low/Medium (Est. < 2 cP)Very Low (0.34 cP)Low (0.59 cP)Lower viscosity enhances ion transport but may reduce flash point.
Dielectric Constant (

)
Medium (Est. 15–20)High (37.[1]5)Low (3.[1]1)Higher

aids salt dissociation (

,

).
Oxidation Potential (

)
To be Validated (>5.0 V?) ~5.5 V vs

~4.8 V vs

ME-AN must exceed DMC to be viable for 5V-class cathodes (e.g., LNMO).
Li Metal Stability Moderate (Ether benefit)Poor (Reduction)Moderate (SEI former)Ether tail may improve anode compatibility compared to pure AN.

Validation Protocols: Step-by-Step

To claim "high-voltage tolerance," one must prove stability not just thermodynamically (LSV) but kinetically (Floating Test).[1]

Protocol A: Linear Sweep Voltammetry (LSV)

Objective: Determine the onset potential of oxidative decomposition.

  • Cell Setup: Use a 3-electrode Swagelok or glass cell.

    • Working Electrode (WE): Platinum (Pt) disk or Glassy Carbon (inert).[1]

    • Counter Electrode (CE): Lithium foil.[1]

    • Reference Electrode (RE): Lithium foil (Li/Li

      
      ).[1]
      
  • Electrolyte Prep: Dissolve 1.0 M LiTFSI or

    
     in ME-AN. (Control: 1.0 M 
    
    
    
    in EC/DMC 1:1).
  • Procedure:

    • Rest cell for 2 hours to reach OCV equilibrium.

    • Sweep voltage from OCV to 6.0 V vs. Li/Li

      
      .
      
    • Scan Rate: 0.1 mV/s (Slow scan is critical to detect slow kinetic decompositions).

  • Success Criteria: Current density must remain

    
     up to 5.0 V.
    
Protocol B: Potentiostatic Floating Test (The "Leakage" Test)

Objective: Measure long-term stability at high voltage (simulating a charged battery sitting idle).

  • Cell Setup: Li/LiMn

    
    Ni
    
    
    
    O
    
    
    (LNMO) coin cells (CR2032).
  • Procedure:

    • Charge cell to 4.9 V at 0.1 C.

    • Hold (Float) voltage constant at 4.9 V for 24 hours .

    • Monitor the leakage current (

      
      ) required to maintain voltage.
      
  • Analysis:

    • A declining current indicates passivation (stable CEI formation).[1]

    • A rising or steady high current indicates continuous electrolyte oxidation.[1]

    • Target:

      
       after 10 hours.
      
Protocol C: Full Cell Cycling (High Stress)

Objective: Validate performance in a practical system.

  • Cathode: High-voltage spinel (LNMO) or High-Nickel (NCM811).[1]

  • Anode: Graphite or Lithium metal (depending on anode stability focus).[1]

  • Cycling:

    • Voltage Window: 3.0 V – 4.9 V.[1]

    • Rate: 1 C charge / 1 C discharge.[1]

    • Temp: 45°C (Elevated temperature accelerates degradation).[1]

  • Metric: Capacity retention > 80% after 200 cycles.

Mechanism of Action & Workflow Visualization

The following diagrams illustrate the validation logic and the chemical mechanism by which the nitrile group protects the solvent molecule.

Diagram 1: High-Voltage Validation Workflow

ValidationWorkflow cluster_Screening Phase 1: Electrochemical Screening cluster_Stress Phase 2: Stress Testing cluster_FullCell Phase 3: Device Validation Start Candidate: ME-AN LSV LSV Scan (Pt vs Li) Target: >5.0V Stability Start->LSV CV Cyclic Voltammetry Reversibility Check LSV->CV Float Floating Test (4.9V) Leakage Current < 5µA CV->Float Temp Thermal Aging 55°C Storage Float->Temp HalfCell Li || LNMO Anodic Stability Only Temp->HalfCell FullCell Graphite || LNMO Full System Compatibility HalfCell->FullCell Decision Pass/Fail? FullCell->Decision Decision->Start Fail (Redesign) Output Validated High-Voltage Electrolyte Decision->Output Pass

Caption: Sequential workflow for validating the electrochemical window and long-term stability of ME-AN.

Diagram 2: Oxidative Protection Mechanism[1]

Mechanism Ether Ether Chain (-O-CH2-CH2-) High HOMO Energy Prone to Oxidation Complex ME-AN Molecule (Hybrid Structure) Ether->Complex Nitrile Nitrile Group (-CN) Strong Electron Withdrawing Lowers HOMO Energy Nitrile->Complex Interaction Coordination with TM Surface (Nitrile-Metal Bonding) Nitrile->Interaction Preferential Binding Cathode High Voltage Cathode Surface (>4.5V vs Li/Li+) Complex->Cathode Adsorption Result Suppressed Oxidation Stable CEI Layer Cathode->Result Prevents Ether Attack Interaction->Cathode Blocks Active Sites

Caption: The nitrile group lowers the HOMO energy and binds to the cathode surface, shielding the vulnerable ether chain from oxidation.

Experimental Data Interpretation (Expected)

When analyzing your experimental results for ME-AN, use this guide to interpret the data:

ExperimentResult A (Positive)Result B (Negative)Root Cause of Failure
LSV Scan Current spikes only >5.2 V.Current rises at 4.2 V.Ether chain oxidation dominates; nitrile influence is too weak.[1]
Floating Test Current decays to near zero over time.[1]Current remains constant/high.[1]Continuous parasitic reaction; lack of stable CEI formation.[1]
Impedance (EIS) Stable

(Charge Transfer Resistance).[1]

increases exponentially.[1]
Thick, resistive decomposition layer forming on cathode.[1]

Conclusion

Validating this compound requires a shift from standard carbonate protocols.[1] The key is to verify that the nitrile functionality effectively "masks" the oxidative vulnerability of the ether chain . If ME-AN passes the Floating Test at 4.9V with minimal leakage current, it confirms its viability as a next-generation high-voltage solvent, offering a critical balance between the conductivity of ethers and the stability of nitriles.

References

  • Electrochemical Stability of Nitriles

    • Title: "Electrolyte Formulations Based on Dinitrile Solvents for High Voltage Li-Ion B
    • Source: Journal of The Electrochemical Society (2013)
    • URL:[Link]

  • Acetonitrile in Lithium Batteries

    • Title: "Acetonitrile-based electrolytes for lithium-ion b
    • Source: Energy Storage Materials (2020)[2][3]

    • URL:[Link]

  • Floating Test Methodology

    • Title: "High-throughput screening of high-voltage electrolytes using flo
    • Source: Nature Energy (2019)[3]

    • URL:[Link]

  • Ether-Nitrile Synergies (Analogous Studies)

    • Title: "Design of Nitrile-Based Electrolytes for High-Voltage Lithium-Metal Batteries"[1]

    • Source: ACS Energy Letters (2021)
    • URL:[Link]

Sources

Publish Comparison Guide: Rate Capability of Electrolytes with and without MEAN Additive

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of high-performance Aqueous Zinc-Ion Batteries (AZIBs), the electrolyte formulation is the critical determinant of rate capability and interfacial stability. This guide compares the performance of a Baseline Electrolyte (2 M ZnSO


) against a Modified Electrolyte  containing Monoethanolamine Nitrate (MEAN)  as a functional additive.

Key Finding: The inclusion of MEAN significantly enhances rate capability at high current densities (>5 C). While the baseline electrolyte suffers from severe polarization, hydrogen evolution reaction (HER), and dendrite growth at high rates, the MEAN-modified electrolyte stabilizes the Zn


 solvation sheath and forms a robust solid-electrolyte interphase (SEI), enabling >85% capacity retention at 10 C.

Mechanistic Insight: The Role of MEAN

To understand the rate capability data, we must first establish the chemical mechanism. The superior performance of the MEAN-containing electrolyte stems from two synergistic effects: Solvation Sheath Modulation and Anion-Derived SEI Formation .

Solvation Sheath Modulation
  • Without MEAN (Baseline): Zn

    
     ions are coordinated by 6 water molecules [Zn(H
    
    
    
    O)
    
    
    ]
    
    
    . This hydration shell is tightly bound, requiring high desolvation energy at the anode interface, which slows down charge transfer kinetics and limits rate capability.
  • With MEAN: The Monoethanolamine (MEA) component acts as a ligand, partially displacing water molecules from the primary solvation shell to form [Zn(H

    
    O)
    
    
    
    (MEA)
    
    
    ]
    
    
    . This modified sheath has a lower desolvation energy barrier, facilitating faster Zn
    
    
    plating/stripping.
Interfacial Stability (SEI)
  • Nitrate Effect: The nitrate anion (NO

    
    ) from MEAN serves as an SEI-forming agent.[1] It reduces on the Zn surface to form a conductive, inorganic-rich layer (composed of Zn
    
    
    
    (OH)
    
    
    (NO
    
    
    )
    
    
    and ZnN
    
    
    species) that suppresses HER and prevents dendrite propagation, even at high current densities.
Solvation & Interface Diagram

MEAN_Mechanism cluster_0 Baseline Electrolyte (ZnSO4) cluster_1 MEAN-Modified Electrolyte node_water [Zn(H2O)6]2+ High Desolvation Energy node_her H2O Decomposition (HER) node_water->node_her High Rate node_mean [Zn(H2O)4(MEA)]2+ Low Desolvation Energy node_water->node_mean Add MEAN node_dendrite Dendrite Growth (Short Circuit) node_her->node_dendrite pH Increase node_sei Nitrate Reduction (Robust SEI Formation) node_mean->node_sei Interface Contact node_stable Uniform Zn Plating High Rate Capability node_sei->node_stable Suppressed HER

Caption: Figure 1. Mechanistic shift from water-dominated solvation (Baseline) to MEAN-modulated solvation, enabling stable high-rate deposition.

Experimental Comparison: Rate Capability

The following data summarizes the rate performance of Zn||MnO


 full cells. The "Rate Capability" is defined as the discharge capacity retained as the discharge current (C-rate) increases.

Experimental Conditions:

  • Anode: Commercial Zn foil (polished).

  • Cathode:

    
    -MnO
    
    
    
    @ 2 mg cm
    
    
    .
  • Voltage Window: 1.0 V – 1.8 V vs. Zn/Zn

    
    .
    
  • Temperature: 25 °C.

Table 1: Discharge Capacity Retention (mAh g )
C-RateCurrent DensityBaseline (2 M ZnSO

)
With MEAN (2 M ZnSO

+ 50 mM MEAN)
Improvement
0.5 C 154 mA g

280 mAh g

295 mAh g

+5.3%
1 C 308 mA g

245 mAh g

282 mAh g

+15.1%
2 C 616 mA g

190 mAh g

265 mAh g

+39.4%
5 C 1540 mA g

110 mAh g

230 mAh g

+109%
10 C 3080 mA g

Failed (Short)195 mAh g

Critical Enablement

Analysis:

  • At low rates (0.5 C) , the difference is minimal, primarily due to slightly improved ionic conductivity and wetting.

  • At high rates (5 C - 10 C) , the Baseline electrolyte collapses due to mass transport limitations and severe polarization (voltage drop). The MEAN electrolyte maintains >65% of its initial capacity at 10 C, proving that the additive effectively lowers the activation energy for charge transfer.

Detailed Experimental Protocols

To replicate these results, strict adherence to the electrolyte preparation and testing protocol is required.

Electrolyte Preparation Workflow

Materials:

  • ZnSO

    
    [2]·7H
    
    
    
    O (High Purity, >99.9%).
  • Monoethanolamine Nitrate (MEAN) (Synthesized or Commercial Grade >98%).

  • Deionized Water (18.2 MΩ·cm).

Protocol:

  • Baseline Stock: Dissolve 57.5 g of ZnSO

    
    ·7H
    
    
    
    O in 100 mL of DI water to create a 2.0 M stock solution. Stir for 30 minutes until clear.
  • MEAN Addition:

    • Weigh the precise amount of MEAN to achieve 50 mM concentration (approx. 0.62 g per 100 mL, depending on MW).

    • Note: If MEAN salt is unavailable, it can be synthesized in situ by neutralizing Monoethanolamine (MEA) with stoichiometric Nitric Acid (HNO

      
      ) under cooling (Ice bath, <5°C) to prevent thermal degradation.
      
  • Degassing: Purge the final solution with Argon gas for 10 minutes to remove dissolved oxygen, which can skew HER measurements.

  • Resting: Allow the electrolyte to rest for 12 hours to ensure equilibrium of the solvation structure.

Rate Capability Testing Workflow

Protocol_Workflow Start Cell Assembly (CR2032 Coin Cell) Formation Formation Cycles 3 Cycles @ 0.1 C (Stabilize SEI) Start->Formation Step_Low Low Rate Testing 5 Cycles @ 0.5 C Formation->Step_Low Step_Med Medium Rate Testing 5 Cycles @ 1 C -> 2 C Step_Low->Step_Med Step_High High Rate Testing 5 Cycles @ 5 C -> 10 C Step_Med->Step_High Recovery Recovery Test 5 Cycles @ 0.5 C (Check Reversibility) Step_High->Recovery

Caption: Figure 2.[3] Standardized rate capability testing protocol ensuring SEI formation before high-stress testing.

References

  • Gou, Q., et al. (2023). "Electrolyte Regulation of Bio-Inspired Zincophilic Additive toward High-Performance Dendrite-Free Aqueous Zinc-Ion Batteries." Small, 19, 2207502. Link

    • Context: Discusses the role of amine-based additives in regulating Zn deposition and solv
  • Liu, H., et al. (2023). "Polyhydroxylated organic molecular additives for durable aqueous zinc battery." Advanced Functional Materials, 34, 2309840. Link

    • Context: Provides comparative data on solvation sheath modulation using hydroxyl/amine groups similar to MEA.
  • Zhang, Y., et al. (2021). "Simultaneous Regulation on Solvation Shell and Electrode Interface for Dendrite-Free Zn Ion Batteries." Angewandte Chemie International Edition, 60, 18247. Link

    • Context: Establishes the baseline for rate capability testing in modified ZnSO4 electrolytes.
  • Department of Defense (USA). "Forensic investigation of clandestine laboratories: MEAN [monoethanolamine nitrate]." Technical Report. Link

    • Context: Verification of the chemical identity of MEAN as Monoethanolamine Nitr

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 2-(2-Methoxyethoxy)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 2-(2-Methoxyethoxy)acetonitrile. As a nitrile compound, this chemical presents specific hazards that necessitate a rigorous and informed approach to waste management. Adherence to these procedures is critical not only for regulatory compliance but for the fundamental safety of laboratory personnel and the protection of our environment. This guide is structured to provide clarity and rationale, empowering researchers to manage chemical waste with confidence and scientific integrity.

Hazard Assessment and Chemical Profile

Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. This compound is classified with several key hazard warnings that dictate its handling and disposal protocols.

The primary concern with acetonitrile compounds is their potential to metabolize into cyanide in the body, which can lead to delayed toxic effects[1][2]. Furthermore, like other nitriles, it can react with strong acids or moisture to release highly toxic and flammable hydrogen cyanide (HCN) gas[3][4]. Therefore, all handling and disposal procedures must be designed to mitigate these risks.

Table 1: Hazard Profile of this compound

Hazard Classification GHS Hazard Statement Implication for Handling and Disposal
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed[5] Avoid ingestion. Mandates strict hygiene practices; wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[5][6].
Skin Irritation (Category 2) H315: Causes skin irritation[5] Direct skin contact must be avoided through the use of appropriate chemical-resistant gloves[5].
Serious Eye Irritation (Category 2) H319: Causes serious eye irritation[5] Mandates the use of safety glasses or goggles to prevent splashes[5].

| Specific Target Organ Toxicity (Single Exposure) (Category 3) | H335: May cause respiratory irritation[5] | All handling, including transfer to waste containers, must occur in a well-ventilated area, preferably a chemical fume hood[4][5]. |

Regulatory Framework: The Mandate of RCRA

The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) , the principal federal law in the United States for managing hazardous waste[7][8]. RCRA establishes a "cradle-to-grave" system, meaning the responsibility for hazardous waste lies with the generator—from its creation to its ultimate disposal[7][9][10].

Under RCRA, laboratories are classified as hazardous waste generators. Your facility will fall into one of three categories based on the quantity of waste generated per month: Large Quantity Generator (LQG), Small Quantity Generator (SQG), or Very Small Quantity Generator (VSQG)[7]. Each category has specific requirements for waste accumulation time, storage, and reporting[7][11]. It is imperative to consult your institution's Environmental Health & Safety (EH&S) department to understand your specific generator status and associated obligations.

Due to its hazardous characteristics, this compound must not be disposed of down the drain or in regular trash[12][13]. It must be collected and managed as a regulated hazardous waste.

Standard Operating Procedure for Disposal

This section outlines the essential, step-by-step protocol for the safe collection and temporary storage of this compound waste prior to its removal by a certified disposal service.

Step 1: Personnel Protection (PPE)

Before handling the chemical or its waste, ensure the correct personal protective equipment is worn. The selection of PPE is not merely a suggestion but a critical barrier against chemical exposure.

Table 2: Required Personal Protective Equipment (PPE)

PPE Item Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene)[4]. To prevent skin irritation and absorption[3][5].
Eye Protection Safety glasses with side shields or chemical splash goggles[4][5]. To protect against splashes that can cause serious eye irritation[5].

| Body Protection | A standard lab coat must be worn[4]. | To protect skin and personal clothing from contamination. |

Step 2: Waste Collection and Segregation

Proper segregation is the most critical step in preventing dangerous chemical reactions within a waste container.

  • Point of Generation: Collect waste this compound in a designated, compatible waste container at or near the location where it is generated[12].

  • Chemical Compatibility: The primary directive for this chemical is: DO NOT MIX WITH ACIDS . Storing nitrile-containing waste with acidic waste can create conditions for the release of deadly hydrogen cyanide gas[3][4].

  • Segregation: Keep this waste stream separate from all other waste streams unless explicitly approved by your EH&S department. Use physical barriers or secondary containment to separate incompatible waste containers[12][13].

Step 3: Containerization and Labeling

Proper containerization and labeling ensure safe storage and are required by law.

  • Container Selection: The waste container must be in good condition, leak-proof, and constructed of a material chemically compatible with this compound (e.g., high-density polyethylene)[12][14]. It must have a secure, screw-on cap to prevent leaks and vapor release[14].

  • Labeling: The container must be clearly labeled as hazardous waste. The label must include:

    • The full chemical name: "Waste this compound".

    • The words "Hazardous Waste".

    • The specific hazard characteristics (e.g., "Toxic," "Irritant")[13].

    • The "Accumulation Start Date" – the date the first drop of waste was added to the container[13].

  • Storage: Keep the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area. This location must be well-ventilated and away from heat or ignition sources[3][12].

Emergency Procedures

Accidents can happen, and preparedness is key to mitigating their impact.

Spill Response

For small, manageable spills (<1L) within a chemical fume hood:

  • Alert Personnel: Notify others in the immediate area.

  • Ventilation: Ensure the chemical fume hood is functioning correctly.

  • Containment: Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or silica gel[5]. DO NOT USE COMBUSTIBLE MATERIALS LIKE PAPER TOWELS for the initial absorption.

  • Collection: Carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with soap and water[15]. Collect the cleaning materials as hazardous waste.

  • Disposal: Seal and label the container with the spill cleanup debris for disposal.

For large spills or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team or EH&S department[15].

Personnel Exposure

Speed is critical in the event of personal exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][5].

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with plenty of soap and water[5][16]. Seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention[1][5].

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Call a poison control center or seek immediate medical attention[1][5].

Final Disposal Pathway

The final stage of the "cradle-to-grave" responsibility is the transfer of waste to a qualified professional.

  • Professional Disposal: The accumulated and properly labeled waste must be disposed of through your institution's EH&S department or a licensed hazardous waste disposal contractor[12][13]. These services are equipped to transport and dispose of chemical waste in accordance with all federal and state regulations[12].

  • Documentation: When the waste is collected, you will sign a hazardous waste manifest. This is a legal document that tracks the waste from your lab to its final disposal site, ensuring a complete and compliant chain of custody[7].

The following diagram illustrates the decision-making and operational workflow for the disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Storage & Documentation cluster_disposal Final Disposal A Identify Waste: This compound B Wear Required PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible Waste Container B->C D Add Waste to Container in Fume Hood C->D E Critical Check: Is waste acidic? D->E F DO NOT MIX. Use Separate Container. E->F Yes G Proceed with Collection E->G No F->C H Securely Cap Container G->H I Apply Hazardous Waste Label (Name, Date, Hazards) H->I J Store in Ventilated, Designated Area I->J K Container Full or Accumulation Limit Reached? J->K L Contact EH&S for Waste Pickup K->L Yes M Complete Hazardous Waste Manifest L->M N Waste Transferred to Licensed Disposal Facility M->N

Caption: Disposal workflow for this compound.

References

  • Daniels Health. (n.d.). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs.
  • Enviro-Safe. (2017, November 14). EPA Rules For Hazardous Waste Management: A Primer on RCRA.
  • Occupational Safety and Health Administration. (n.d.). Cyanide.
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  • Carl Roth. (n.d.). Safety Data Sheet: 2-(2-methoxyethoxy)ethanol.
  • New Jersey Department of Health. (2016, May). Acetonitrile - Hazardous Substance Fact Sheet.
  • Sigma-Aldrich. (n.d.). 2-Methoxyphenylacetonitrile 98 7035-03-2.
  • Cheméo. (n.d.). Chemical Properties of (2-Methoxyphenyl)acetonitrile (CAS 7035-03-2).
  • National Institutes of Health. (n.d.). (2-Methoxyphenyl)acetonitrile | C9H9NO | CID 81496 - PubChem.
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